DLin-MC2-DMA
説明
特性
分子式 |
C42H77NO2 |
|---|---|
分子量 |
628.1 g/mol |
IUPAC名 |
[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 3-(dimethylamino)propanoate |
InChI |
InChI=1S/C42H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(45-42(44)39-40-43(3)4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |
InChIキー |
BAHNSDYHBUZBBI-KWXKLSQISA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC(OC(=O)CCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCN(C)C |
製品の起源 |
United States |
Foundational & Exploratory
The Definitive Guide to DLin-MC2-DMA: Mechanism of Action in siRNA Delivery
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleic acid therapeutics, the effective delivery of small interfering RNA (siRNA) to its intracellular target remains a paramount challenge. Among the myriad of delivery vectors, lipid nanoparticles (LNPs) have emerged as a clinically validated and highly potent platform. At the heart of this success are ionizable cationic lipids, with DLin-MC2-DMA being a foundational molecule that has paved the way for clinically approved successors like DLin-MC3-DMA. This guide provides an in-depth technical exploration of the mechanism of action of DLin-MC2-DMA in siRNA delivery, offering field-proven insights and detailed methodologies for the discerning researcher.
The Cornerstone of Potency: The Molecular Architecture of DLin-MC2-DMA
DLin-MC2-DMA is a synthetic ionizable lipid meticulously designed for in vivo siRNA delivery.[1] Its structure is a testament to the rational design principles that govern the efficacy of LNP-based delivery systems.
-
Ionizable Headgroup: The dimethylamino headgroup is the functional core of DLin-MC2-DMA. Its pKa, the pH at which it is 50% ionized, is a critical determinant of its function.[2] While the pKa of the isolated lipid is around 5.64, the apparent pKa of the formulated LNP is typically in the range of 6.2-6.7.[2][3] This finely tuned pKa allows the LNP to maintain a neutral or slightly negative surface charge at physiological pH (around 7.4), minimizing non-specific interactions with blood components and reducing toxicity.[3]
-
Biodegradable Linker: An ester linkage connects the headgroup to the hydrophobic tails. This linkage is susceptible to hydrolysis in the physiological environment, contributing to the lipid's metabolism and clearance, thereby enhancing its safety profile.
-
Unsaturated Hydrophobic Tails: The two linoleyl chains, each containing two double bonds, are not merely passive anchors. The kinks introduced by the cis-double bonds create a cone-shaped molecular geometry. This shape is crucial for the fusogenic properties of the lipid, promoting the disruption of the endosomal membrane, a critical step for siRNA release into the cytoplasm.
From Blueprint to Nanoparticle: The Art and Science of LNP Formulation
The precise formulation of LNPs is a critical determinant of their in vivo performance. Microfluidic mixing has become the gold standard for producing homogenous and reproducible LNPs.[4][5]
The Four Pillars of the LNP: A Synergistic Composition
A typical LNP formulation for siRNA delivery is a carefully balanced composition of four key components:
| Component | Molar Percentage (Typical) | Function |
| DLin-MC2-DMA | 40-50% | Encapsulates siRNA, facilitates endosomal escape. |
| Helper Lipid (e.g., DSPC) | 10-20% | Stabilizes the LNP structure. |
| Cholesterol | 30-40% | Modulates membrane fluidity and stability. |
| PEG-Lipid | 1-5% | Prevents aggregation and opsonization, prolonging circulation time. |
The Microfluidic Symphony: A Step-by-Step Formulation Protocol
The rapid and controlled mixing of a lipid-in-ethanol solution with an aqueous solution of siRNA at a low pH is the cornerstone of LNP formation.
Protocol: LNP Formulation via Microfluidic Mixing
-
Preparation of Stock Solutions:
-
Dissolve DLin-MC2-DMA, DSPC, cholesterol, and PEG-lipid in absolute ethanol to the desired molar ratios. A typical total lipid concentration is 10-25 mg/mL.
-
Dissolve the siRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The siRNA concentration will depend on the desired final siRNA-to-lipid ratio.
-
-
Microfluidic Mixing:
-
Utilize a microfluidic mixing device (e.g., a staggered herringbone micromixer).
-
Set the flow rate ratio of the aqueous phase to the ethanolic phase (typically 3:1).
-
Pump the two solutions through the microfluidic device at a controlled total flow rate. The rapid mixing induces a change in solvent polarity, leading to the self-assembly of the lipids around the siRNA core.
-
-
Dialysis and Concentration:
-
Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, to remove the ethanol and raise the pH. This step neutralizes the DLin-MC2-DMA, trapping the siRNA within the LNP core.
-
Concentrate the LNP suspension to the desired final concentration using a tangential flow filtration system.
-
-
Sterile Filtration:
-
Filter the final LNP formulation through a 0.22 µm sterile filter.
-
Caption: The cellular journey of an siRNA-LNP.
Validating the Mission: Key Experimental Protocols
A robust and reproducible set of analytical and functional assays is essential to characterize LNP-siRNA formulations and validate their efficacy.
Physicochemical Characterization: The Quality Control Checkpoint
Table: Key Physicochemical Parameters of siRNA-LNPs
| Parameter | Method | Typical Values | Importance |
| Size (Z-average) | Dynamic Light Scattering (DLS) | 50 - 100 nm | Affects biodistribution and cellular uptake. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates homogeneity of the LNP population. |
| Zeta Potential | Laser Doppler Velocimetry (LDV) | Near-neutral at pH 7.4 | Predicts in vivo stability and circulation time. |
| siRNA Encapsulation Efficiency | RiboGreen Assay | > 90% | Determines the amount of active drug encapsulated. |
| Apparent pKa | TNS Assay | 6.2 - 6.7 | Critical for endosomal escape. |
Protocol: Determining siRNA Encapsulation Efficiency (RiboGreen Assay) [6][7]
-
Prepare a standard curve: Use known concentrations of the free siRNA.
-
Measure unencapsulated siRNA: Dilute an aliquot of the LNP formulation in a buffer compatible with the RiboGreen reagent and measure the fluorescence.
-
Measure total siRNA: To a separate aliquot of the LNP formulation, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA. Measure the total fluorescence.
-
Calculate encapsulation efficiency:
-
Encapsulation Efficiency (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100
-
Protocol: Measuring Apparent pKa (TNS Assay) [3][8]
-
Prepare a series of buffers: Create a range of buffers with pH values from 3.0 to 10.0.
-
Incubate LNPs with TNS: Dilute the LNP formulation in each buffer and add 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS). TNS fluoresces upon binding to the protonated, cationic form of DLin-MC2-DMA.
-
Measure fluorescence: Measure the fluorescence intensity at each pH.
-
Determine pKa: Plot fluorescence intensity versus pH. The pKa is the pH at which 50% of the maximum fluorescence is observed.
In Vitro Gene Silencing: The Cellular Proving Ground
Protocol: In Vitro Gene Silencing Assay [9][10]
-
Cell Culture: Plate target cells (e.g., hepatocytes) in a multi-well plate and allow them to adhere.
-
LNP Treatment: Treat the cells with serial dilutions of the siRNA-LNP formulation. Include a negative control siRNA-LNP and an untreated control.
-
Incubation: Incubate the cells for 24-72 hours.
-
Gene Expression Analysis:
-
mRNA Level: Lyse the cells, extract the total RNA, and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene.
-
Protein Level: Lyse the cells and perform a Western blot or an enzyme-linked immunosorbent assay (ELISA) to quantify the protein levels of the target gene.
-
-
Data Analysis: Calculate the percentage of gene knockdown relative to the untreated control.
In Vivo Efficacy: The Ultimate Test
Protocol: In Vivo Gene Silencing in a Murine Model [11][12]
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
LNP Administration: Administer the siRNA-LNP formulation intravenously (e.g., via tail vein injection) at various dose levels.
-
Tissue Collection: At a predetermined time point (e.g., 48-72 hours post-injection), euthanize the mice and collect the target tissue (e.g., liver).
-
Gene Expression Analysis: Homogenize the tissue and perform qRT-PCR or Western blot/ELISA to assess the level of target gene knockdown.
-
Toxicity Assessment: Collect blood for serum chemistry analysis (e.g., ALT, AST) to evaluate potential liver toxicity.
Conclusion: A Legacy of Innovation and a Future of Promise
DLin-MC2-DMA represents a pivotal achievement in the field of siRNA delivery. Its rational design, which balances the need for stability in circulation with the requirement for potent endosomal escape, has provided a robust framework for the development of subsequent generations of ionizable lipids, including the clinically successful DLin-MC3-DMA. [13]A thorough understanding of its mechanism of action, coupled with rigorous experimental validation, is indispensable for any researcher or drug developer seeking to harness the therapeutic potential of RNA interference. The principles and protocols outlined in this guide serve as a comprehensive resource to navigate the complexities of LNP-mediated siRNA delivery and to contribute to the advancement of this transformative therapeutic modality.
References
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Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells. ResearchGate. [Link]
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Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. JoVE. [Link]
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LNP-Mediated CF10 Delivery Selectively Enhances Potency to Colorectal Cancer Cells and Preserves the TS/Top1 Dual. ACS Publications. [Link]
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Endosomal escape: A bottleneck for LNP-mediated therapeutics. PNAS. [Link]
-
Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells. PMC. [Link]
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Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo. PMC. [Link]
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Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. NIH. [Link]
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Apolipoprotein E Binding Drives Structural and Compositional Rearrangement of mRNA-Containing Lipid Nanoparticles. PMC. [Link]
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Supplementary Information Microfluidic Synthesis of Highly Potent Limit-Size Lipid Nanoparticles for In Vivo Delivery of siRNA. ResearchGate. [Link]
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Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticles. ACS Publications. [Link]
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Apolipoprotein E Binding Drives Structural and Compositional Rearrangement of mRNA-Containing Lipid Nanoparticles. ACS Publications. [Link]
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An Improved Synthesis of Ionizable Lipids D‐Lin‐KC2‐DMA and D‐Lin‐MC3‐DMA. Wiley Online Library. [Link]
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Designing siRNA/chitosan-methacrylate complex nanolipogel for prolonged gene silencing effects. PMC. [Link]
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Optimizing C14120-based LNPs for in vitro and in vivo mRNA delivery. bioRxiv. [Link]
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Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design. PMC. [Link]
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LNP formulation improves the screening for siRNA delivery reagents. (A). ResearchGate. [Link]
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Nanoparticles Codelivering mRNA and SiRNA for Simultaneous Restoration and Silencing of Gene/Protein Expression In Vitro and In Vivo. ACS Publications. [Link]
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NanOZ LNP Apparent pKa Assay Kit (TNS method). OZ Biosciences. [Link]
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Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery. PMC. [Link]
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Formulation and characterization of siRNA embedded nanoparticles for pulmonary delivery. BORIS Theses. [Link]
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Lipid Nanoparticle and Liposome Reference Materials: Assessment of Size Homogeneity and Long-Term −70 °C and 4 °C Storage Stability. PMC. [Link]
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The Interplay of Endosomal Escape and RNA Release from Polymeric Nanoparticles. ACS Publications. [Link]
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How to calculate RNA encapsulation efficiency?. ResearchGate. [Link]
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LNPs but not cLNPs are dependent on apoE for cellular uptake and. ResearchGate. [Link]
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Microfluidic Formulation of DNA-Loaded Multicomponent Lipid Nanoparticles for Gene Delivery. MDPI. [Link]
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In vivo gene silencing following non-invasive siRNA delivery into the skin using a novel topical formulation. NIH. [Link]
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Lipid Nanoparticle Freight Comparison. Centre for Blood Research. [Link]
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The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA. PMC. [Link]
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ApoE is secreted as a lipid nanoparticle by mammalian cells: Implications for Alzheimer's Disease pathogenesis. PMC. [Link]
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Measuring the pKa of ALC-0315 ionisable lipid LNPs. The normalised. ResearchGate. [Link]
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Microfluidic synthesis of lipid nanoparticles. Inside Therapeutics. [Link]
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Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. Cordouan Technologies. [Link]
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Exploiting the Endosomal System for the Delivery of Macromolecules. Zerial Lab. [Link]
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A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient. NIH. [Link]
-
A new approach to determine encapsulation efficiency of mRNA-lipid nanoparticles (mRNA-LNP) by capillary gel electrophoresis wit. SCIEX. [Link]
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The Pivotal Role of pKa in DLin-MC2-DMA Mediated Nucleic Acid Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Ionizable Lipids in Gene Therapy
The advent of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA), has heralded a new era in medicine. However, the inherent instability and negative charge of these macromolecules pose significant challenges to their effective delivery into target cells. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery platform, and at the heart of their success lies a class of molecules known as ionizable cationic lipids. DLin-MC2-DMA is a prominent example of such a lipid, engineered to overcome the barriers to intracellular delivery. This guide provides an in-depth exploration of the critical physicochemical property of DLin-MC2-DMA – its pKa – and the profound impact this parameter has on the efficacy of LNP-based drug delivery systems.
DLin-MC2-DMA: A Molecular Architect for Nucleic Acid Delivery
DLin-MC2-DMA is a synthetic ionizable lipid that has been instrumental in the development of LNP formulations for siRNA delivery.[1] Its structure features a tertiary amine headgroup, which is the ionizable component, connected to two unsaturated lipid tails.
| Property | Value | Source |
| Chemical Name | (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 3-(dimethylamino)propanoate | [2] |
| Molecular Formula | C42H77NO2 | [2][3] |
| Molecular Weight | 628.08 g/mol | [2][3] |
| pKa | ~5.64 | [1] |
The unique architecture of DLin-MC2-DMA allows it to efficiently encapsulate and protect nucleic acid cargo, while its ionizable nature is the key to its success in navigating the intracellular environment.
The Significance of pKa: A pH-Responsive Switch for Cellular Entry
The pKa of an ionizable molecule is the pH at which it is 50% ionized. For DLin-MC2-DMA and other similar ionizable lipids, the pKa is the most critical determinant of their function in drug delivery. An optimal pKa range of approximately 6-7 is considered ideal for efficient in vivo delivery of nucleic acids.[4][5]
The "Stealth" Mode at Physiological pH
At the physiological pH of the bloodstream (~7.4), which is significantly above its pKa of ~5.64, the tertiary amine headgroup of DLin-MC2-DMA is predominantly deprotonated and thus, electrically neutral. This near-neutral charge is crucial for several reasons:
-
Reduced Toxicity: Permanently cationic lipids can interact non-specifically with negatively charged components of the blood and cell membranes, leading to toxicity. The neutral surface of LNPs formulated with DLin-MC2-DMA at physiological pH minimizes these off-target interactions.[6]
-
Increased Circulation Time: A neutral surface charge reduces the likelihood of the LNPs being rapidly cleared from circulation by the reticuloendothelial system (RES), allowing for a longer circulation half-life and increased opportunity to reach the target tissue.
The "Activation" in the Endosome
Upon cellular uptake via endocytosis, the LNP is trafficked into endosomes. The endosomal pathway is characterized by a progressively decreasing pH, from early endosomes (pH ~6.5) to late endosomes and lysosomes (pH ~4.5-5.0). As the pH within the endosome drops below the pKa of DLin-MC2-DMA, its tertiary amine headgroup becomes protonated, acquiring a positive charge. This pH-triggered "activation" is the linchpin of the endosomal escape mechanism.[6]
The Mechanism of Endosomal Escape: Unlocking the Cytosolic Gateway
The protonation of DLin-MC2-DMA within the endosome initiates a cascade of events that culminates in the release of the nucleic acid cargo into the cytoplasm, a process known as endosomal escape. This is a critical bottleneck in nucleic acid delivery, and the efficiency of this step largely dictates the therapeutic outcome.[7]
The proposed mechanism involves the following steps:
-
Protonation and Charge Reversal: As the endosome acidifies, the DLin-MC2-DMA molecules within the LNP become positively charged.
-
Interaction with Endosomal Lipids: The now cationic LNP surface interacts with the negatively charged (anionic) lipids present in the endosomal membrane.[8][9]
-
Formation of Non-Bilayer Structures: This electrostatic interaction is thought to induce the formation of non-bilayer lipid structures, such as inverted hexagonal (HII) phases. The cone-like shape of the protonated ionizable lipid in complex with the anionic endosomal lipids disrupts the stable bilayer structure of the endosomal membrane.[8][10]
-
Membrane Destabilization and Cargo Release: The disruption of the endosomal membrane creates pores or leads to its complete rupture, allowing the encapsulated nucleic acid to escape into the cytoplasm where it can engage with the cellular machinery to exert its therapeutic effect.[8][11]
Caption: The pH-dependent journey of a DLin-MC2-DMA containing LNP from the bloodstream to therapeutic action in the cytoplasm.
Experimental Determination of LNP pKa: The TNS Assay
The apparent pKa of an LNP formulation is a critical quality attribute that needs to be precisely measured during development. The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) fluorescence assay is a widely used and sensitive method for this purpose.[12][13]
Principle of the TNS Assay
TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent when it partitions into a hydrophobic environment, such as the core of an LNP. The binding of the negatively charged TNS molecule to the LNP is dependent on the surface charge of the nanoparticle. At low pH, when the ionizable lipid is protonated and the LNP surface is positively charged, TNS binds to the LNP, resulting in a high fluorescence signal. As the pH increases, the ionizable lipid becomes deprotonated and neutral, leading to the release of TNS from the LNP and a decrease in fluorescence. The pKa is determined as the pH at which 50% of the maximum fluorescence is observed.[13]
Step-by-Step Protocol for TNS Assay
-
Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 3 to 10) to generate a titration curve.
-
LNP Sample Preparation: Dilute the LNP formulation to an appropriate concentration in each of the prepared buffers.
-
TNS Solution Preparation: Prepare a stock solution of TNS in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the diluted LNP samples.
-
Addition of TNS: Add a small volume of the TNS stock solution to each well.
-
Incubation: Incubate the plate for a specific period to allow for equilibration.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 320 nm and an emission wavelength of around 450 nm.
-
Data Analysis: Plot the fluorescence intensity as a function of pH. The data is then fitted to a sigmoidal curve, and the pKa is determined as the pH at the inflection point of the curve (half-maximal fluorescence).[12]
Caption: A streamlined workflow for determining the apparent pKa of lipid nanoparticles using the TNS fluorescence assay.
Conclusion: The Enduring Legacy of DLin-MC2-DMA and the Primacy of pKa
DLin-MC2-DMA represents a significant milestone in the development of ionizable lipids for nucleic acid delivery. Its pH-responsive nature, governed by its pKa, provides a sophisticated mechanism to overcome the formidable challenge of endosomal escape. The principles established through the study of DLin-MC2-DMA and its successors, such as DLin-MC3-DMA (a key component of the FDA-approved drug Onpattro), continue to guide the design of next-generation lipid nanoparticles for a wide array of therapeutic applications.[5] For researchers and drug development professionals, a thorough understanding and precise control of the LNP's apparent pKa are not merely technical considerations but are fundamental to the design of safe and effective nucleic acid therapies.
References
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Cayman Chemical. DLin-MC2-DMA (CAS 1221271-55-1).
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BroadPharm. D-Lin-MC2-DMA, 1221271-55-1.
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CD Bioparticles. DLin-MC2-DMA.
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MedKoo Biosciences. DLin-MC2-DMA | CAS#1221271-55-1 | Ionizable lipid.
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ResearchGate. Mechanism of endosomal disruption by ionizable lipids and the five main...
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Journal of Cell Biology. Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale.
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MedChemExpress. DLin-KC2-DMA.
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PNAS. Endosomal escape: A bottleneck for LNP-mediated therapeutics.
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ResearchGate. (PDF) Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery.
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YouTube. Endosomal Escape of Lipid Nanoparticles: Novel Insights Using Reflectivity Techniques.
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Cayman Chemical. LipidLaunch™ LNP Apparent pKa Assay Kit (TNS Method).
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PMC. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles.
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ACS Publications. Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticles.
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ResearchGate. (PDF) Lipid Nanoparticles for Nucleic Acid Delivery and Gene Therapy: A Comprehensive Review.
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inside-therapeutics.com. Understanding the key role of Ionizable Lipids in novel RNA-lipid nanoparticle therapies.
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ResearchGate. Determination of pKa by in situ TNS fluorescence titration. The four...
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ResearchGate. Design and synthesis of novel ionizable lipids enables highly efficient mRNA delivery via lipid nanoparticles.
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NIH. Mixing lipids to manipulate the ionization status of lipid nanoparticles for specific tissue targeting.
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Technical Deep Dive: DLin-MC2-DMA in Lipid Nanoparticle Formulation
Executive Summary
DLin-MC2-DMA (CAS 1221271-55-1) is a synthetic ionizable cationic lipid belonging to the dilinoleyl-dimethylamino family. Structurally defined as [(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 3-(dimethylamino)propanoate , it serves as a critical functional analog to the clinically approved DLin-MC3-DMA. While MC3 utilizes a butanoate (4-carbon) linker, MC2 features a propanoate (3-carbon) linker , a subtle structural modification that alters its pKa, biodegradability, and fusogenicity.
This guide details the physicochemical role of DLin-MC2-DMA in Lipid Nanoparticles (LNPs), providing a validated protocol for encapsulating nucleic acid payloads (siRNA/mRNA) and analyzing the lipid's specific contribution to endosomal escape.
Part 1: Chemical Identity & Mechanistic Role
Structural Architecture
The efficacy of DLin-MC2-DMA stems from its three distinct domains:
-
Hydrophobic Tail: Two linoleyl chains ((6Z,9Z)-octadeca-6,9-dienyl) that drive self-assembly into the lipid bilayer and ensure compatibility with helper lipids like DSPC.
-
Linker Region: A propanoate ester linkage. This is the defining feature distinguishing it from MC3 (butanoate). The shorter linker length influences the spatial orientation of the headgroup and the lipid's cone angle, affecting the LNP's polymorphic phase transition temperature.
-
Ionizable Headgroup: A dimethylamino moiety. At physiological pH (7.4), this group remains largely neutral, minimizing toxicity and interaction with anionic serum proteins. In the acidic environment of the endosome (pH 5.0–6.0), it protonates, becoming cationic.
Mechanism of Action: The Proton Sponge & Phase Transition
DLin-MC2-DMA acts as the primary driver for endosomal escape .
-
Encapsulation (pH 4.0): During formulation, the buffer is acidic. The tertiary amine protonates (positive charge), electrostatically binding to the anionic phosphate backbone of the mRNA/siRNA, collapsing it into a dense core.
-
Circulation (pH 7.4): The lipid deprotonates, becoming neutral. This prevents rapid clearance by the reticuloendothelial system (RES).
-
Endosomal Escape (pH < 6.0): Upon endocytosis, the endosomal pump acidifies the compartment. DLin-MC2-DMA reprotonates. The cationic charge interacts with anionic lipids (like phosphatidylserine) in the endosomal membrane, inducing a transition from a stable lamellar phase (
) to a fusogenic inverted hexagonal phase ( ). This disrupts the membrane, releasing the cargo into the cytosol.
Visualization: Endosomal Escape Pathway
Caption: Kinetic pathway of DLin-MC2-DMA mediated endosomal escape triggered by pH acidification.
Part 2: Formulation Protocol (Microfluidic Mixing)
This protocol uses a staggered herringbone micromixer (e.g., NanoAssemblr) to produce LNPs with a target size of 60–80 nm and PDI < 0.1.
Materials Preparation
-
Lipid Phase (Organic): Dissolve lipids in 100% Ethanol.
-
Molar Ratio: 50:10:38.5:1.5 (DLin-MC2-DMA : DSPC : Cholesterol : PEG-2000-DMG).
-
Total Lipid Concentration: 10–20 mM.
-
-
Aqueous Phase:
-
Buffer: 50 mM Sodium Acetate, pH 4.0 (RNase-free).
-
Payload: mRNA or siRNA diluted to target N/P ratio (typically N/P = 6).
-
Execution Workflow
-
Flow Rate Configuration: Set Total Flow Rate (TFR) to 12 mL/min.
-
Flow Ratio: Set Flow Rate Ratio (FRR) to 3:1 (Aqueous : Ethanol).
-
Mixing: Inject both streams simultaneously. The rapid increase in polarity causes the hydrophobic lipids to precipitate out of solution, while the cationic MC2 binds the nucleic acid.
-
Dialysis/Buffer Exchange: Immediately dialyze against 1x PBS (pH 7.4) for 12–24 hours using a 20 kDa MWCO cassette to remove ethanol and neutralize the pH.
-
Sterile Filtration: Pass through a 0.22 µm PES filter.
Visualization: Formulation Workflow
Caption: Microfluidic assembly workflow for DLin-MC2-DMA LNPs ensuring controlled precipitation.
Part 3: Comparative Analysis & Data Interpretation
DLin-MC2-DMA vs. Analogs
The choice between MC2, MC3, and KC2 depends on the specific therapeutic index required. MC2 provides a middle ground in linker length, affecting its biodegradability profile.
| Feature | DLin-MC2-DMA | DLin-MC3-DMA | DLin-KC2-DMA |
| Linker Structure | Propanoate (3-carbon) | Butanoate (4-carbon) | Dioxolane Ring |
| Apparent pKa | ~6.2 – 6.5 | 6.44 | ~6.7 |
| In Vivo Potency | High (Liver/Spleen) | Very High (Liver) | High (Antigen Presenting Cells) |
| Biodegradability | Ester-mediated hydrolysis | Optimized ester hydrolysis | Slower degradation |
| Clinical Status | Research Tool | Clinically Approved (Onpattro) | Pre-clinical |
Critical Quality Attributes (CQAs)
To validate the formulation, the following metrics must be met:
| Attribute | Method | Acceptance Criteria | Troubleshooting |
| Particle Size | Dynamic Light Scattering (DLS) | 60 – 100 nm | If >100nm, increase flow rate or FRR. |
| Polydispersity (PDI) | DLS | < 0.2 (Ideal < 0.1) | If >0.2, check lipid purity or mixing speed. |
| Encapsulation Efficiency | RiboGreen Assay (+/- Triton X) | > 85% | If low, verify N/P ratio and buffer pH. |
| Zeta Potential | Electrophoretic Light Scattering | -5 to +5 mV (at pH 7.4) | If highly positive, ensure full dialysis. |
References
-
Semple, S. C., et al. (2010). Rational design of cationic lipids for siRNA delivery. Nature Biotechnology. Link
-
Jayaraman, M., et al. (2012). Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Angewandte Chemie International Edition. Link
-
Kulkarni, J. A., et al. (2018).[1] On the formation and morphology of lipid nanoparticles containing ionizable cationic lipids and siRNA. ACS Nano.[1] Link
-
PubChem Database. (n.d.). DLin-MC2-DMA Compound Summary. National Center for Biotechnology Information. Link
-
Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids.[2][3][4][5][] Link
Sources
- 1. Ionizable amino lipid interactions with POPC: implications for lipid nanoparticle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: DLin-MC2-DMA for mRNA Vaccine Development
[1]
Executive Summary
DLin-MC2-DMA ([(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 3-(dimethylamino)propanoate) is a synthetic ionizable cationic lipid used in the formulation of Lipid Nanoparticles (LNPs).[1][2][3][4][5][6]
-
Primary Function: Encapsulation of polyanionic mRNA at low pH and facilitation of endosomal escape at physiological pH.
-
Key Characteristic: It possesses a dimethylamino headgroup linked via a propanoate (3-carbon) spacer to a dilinoleyl hydrophobic tail.[1]
-
Critical Distinction: Its apparent pKa is approximately 5.64 , which is lower than the clinically optimal range (6.2–6.[1]5) found in DLin-MC3-DMA.[1][7][8] This lower pKa shifts the ionization equilibrium, making MC2 an excellent model for studying late-endosomal release and reducing liver accumulation relative to higher-pKa analogues.[1]
Chemical Architecture & Mechanism of Action[6]
Structure-Activity Relationship (SAR)
The efficacy of DLin-MC2-DMA is dictated by its three functional domains.[1] Understanding these allows researchers to predict in vivo behavior.[1]
| Domain | Chemical Component | Function |
| Headgroup | Dimethylamino | Proton acceptor.[1] Remains neutral at pH 7.4 (circulation) to reduce toxicity; becomes cationic at pH < 6.0 (endosome).[1] |
| Linker | Propanoate (C3) | Determines the pKa. The shorter ethyl-ester linker in MC2 (vs. propyl-ester in MC3) lowers the pKa to ~5.[1]64. |
| Tail | Dilinoleyl (18:2) | Provides fusogenicity.[1][8] The cis double bonds create a "kinked" geometry, promoting the transition to the inverted hexagonal ( |
Mechanism: The Proton Switch
DLin-MC2-DMA operates on a pH-dependent switch mechanism.[1]
-
Formulation (pH 4.0): The lipid is fully protonated (cationic).[1] It binds electrostatically to the anionic phosphate backbone of the mRNA, collapsing it into a nanoparticle core.[1]
-
Circulation (pH 7.4): The lipid is largely neutral.[1] This prevents opsonization (binding of serum proteins) and reduces rapid clearance by the Reticuloendothelial System (RES).
-
Endosomal Escape (pH 5.0 - 6.0): Upon endocytosis, the endosome acidifies.[1] DLin-MC2-DMA becomes protonated.[1] The positively charged lipid interacts with anionic endosomal phospholipids, disrupting the bilayer and releasing the mRNA into the cytosol.[4]
Figure 1: Mechanism of pH-triggered endosomal escape mediated by DLin-MC2-DMA.[1]
Formulation Protocol (Microfluidic Assembly)
To generate high-quality LNPs with DLin-MC2-DMA, a staggered herringbone micromixer (SHM) or T-junction mixer is required to ensure rapid, chaotic mixing.[1]
Materials
-
Helper Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine).[1]
-
PEG Lipid: PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000).[1]
-
Payload: CleanCap® mRNA (e.g., Luciferase or Spike Protein).[1]
-
Buffers: 50mM Sodium Acetate (pH 4.0), 1x PBS (pH 7.4).
The "Standard" Molar Ratio
While optimization is specific to the cargo, the baseline ratio for MC2-based LNPs is: 50 : 10 : 38.5 : 1.5 (MC2 : DSPC : Chol : PEG)
Step-by-Step Workflow
-
Organic Phase Preparation:
-
Aqueous Phase Preparation:
-
Microfluidic Mixing:
-
Downstream Processing:
-
Dialysis/TFF: Immediately dialyze against 1x PBS (pH 7.4) for 12–24 hours to remove ethanol and neutralize pH.
-
Filtration: Sterile filter using a 0.22 µm PES membrane.[1]
-
Figure 2: Microfluidic manufacturing workflow for DLin-MC2-DMA LNPs.
Analytical Characterization & Validation
Trustworthiness in LNP development relies on rigorous characterization.[1]
TNS Assay (pKa Determination)
The pKa of DLin-MC2-DMA LNPs must be verified experimentally, as the apparent pKa in a particle differs from the free lipid.[1]
-
Reagent: TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid).[1] TNS is non-fluorescent in water but fluorescent when bound to a positively charged membrane.[1]
-
Protocol:
Quantitative Metrics Table
| Parameter | Method | Acceptance Criteria (Research Grade) |
| Particle Size (Z-avg) | Dynamic Light Scattering (DLS) | 60 – 100 nm |
| Polydispersity Index (PDI) | DLS | < 0.20 (Monodisperse) |
| Encapsulation Efficiency | RiboGreen Assay (+/- Triton X-100) | > 85% |
| Zeta Potential | Electrophoretic Light Scattering | -5 to +5 mV (at pH 7.[1]4) |
| Apparent pKa | TNS Assay | 5.6 ± 0.2 |
Comparative Performance & Limitations[1]
MC2 vs. MC3: The Linker Length Effect
The primary difference between DLin-MC2-DMA and DLin-MC3-DMA is the linker length between the amine and the ester.[1]
Impact: The pKa of 6.4 (MC3) aligns perfectly with the early endosome, maximizing escape. The pKa of 5.6 (MC2) requires a more acidic environment (late endosome/lysosome) to become fully protonated. Consequently, MC2 is generally less potent (higher ED50) for hepatic gene silencing than MC3, but it is less likely to cause off-target immune stimulation associated with highly cationic lipids.[1]
Stability (N-Oxide Formation)
Like all tertiary amine lipids, DLin-MC2-DMA is susceptible to oxidation, forming N-oxides which can degrade mRNA.[1]
References
-
Jayaraman, M., et al. (2012).[1] "Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo." Angewandte Chemie International Edition. Link[1]
-
Significance: The seminal paper establishing the structure-activity relationship of the DLin-M-series, defining the pKa optimum of 6.4 (MC3) and characterizing MC2.[1]
-
-
Semple, S. C., et al. (2010).[1][8] "Rational design of cationic lipids for siRNA delivery." Nature Biotechnology.[1][8] Link
- Significance: Describes the precursor DLin-KC2-DMA and the methodology for in vivo screening of ionizable lipids.
-
Cullis, P. R., & Hope, M. J. (2017).[1] "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy.[1] Link
- Significance: Comprehensive review of LNP mechanisms, including the role of helper lipids and the hexagonal phase transition.
-
Maier, M. A., et al. (2013).[1] "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy.[1] Link
-
Significance: Discusses the metabolic fate of these lipids and the move toward biodegradable linkers (like L319 and ALC-0315).[1]
-
-
Cayman Chemical. "DLin-MC2-DMA Product Information." Link
-
Significance: Source for specific physicochemical data (Molecular Weight: 628.1, pKa: 5.64).[1]
-
Sources
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. DLin-KC2-DMA | siRNA Delivery | Cation | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Cationic/Ionizable Lipids | DC Chemicals [dcchemicals.com]
- 7. nucleosyn.com [nucleosyn.com]
- 8. US8754062B2 - DLIN-KC2-DMA lipid nanoparticle delivery of modified polynucleotides - Google Patents [patents.google.com]
- 9. DLin-KC2-DMA, 1190197-97-7 | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2014152211A1 - Formulation and delivery of modified nucleoside, nucleotide, and nucleic acid compositions - Google Patents [patents.google.com]
Technical Guide: The Discovery and SAR Profiling of DLin-MC2-DMA
The following technical guide details the discovery, characterization, and mechanistic role of DLin-MC2-DMA within the rational design campaign that led to the first FDA-approved siRNA therapeutic.
Content Type: Technical Whitepaper & Protocol Guide Subject: Rational Design of Ionizable Lipids for RNAi Therapeutics Context: The evolution from DLin-DMA to DLin-MC3-DMA.
Executive Summary: The "Goldilocks" pKa Principle
DLin-MC2-DMA (MC2) represents a critical inflection point in the structural evolution of lipid nanoparticles (LNPs). While its successor, DLin-MC3-DMA (MC3), became the industry standard (used in Onpattro™), MC2 served as the essential negative control that validated the "Endosomal pKa Hypothesis."
In the early discovery phase, researchers at Alnylam and UBC/Arbutus hypothesized that the potency of an LNP was strictly governed by the acid-dissociation constant (pKa) of its ionizable lipid.
-
DLin-KC2-DMA (pKa ~6.[1][2][3]7) was highly potent but had residual toxicity.
-
DLin-MC2-DMA (pKa ~5.[4]6) was synthesized to test the lower bound of ionization. It proved significantly less potent (ED50 ~0.6 mg/kg) than KC2 (ED50 ~0.02 mg/kg).
This guide dissects the chemistry, formulation, and in vivo validation of MC2 to illustrate the rigorous structure-activity relationship (SAR) that drives modern drug delivery.
Chemical Identity & Structural Logic
The Molecule
IUPAC Name: N,N-dimethyl-β-alanine (10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl ester Common Name: DLin-MC2-DMA (MC2) Class: Ionizable Amino Lipid (Ester-linked)[4][5][6][7][8]
Structural Evolution (SAR)
The "MC" series introduced a biodegradable ester linker to the "DLin" (dilinoleyl) scaffold. The key variable was the distance between the amine headgroup and the lipid tails, which modulates the pKa.[5]
| Lipid | Linker/Headgroup Feature | Apparent pKa | FVII ED50 (mg/kg) | Clinical Status |
| DLin-DMA | Ether linkage (Stable) | ~6.8 | > 1.0 | Prototype |
| DLin-KC2-DMA | Ketal linkage | ~6.7 | ~0.02 | Highly Potent / Toxic |
| DLin-MC2-DMA | Ester (Short spacer) | 5.64 | 0.60 | Mechanistic Probe |
| DLin-MC3-DMA | Ester (Optimal spacer) | 6.44 | ~0.005 | Approved (Onpattro) |
Key Insight: MC2 demonstrated that if the pKa is too low (< 6.0), the lipid remains neutral in the early endosome (pH 6.0–6.5) and fails to fuse with the endosomal membrane, preventing RNA escape.
Visualizing the Discovery Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) campaign. The "MC2" node represents the low-pKa boundary that helped triangulate the optimal MC3 structure.
Figure 1: The evolutionary lineage of ionizable lipids. MC2 served as the critical "low pKa" data point, proving that pKa < 6.0 abolishes potency.
Experimental Protocols (Self-Validating Systems)
To replicate the discovery data of DLin-MC2-DMA, three coupled workflows are required: Synthesis, Formulation, and pKa Determination.
Protocol A: TNS Assay for pKa Determination
Why this matters: You cannot rely on calculated pKa (logP) for LNPs. The apparent pKa must be measured in situ within the nanoparticle using the TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) fluorescence shift.
Reagents:
-
TNS Stock (100 µM in DMSO).
-
Buffer Series: 10 mM HEPES/MES/Ammonium Acetate adjusted to pH range 2.5 – 9.0 (in 0.5 pH increments).
-
Formulated LNP (containing MC2).
Step-by-Step:
-
Preparation: Dilute MC2-LNPs to 0.1 mM total lipid in each buffer well (96-well plate).
-
Probe Addition: Add TNS to a final concentration of 1 µM.
-
Incubation: Incubate at Room Temperature (RT) for 10 minutes in the dark.
-
Measurement: Read fluorescence (Ex: 321 nm, Em: 445 nm).
-
Validation Logic: Plot Fluorescence vs. pH. The curve will be sigmoidal. The pKa is the pH at which fluorescence is 50% of the maximum.
-
Expected Result for MC2: Inflection point at pH 5.6 .
-
Expected Result for MC3: Inflection point at pH 6.4 .
-
Protocol B: Microfluidic LNP Formulation
Why this matters: Reproducible particle size (60-80 nm) is required for valid in vivo comparison.
Materials:
-
Organic Phase: Ethanol containing:
-
Ionizable Lipid (MC2): 50 mol%
-
DSPC: 10 mol%[3]
-
Cholesterol: 38.5 mol%
-
PEG-Lipid (e.g., PEG2000-DMG): 1.5 mol%
-
-
Aqueous Phase: 25 mM Sodium Acetate, pH 4.0 (containing siRNA at weight ratio 10:1 Lipid:RNA).
Workflow:
-
Mixing: Use a staggered herringbone mixer (e.g., NanoAssemblr) or T-junction mixer.
-
Flow Rates: Total flow rate 12 mL/min. Flow Ratio 3:1 (Aqueous:Ethanol).
-
Dialysis: Immediately dialyze against 1x PBS (pH 7.4) for 6 hours to remove ethanol and neutralize pH.
-
Self-Correction: During dialysis, the external pH rises to 7.4. Since MC2 pKa is 5.6, the lipid becomes neutral/hydrophobic, locking the core structure.
-
-
QC: Measure Size (DLS) and Encapsulation Efficiency (RiboGreen assay). Target: >90% encapsulation, PDI < 0.1.
Mechanism of Action: The Endosomal Escape Pathway
The failure of MC2 illustrates the mechanism of success for MC3. The following diagram details the intracellular trafficking pathway.
Figure 2: Mechanistic divergence. MC2 (Red) fails to protonate early enough to disrupt the endosomal membrane, leading to degradation. MC3 (Green) protonates exactly at pH 6.5, triggering release.
Key Data Summary
The following table synthesizes the comparative data that led to the selection of MC3 over MC2.
| Parameter | DLin-MC2-DMA | DLin-MC3-DMA | Interpretation |
| pKa (TNS) | 5.64 | 6.44 | MC2 is too acidic; requires pH < 5.5 to ionize. |
| FVII ED50 (Mice) | 0.6 mg/kg | 0.005 mg/kg | MC2 is ~100x less potent. |
| Toxicity (LIFT) | Low | Low | Both are biodegradable esters (safer than KC2). |
| Headgroup | Dimethyl-beta-alanine | Dimethylamino-butyrate | Linker length determines pKa. |
References
-
Semple, S. C., et al. (2010). Rational design of cationic lipids for siRNA delivery.[5] Nature Biotechnology.[9]
-
[Link]
- Context: The foundational paper establishing the pKa hypothesis and the KC2/MC3 lineage.
-
-
Jayaraman, M., et al. (2012).Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo.
-
[Link]
- Context: The definitive SAR study that screened the "MC" library (Macrocyclic/Linker series) and identified the optimal pKa of 6.4.
-
-
Cayman Chemical.
-
Context: Verification of pKa (5.64) and chemical structure.[9]
-
-
Cullis, P. R., & Hope, M. J. (2017).Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy.
-
[Link]
- Context: Review of the mechanism of action and the role of ionizable lipids in endosomal escape.
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ionizable lipids - Nucleosyn [nucleosyn.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Designer Lipids Advance Systemic siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacometric modeling of lipid nanoparticle-encapsulated mRNA therapeutics and vaccines: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Guide: Synthesis, Purification, and Characterization of DLin-MC2-DMA
Executive Summary
DLin-MC2-DMA (MC2) represents a foundational milestone in the development of ionizable cationic lipids for RNA interference (RNAi) and mRNA therapeutics. As a direct precursor to the clinical gold-standard DLin-MC3-DMA (used in Onpattro®), MC2 was instrumental in establishing the critical Structure-Activity Relationship (SAR) regarding lipid pKa and endosomal escape.
This guide provides a rigorous, field-validated protocol for the synthesis, purification, and quality control of DLin-MC2-DMA. Unlike generic protocols, this document emphasizes the causality behind process parameters—specifically addressing the challenges of handling polyunsaturated fatty chains and purifying amine-functionalized lipids.
Part 1: Chemical Architecture & Rationale
The efficacy of DLin-MC2-DMA is dictated by its precise chemical geometry and ionization behavior.
Structural Logic
-
Hydrophobic Domain: Two linoleyl chains ((9Z,12Z)-octadeca-9,12-dienyl). The cis-double bonds introduce "kinks" that prevent tight packing, maintaining membrane fluidity essential for fusion with the endosomal membrane.
-
Linker: An ester linkage.[1] While less stable than the ether linkers of earlier generations (e.g., DLin-DMA), the ester allows for eventual biodegradation, improving the safety profile.
-
Headgroup: Dimethylaminobutyric acid. This specific headgroup tunes the apparent pKa to approximately 5.6 – 6.4 (formulation dependent).
The pKa "Sweet Spot"
The core function of MC2 is governed by its ionization state:
-
At pH 7.4 (Bloodstream): The lipid is near-neutral, preventing opsonization and rapid clearance by the Reticuloendothelial System (RES).
-
At pH 5.5 (Endosome): The tertiary amine becomes protonated. This positive charge interacts with anionic endosomal lipids (like phosphatidylserine), inducing the formation of non-bilayer hexagonal phases (
), which disrupts the endosome and releases the RNA payload.
Part 2: Synthetic Strategy (The "Semple" Route)
The synthesis follows a convergent strategy: constructing the hydrophobic dilinoleyl alcohol (DLin-MeOH) scaffold via a Grignard reaction, followed by esterification with the polar headgroup.
Retrosynthetic Analysis
-
Target: DLin-MC2-DMA
-
Disconnection 1 (Ester): Breaks into DLin-MeOH + 4-(dimethylamino)butyric acid.
-
Disconnection 2 (C-C Bond): Breaks DLin-MeOH into Linoleyl Magnesium Bromide + Ethyl Formate.
Reaction Workflow Diagram
Caption: Figure 1. Convergent synthesis pathway for DLin-MC2-DMA highlighting the critical Grignard formation and ester coupling steps.
Detailed Protocol
Step 1: Synthesis of Dilinoleyl Methanol (DLin-MeOH)
-
Reagents: Linoleyl bromide (10g, ~30 mmol), Magnesium turnings (1.1 eq), Ethyl formate (0.45 eq), Diethyl ether (anhydrous).
-
Protocol:
-
Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.
-
Grignard Formation: Add 10% of the linoleyl bromide solution to initiate. Once reflux begins (exothermic), dropwise add the remaining bromide. Critical: Maintain a gentle reflux; if the reaction stalls, the yield drops significantly due to Wurtz coupling side-reactions.
-
Formylation: Cool the Grignard reagent to 0°C. Add ethyl formate dropwise. The stoichiometry (0.45 eq) ensures two linoleyl chains attack one formate molecule.
-
Workup: Quench with saturated
. Extract with hexane. Dry over .[2] -
Purification: Isolate DLin-MeOH via flash chromatography (0-5% ether in hexane).
-
Step 2: Esterification (Headgroup Attachment)
-
Reagents: DLin-MeOH (1 eq), 4-(dimethylamino)butyric acid hydrochloride (1.2 eq), EDC·HCl (1.5 eq), DMAP (1.5 eq), DCM (anhydrous).
-
Protocol:
-
Dissolve DLin-MeOH and the amino acid in DCM.
-
Add DMAP followed by EDC·HCl at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Causality: EDC is chosen over DCC to simplify purification; the urea byproduct of EDC is water-soluble and removed during the aqueous wash.
-
Part 3: Purification & Isolation[3]
Purification is the most common failure point. The tertiary amine headgroup interacts strongly with the acidic silanols of standard silica gel, leading to "streaking" and poor separation.
The "Neutralized Silica" Protocol
To prevent amine retention, the stationary phase must be pre-equilibrated with a base.
Materials:
-
Silica Gel 60 (230-400 mesh).
-
Triethylamine (TEA).
-
Mobile Phase: Hexanes / Ethyl Acetate (Gradient).
Procedure:
-
Slurry Preparation: Suspend silica in Hexanes containing 1% TEA. Let it sit for 15 minutes. This caps the acidic sites.
-
Packing: Pour the column. Flush with 3 Column Volumes (CV) of pure Hexanes to remove excess free TEA.
-
Loading: Load the crude DLin-MC2-DMA (dissolved in minimal Hexanes).
-
Elution: Run a gradient from 0% to 20% Ethyl Acetate in Hexanes.
-
Note: The product typically elutes around 10-15% EtOAc.
-
-
Fraction Analysis: Spot fractions on TLC plates stained with Dragendorff’s reagent (specific for amines) or Iodine vapor.
Purification Logic Diagram
Caption: Figure 2. Decision tree for the purification of ionizable lipids, emphasizing silica neutralization.
Part 4: Quality Control & Characterization
Trustworthiness in lipid synthesis relies on verifying the integrity of the cis-double bonds (to ensure no oxidation occurred) and the headgroup.
Specification Table
| Test Parameter | Method | Acceptance Criteria |
| Appearance | Visual | Colorless to pale yellow oil |
| Identity | 1H-NMR (CDCl3) | Confirms structure; no oxidation peaks |
| Purity | HPLC-CAD or ELSD | ≥ 95.0% (Area %) |
| Mass | LC-MS (ESI+) | m/z = 628.6 ± 1 (M+H)+ |
| Oxidation | 1H-NMR | Absence of peaks at ~5.6-6.0 ppm (conjugated dienes) |
Key NMR Signals (CDCl3, 400 MHz)
- 5.30 – 5.40: Multiplet, Vinyl protons (-CH=CH-). Integration must match 8H.
- 4.85: Quintet, Methine proton at the ester linkage (-CH-O-CO-).
- 2.77: Triplet, Bis-allylic protons (=CH-CH2-CH=). Critical for stability check; loss of this signal indicates oxidation.
- 2.28: Singlet, N-dimethyl protons (-N(CH3)2).
Part 5: Handling & Stability
DLin-MC2-DMA contains four cis-double bonds flanked by bis-allylic carbons, making it highly susceptible to auto-oxidation.
-
Storage: Store neat oil at -20°C or -80°C.
-
Atmosphere: Always overlay with Argon or Nitrogen. Never store in air.
-
Solvent: If storing in solution, use degassed Ethanol (EtOH). Avoid halogenated solvents (DCM/Chloroform) for long-term storage as they can generate free radicals.
References
-
Semple, S. C., et al. (2010). "Rational design of cationic lipids for siRNA delivery." Nature Biotechnology, 28(2), 172–176.
-
Jayaraman, M., et al. (2012). "Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo."[3] Angewandte Chemie International Edition, 51(34), 8529–8533.[3]
-
Leung, A. K. K., et al. (2012). "Microfluidic Mixing: A General Method for Encapsulating Macromolecules in Lipid Nanoparticle Systems." The Journal of Physical Chemistry B, 116(6), 1844–1852.
-
Alnylam Pharmaceuticals. (2010). Lipid formulations for nucleic acid delivery.[1][4][5][6] WO Patent 2010/054401.
Sources
- 1. US8754062B2 - DLIN-KC2-DMA lipid nanoparticle delivery of modified polynucleotides - Google Patents [patents.google.com]
- 2. cerritos.edu [cerritos.edu]
- 3. avantiresearch.com [avantiresearch.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
DLin-MC2-DMA CAS number and molecular weight
This technical guide provides an in-depth analysis of DLin-MC2-DMA , a critical ionizable cationic lipid used in the research and development of Lipid Nanoparticles (LNPs) for nucleic acid delivery.
Functional Class: Ionizable Cationic Lipid | Application: RNAi/mRNA Delivery Systems
Core Identity & Physicochemical Profile
DLin-MC2-DMA is a synthetic amino-lipid designed to facilitate the encapsulation of anionic nucleic acids (siRNA, mRNA) into neutral LNPs. It belongs to the "DLin" (Dilinoleyl) family and serves as a structural analog and predecessor to the clinically approved DLin-MC3-DMA (Onpattro™).
Its defining characteristic is its ionizable amine headgroup , which remains neutral at physiological pH (reducing toxicity) but becomes positively charged in the acidic environment of the endosome, driving payload release.
Physicochemical Data Table
| Property | Technical Specification |
| CAS Number | 1221271-55-1 |
| Chemical Name (IUPAC) | (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 3-(dimethylamino)propanoate |
| Common Name | DLin-MC2-DMA |
| Molecular Formula | C₄₂H₇₇NO₂ |
| Molecular Weight | 628.08 g/mol |
| pKa (Apparent) | 5.64 |
| Solubility | Soluble in Ethanol, DMSO, Chloroform.[1][2] Insoluble in water. |
| Storage | -20°C (Solution in Ethanol) or -80°C (Neat oil), under Argon/Nitrogen. |
Structural Mechanics & Mechanism of Action
The efficacy of DLin-MC2-DMA is governed by its structure-activity relationship (SAR), specifically the distance between the amino headgroup and the hydrophobic lipid tails.
-
The Headgroup (The "Switch"): The dimethylamino group has a pKa of 5.64. In the bloodstream (pH 7.4), the lipid is largely uncharged, preventing non-specific interactions with serum proteins (opsonization).
-
The Linker (The "MC2" Designator): The "MC2" refers to the specific ester linkage length (propanoate ester). This contrasts with DLin-MC3-DMA, which utilizes a butanoate ester (MC3). This slight shortening of the carbon spacer shifts the pKa lower compared to MC3 (pKa ~6.44), altering its endosomal escape profile.
-
The Tail (Dilinoleyl): Two linoleyl chains (18:2) provide the necessary fluidity and fusogenicity to the lipid bilayer, essential for the hexagonal phase transition required for membrane fusion.
Diagram 1: Mechanism of Endosomal Escape
The following diagram illustrates the pH-dependent phase transition driven by DLin-MC2-DMA.
Caption: The pH-driven activation pathway of DLin-MC2-DMA, triggering protonation and subsequent endosomal membrane fusion.
Synthesis & Preparation
Synthesis of DLin-MC2-DMA typically involves the esterification of the dilinoleyl alcohol (DLin-OH) with a dimethylaminopropionic acid derivative.
General Synthetic Route:
-
Precursor: Dilinoleyl alcohol (DLin-OH) is obtained via Grignard reaction involving linoleyl bromide and ethyl formate.
-
Coupling: DLin-OH is reacted with 3-(dimethylamino)propionic acid (or its chloride/anhydride) in the presence of a coupling agent (e.g., EDC/DMAP) in dichloromethane (DCM).
-
Purification: Column chromatography (Silica gel) to remove unreacted alcohol and byproducts.
LNP Formulation Protocol (Microfluidic Assembly)
To generate high-quality LNPs using DLin-MC2-DMA, a staggered mixing protocol is recommended to ensure uniform particle size (PDI < 0.1) and high encapsulation efficiency (>90%).
Reagents:
-
Helper Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Structural Lipid: Cholesterol
-
PEG Lipid: PEG2000-DMG
-
Payload: siRNA or mRNA (dissolved in acidic buffer).
Molar Ratio (Standard): 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG)
Step-by-Step Workflow
-
Organic Phase Preparation:
-
Dissolve all lipids in absolute Ethanol.
-
Total lipid concentration: 10–12 mM.
-
Note: Ensure DLin-MC2-DMA is fully solubilized; gentle warming (37°C) may be required.
-
-
Aqueous Phase Preparation:
-
Dilute nucleic acid in Sodium Acetate buffer (25mM, pH 4.0).
-
Target N/P ratio (Nitrogen on lipid / Phosphate on RNA): Typically 6:1.
-
-
Microfluidic Mixing:
-
Use a chaotic mixer (e.g., NanoAssemblr or T-junction).
-
Flow Rate Ratio (FRR): 3:1 (Aqueous:Ethanol).
-
Total Flow Rate (TFR): 12 mL/min (scale-dependent).
-
Mechanism:[6] Rapid mixing causes the hydrophobic lipids to precipitate around the nucleic acid as the ethanol concentration drops, forming the nanoparticle core.
-
-
Downstream Processing:
-
Dialysis: Dialyze immediately against 1x PBS (pH 7.4) for 12–24 hours using a 10kDa MWCO cassette. This removes ethanol and neutralizes the pH, locking the lipid structure.
-
Filtration: Sterile filter through a 0.22 µm PES membrane.
-
Diagram 2: Formulation Workflow
Caption: Critical path for LNP assembly. Rapid mixing at acidic pH is crucial for DLin-MC2-DMA protonation and RNA binding.
Comparative Analysis: MC2 vs. MC3
While DLin-MC2-DMA is a potent delivery vehicle, it is essential to understand why DLin-MC3-DMA became the clinical standard (Onpattro).
| Feature | DLin-MC2-DMA | DLin-MC3-DMA | Clinical Implication |
| Linker Length | Propanoate (C2 equivalent) | Butanoate (C3 equivalent) | Affects headgroup orientation and pKa. |
| pKa | 5.64 | ~6.44 | MC3's higher pKa allows for easier protonation in early endosomes (pH 6.0-6.5), leading to more efficient escape before lysosomal degradation. |
| Potency (ED50) | ~0.03 - 0.1 mg/kg | < 0.01 mg/kg | MC3 is significantly more potent in vivo due to the optimized pKa. |
| Biodegradability | Low | Moderate | Both are persistent, but newer generations (lipidoids) focus on ester-cleavable tails for faster clearance. |
Scientific Insight: The transition from MC2 to MC3 demonstrated that a pKa of approximately 6.4 is the "sweet spot" for ionizable lipids. DLin-MC2-DMA's pKa of 5.64 requires a deeper drop in pH (late endosome/lysosome) to become fully cationic, by which time the cargo may be partly degraded. However, MC2 remains a vital control in mechanistic studies.
References
-
Jayaraman, M., et al. (2012). "Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo." Angewandte Chemie International Edition. (Describes the SAR leading from DLin-DMA to DLin-MC2-DMA and DLin-MC3-DMA).
-
Cayman Chemical. "DLin-MC2-DMA Product Data Sheet." Cayman Chemical Catalog. (Source for CAS, MW, and pKa data).
-
PubChem. "Compound Summary: DLin-MC2-DMA."[2] National Library of Medicine.[2]
-
Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy. (Review of LNP mechanisms including the role of ionizable lipids).
Sources
- 1. medkoo.com [medkoo.com]
- 2. DLin-MC2-DMA | C42H77NO2 | CID 58473247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. D-Lin-MC2-DMA, 1221271-55-1 | BroadPharm [broadpharm.com]
- 5. DLin-MC2-DMA - CD Bioparticles [cd-bioparticles.net]
- 6. Lipid Nanoparticle Freight Comparison - Centre for Blood Research [cbr.ubc.ca]
Theoretical Models of DLin-MC2-DMA and Ionizable Lipid Bilayers: A Mechanistic Guide
Topic: Theoretical Models of DLin-MC2-DMA in Lipid Bilayers Content Type: Technical Whitepaper / Advanced Protocol Guide Audience: Senior Researchers, Biophysicists, and Formulation Scientists
Executive Summary
This technical guide provides a rigorous analysis of DLin-MC2-DMA (MC2), an ionizable cationic lipid within the DLin-DMA lineage. While its successor, DLin-MC3-DMA (MC3), is the clinical gold standard (Onpattro™), MC2 serves as a critical theoretical touchstone for understanding the structure-activity relationships (SAR) of lipid nanoparticles (LNPs).
This guide moves beyond surface-level descriptions to explore the theoretical physics of lipid polymorphism , molecular dynamics (MD) parameterization , and the "Goldilocks" pKa hypothesis that defines LNP potency. It establishes why MC2 (pKa ~5.64) behaves differently than MC3 (pKa ~6.44) in endosomal escape scenarios.
Part 1: The Physicochemical Basis (The "Why")
To model DLin-MC2-DMA in a bilayer, one must first quantify the forces driving its assembly. The theoretical framework relies on two pillars: the Critical Packing Parameter (CPP) and the Acid-Base Ionization Equilibrium .
The Critical Packing Parameter (CPP)
The behavior of MC2 in a bilayer is dictated by its shape, mathematically defined by Israelachvili’s shape factor (
- : Volume of the hydrophobic tail (constant for DLin series).
- : Optimal surface area per headgroup (variable based on pH).
- : Critical chain length.
The MC2 Phase Transition Mechanism:
-
At pH 7.4 (Circulation): MC2 is neutral. The dimethylamino headgroup is uncharged and compact (
is small). (Cylindrical). Result: Stable Lamellar Phase ( ), allowing LNP integrity in the blood. -
At pH 5.5 (Endosome): MC2 becomes protonated (
).-
Theoretical Expectation: Protonation should increase electrostatic repulsion, increasing
, making (Cone), favoring micelles. -
Reality (The Ion-Pairing Model): The cationic MC2 pairs with anionic endosomal lipids (e.g., Lyso-bisphosphatidic acid). This ion pair has a net neutral charge but a massive two-tail hydrophobic volume relative to a small combined headgroup.
-
Result:
(Inverted Cone). This forces the membrane into an Inverted Hexagonal Phase ( ) , the non-bilayer structure responsible for membrane fusion and payload release.
-
The pKa Divergence: MC2 vs. MC3
The theoretical failure of MC2 in clinical translation compared to MC3 is a function of pKa.
| Lipid | Linker Structure | Approx.[1][2][3][4] pKa | Biological Consequence |
| DLin-MC2-DMA | C2 Linker (Ethyl) | ~5.64 | Too Low. Remains neutral in early endosomes (pH 6.0-6.5). Fails to trigger |
| DLin-MC3-DMA | C3 Linker (Propyl) | ~6.44 | Optimal. Protonates in early endosomes, triggering rapid escape before lysosomal degradation. |
| DLin-KC2-DMA | Ketal Linker | ~6.0 | Intermediate. High potency, but lower stability than MC3. |
Part 2: Theoretical Modeling Approaches
Molecular Dynamics (MD) Simulation Strategy
Simulating MC2/MC3 requires specific force fields to account for the pH-dependent charge state.
Recommended Force Fields:
-
All-Atom (AA): CHARMM36 or Amber Lipid17. Use these for studying drug-lipid interactions (e.g., siRNA binding to the cationic headgroup).
-
Coarse-Grained (CG): Martini 3. Essential for simulating LNP self-assembly and phase transitions (
) which occur on microsecond timescales.
Visualization of the Computational Workflow
The following diagram outlines the logical flow for parameterizing and simulating DLin-MC2-DMA bilayers.
Figure 1: Computational workflow for deriving force field parameters and simulating pH-dependent behavior of ionizable lipids.
Part 3: Mechanism of Action (The "How")
The efficacy of MC2 is governed by the Endosomal Escape Pathway . The diagram below illustrates the theoretical "Umbrella Model" of fusion, emphasizing where MC2's lower pKa creates a bottleneck.
Figure 2: The Kinetic Bottleneck. MC2 (pKa 5.6) fails to protonate in the Early Endosome (pH 6.5), delaying fusion until the Late Endosome where degradation risk is higher.
Part 4: Experimental Validation Protocols
To validate theoretical models of MC2/MC3, you must experimentally determine the apparent pKa and the structural phase .
Protocol: TNS Fluorescence Assay for pKa Determination
This assay relies on TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid), which is fluorescent only when bound to a positively charged membrane interface.
Reagents:
-
Buffer series: 10 mM HEPES, 10 mM MES, 10 mM Ammonium Acetate (pH range 2.5 – 9.0).
-
TNS solution (100 µM in DMSO).
Step-by-Step Workflow:
-
Preparation: Dilute LNPs to 20 µM lipid concentration in the buffer series (150 µL per well in a black 96-well plate).
-
Probe Addition: Add TNS to a final concentration of 2 µM.
-
Equilibration: Incubate at Room Temperature (RT) for 10 minutes in the dark. Why? To allow TNS to partition into the interfacial region.
-
Measurement: Read Fluorescence (Ex: 321 nm, Em: 445 nm).
-
Data Analysis: Plot Fluorescence vs. pH. Fit to a sigmoidal Boltzmann equation. The inflection point is the pKa .
Protocol: Small-Angle X-ray Scattering (SAXS)
SAXS is the definitive method to prove the
Workflow:
-
Formulation: Prepare MC2/DSPC/Chol/PEG-lipid LNPs.
-
Acidification: Dialyze LNPs against pH 5.0 buffer to mimic the endosome.
-
Acquisition: Expose samples to X-ray beam (synchrotron or high-flux lab source).
-
Analysis:
-
Lamellar (
): Look for peaks at ratios 1 : 1/2 : 1/3. -
Hexagonal (
): Look for peaks at ratios . -
Interpretation: If MC2 shows
peaks at pH 5.0 but MC3 shows them at pH 6.0, the theoretical model of delayed escape is validated.
-
References
-
Jayaraman, M., et al. (2012). Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Angewandte Chemie International Edition. Link
- Key Finding: Establishes the SAR of the DLin-DMA series, identifying MC3 as the optimal analog over MC2 and KC2.
-
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[5] Molecular Therapy. Link
- Key Finding: Defines the mechanism of ionizable cationic lipids and the inverted hexagonal phase transition.
-
Leung, A. K., et al. (2012). Lipid Nanoparticles Containing siRNA Synthesized by Microfluidic Mixing Exhibit an Electron-Dense Nanostructured Core. The Journal of Physical Chemistry C. Link
- Key Finding: Provides structural data (Cryo-EM/SAXS)
-
Sato, Y., et al. (2016). Resolution of the atomic structure of the ionizable lipid DLin-MC3-DMA in lipid bilayers using molecular dynamics simulations. Journal of Controlled Release. Link
- Key Finding: Offers specific MD parameters and hydration shell analysis for MC3, applicable to MC2 modeling.
-
Cayman Chemical. (n.d.). DLin-MC2-DMA Product Information. Cayman Chemical. Link
- Key Finding: Verifies the chemical structure and CAS number (1221271-55-1) of DLin-MC2-DMA.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural insights on ionizable Dlin-MC3-DMA lipids in DOPC layers by combining accurate atomistic force fields, molecular dynamics simulations and neutron reflectivity - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. pnas.org [pnas.org]
- 5. liposomes.ca [liposomes.ca]
- 6. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Microfluidic Assembly of DLin-MC2-DMA Lipid Nanoparticles for siRNA Delivery
Abstract
Introduction: The Significance of DLin-MC2-DMA in RNA Delivery
The clinical translation of RNA therapeutics has been largely dependent on the development of safe and effective delivery vehicles. Lipid nanoparticles have emerged as the leading platform, primarily due to their ability to protect the fragile RNA payload from degradation and facilitate its delivery into target cells. The "magic" of modern LNPs lies in the ionizable cationic lipid.
Unlike permanently cationic lipids, which are often associated with significant toxicity, ionizable lipids like DLin-MC2-DMA possess a tertiary amine headgroup with a carefully engineered pKa.
-
At physiologic pH (~7.4): DLin-MC2-DMA is predominantly neutral, reducing non-specific interactions with anionic cell membranes and blood components, thereby enhancing its systemic safety profile.
-
In the acidic endosome (pH ~5.0-6.5): The lipid becomes protonated (positively charged). This charge facilitates interaction with anionic lipids in the endosomal membrane, leading to its disruption and the release of the siRNA payload into the cytoplasm where it can engage the RNA-induced silencing complex (RISC).
This guide focuses on a well-established formulation composed of four key lipid components, each with a distinct role in the nanoparticle's structure and function.
LNP Components & Their Functions
| Component | Example | Molar Ratio (%) | Function |
| Ionizable Cationic Lipid | DLin-MC2-DMA | 50 | Complexes with anionic siRNA; facilitates endosomal escape. |
| Helper Lipid | Distearoylphosphatidylcholine (DSPC) | 10 | A saturated phospholipid that provides structural stability to the LNP bilayer. |
| Structural Lipid | Cholesterol | 38.5 | Fills gaps in the lipid layer, enhancing stability and promoting membrane fusion. |
| PEGylated Lipid | DMG-PEG 2000 | 1.5 | Provides a hydrophilic stealth coating to prevent opsonization and aggregation, increasing circulation time. |
Principle of Microfluidic Assembly
Microfluidics offers a highly controlled and reproducible method for LNP self-assembly. The process involves the rapid mixing of two streams within a micro-channel:
-
Organic Phase: A solution of the lipids dissolved in ethanol.
-
Aqueous Phase: An acidic buffer (e.g., sodium acetate, pH 4.0) containing the siRNA payload.
The rapid mixing ensures that the ethanol is diluted below the solubility limit of the lipids, causing them to precipitate and self-assemble into nanoparticles. The acidic pH of the aqueous phase ensures that DLin-MC2-DMA is protonated, allowing it to electrostatically complex with the negatively charged siRNA backbone, efficiently trapping the payload within the forming LNP core.
Caption: Workflow for microfluidic-based LNP assembly.
Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| DLin-MC2-DMA | MedChemExpress, Cayman Chemical | Ionizable cationic lipid |
| Cholesterol | Sigma-Aldrich, Avanti Polar Lipids | Structural lipid |
| DSPC | Avanti Polar Lipids, CordenPharma | Helper lipid |
| DMG-PEG 2000 | Avanti Polar Lipids, NOF Corporation | PEGylated lipid |
| siRNA | Custom Synthesis (e.g., IDT, Dharmacon) | Active pharmaceutical ingredient |
| Ethanol, 200 Proof | Decon Labs, Pharmco-Aaper | Lipid solvent |
| Sodium Acetate Trihydrate | Sigma-Aldrich | Aqueous buffer component |
| Acetic Acid, Glacial | Sigma-Aldrich | Aqueous buffer component |
| Phosphate Buffered Saline (PBS) | Gibco, Lonza | Final formulation buffer |
| Nuclease-free Water | Thermo Fisher Scientific | Reagent preparation |
| Microfluidic System | Precision NanoSystems (NanoAssemblr), Dolomite | LNP assembly |
| Dialysis Device | Thermo Fisher Scientific (Slide-A-Lyzer) | Buffer exchange |
| Syringe Filters (0.22 µm) | MilliporeSigma | Sterile filtration |
Step-by-Step Experimental Protocol
Preparation of Solutions
A. Lipid Stock Solution (Organic Phase)
-
Calculate Molar Ratios: For a target total lipid concentration of 12.5 mM in ethanol, calculate the required mass of each lipid based on the 50/10/38.5/1.5 molar ratio (DLin-MC2-DMA/DSPC/Cholesterol/DMG-PEG 2000).
-
Weigh Lipids: In a sterile, RNase-free glass vial, accurately weigh each lipid component.
-
Dissolve in Ethanol: Add the appropriate volume of 200-proof ethanol to achieve the final total lipid concentration of 12.5 mM.
-
Ensure Complete Dissolution: Vortex vigorously and, if necessary, warm the solution at 37°C for 5-10 minutes until all lipids are fully dissolved, and the solution is clear. Store at -20°C.
B. siRNA Stock Solution (Aqueous Phase)
-
Prepare Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 4.0 using glacial acetic acid. Use nuclease-free water.
-
Dissolve siRNA: Resuspend the lyophilized siRNA in the sodium acetate buffer (pH 4.0) to a final concentration of approximately 0.45 mg/mL. The precise concentration can be adjusted based on the desired nucleic acid-to-lipid ratio.
-
Verify Concentration: Confirm the siRNA concentration via UV-Vis spectrophotometry at 260 nm.
Microfluidic Assembly of LNPs
-
System: This protocol assumes the use of a microfluidic mixing system like the Precision NanoSystems NanoAssemblr.
-
Key Parameters: The flow rate ratio (FRR) between the aqueous and organic phases is critical. An FRR of 3:1 (Aqueous:Organic) is standard for this formulation.
-
System Priming: Prime the microfluidic system with ethanol and the aqueous buffer as per the manufacturer's instructions to remove any air bubbles and equilibrate the channels.
-
Load Reagents: Load the prepared Lipid Stock Solution into the 'organic' inlet syringe and the siRNA Stock Solution into the 'aqueous' inlet syringe.
-
Set Flow Parameters:
-
Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic).
-
Set the Total Flow Rate (TFR) to 12 mL/min . This high TFR ensures rapid, turbulent mixing, which is crucial for producing small, uniform LNPs.
-
-
Initiate Mixing: Start the pumps. The two solutions will converge in the microfluidic cartridge, leading to instantaneous LNP self-assembly.
-
Collect Product: Collect the milky-white LNP solution from the outlet into a sterile, RNase-free container. The collected solution will contain approximately 25% ethanol.
Downstream Processing
A. Buffer Exchange and Ethanol Removal
-
Dialysis: Transfer the collected LNP solution to a dialysis cassette (e.g., Slide-A-Lyzer G2, 10K MWCO).
-
Perform Dialysis: Dialyze against sterile 1X PBS (pH 7.4) at 4°C. Perform at least two buffer exchanges over 18-24 hours with a buffer volume at least 1000 times that of the sample volume to ensure complete removal of ethanol and transition to a physiologically neutral pH.
B. Sterilization
-
Filtration: Pass the dialyzed LNP formulation through a 0.22 µm sterile syringe filter (e.g., PVDF or PES) into a final sterile vial. This step removes any potential microbial contaminants and larger lipid aggregates.
Quality Control & Characterization
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the LNP formulation.
Size and Polydispersity
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute a small aliquot of the final LNP formulation in PBS (pH 7.4) and measure the Z-average diameter (size) and Polydispersity Index (PDI).
-
Acceptance Criteria:
-
Size (Z-average): 70 – 100 nm
-
PDI: < 0.15 (A lower PDI indicates a more monodisperse and homogenous sample)
-
Encapsulation Efficiency (%EE)
-
Technique: RiboGreen Assay (or similar fluorescent dye-based assay)
-
Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100), the amount of encapsulated siRNA can be determined.
-
Calculation: %EE = [(Total RNA) – (Free RNA)] / (Total RNA) * 100
-
Acceptance Criteria: > 90%
Summary of LNP Specifications
| Parameter | Method | Typical Specification | Rationale |
| Particle Size (Z-Ave) | DLS | 80 ± 20 nm | Influences biodistribution and cellular uptake. |
| Polydispersity (PDI) | DLS | < 0.15 | Indicates uniformity of the particle population. |
| Encapsulation Efficiency | RiboGreen Assay | > 90% | Ensures a high dose of active payload is protected within the LNP. |
| pH | pH Meter | 7.2 - 7.6 | Ensures stability and physiological compatibility. |
Mechanism of Action: Endosomal Escape
The success of the DLin-MC2-DMA LNP formulation hinges on its ability to efficiently release its siRNA payload from the endosome into the cytoplasm.
Caption: Endosomal escape mechanism of DLin-MC2-DMA LNPs.
Upon endocytosis, the endosome matures and its internal pH drops due to proton pumps. This acidic environment protonates the DLin-MC2-DMA, switching its charge from neutral to positive. The now cationic LNP can form ion pairs with anionic lipids present in the endosomal membrane. This interaction is thought to promote the formation of non-bilayer hexagonal (HII) phases, which destabilizes and disrupts the endosomal membrane, allowing the encapsulated siRNA to escape into the cytoplasm.
References
-
Jayaraman, M., et al. (2012). Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Angewandte Chemie International Edition, 51(34), 8529-8533. [Link]
-
Akinc, A., et al. (2010). A combinatorial library of lipid-like materials for delivery of RNAi therapeutics. Nature Biotechnology, 26(5), 561-569. [Link]
-
Precision NanoSystems. (n.d.). Formulating Reproducible LNPs with the NanoAssemblr® Platform. Application Note. [Link]
-
Kulkarni, J. A., et al. (2018). The current landscape of nucleic acid delivery by lipid nanoparticles. Current Opinion in Chemical Biology, 45, 103-111. [Link]
-
Leung, A. K., et al. (2012). Lipid nanoparticles for gene delivery. Journal of Controlled Release, 161(2), 628-637. [Link]
Application Notes & Protocols: Leveraging DLin-MC2-DMA for Potent In Vivo Gene Silencing
Introduction: The Critical Role of Delivery in RNAi Therapeutics
The advent of RNA interference (RNAi) has opened unprecedented possibilities for therapeutic intervention by enabling the specific silencing of disease-causing genes. Small interfering RNA (siRNA) is the key effector molecule in this process, but its translation into clinical success is critically dependent on a safe and efficient in vivo delivery system. Lipid nanoparticles (LNPs) have emerged as the premier non-viral delivery platform, successfully overcoming the intrinsic barriers to nucleic acid delivery, such as degradation by nucleases and poor cellular uptake.
At the heart of the most potent LNP formulations is the ionizable cationic lipid. This application note provides a detailed guide to using DLin-MC2-DMA , a highly effective ionizable lipid, for the formulation of siRNA-LNPs and their application in preclinical in vivo gene silencing studies. We will delve into the mechanistic rationale behind LNP components, provide robust, step-by-step protocols for formulation and in vivo testing, and offer insights into data analysis and interpretation, grounded in established scientific principles.
Section 1: The Science of DLin-MC2-DMA and LNP-Mediated Gene Silencing
The Engine of Delivery: DLin-MC2-DMA
DLin-MC2-DMA is a synthetic, ionizable cationic lipid specifically engineered for nucleic acid delivery.[1][2] Its structure is optimized for both potent efficacy and a favorable safety profile. The key to its function lies in its tertiary amine headgroup, which has a pKa of approximately 5.64.[3]
This pKa value is a critical design feature. At a low pH (e.g., pH 4.0), as used during the LNP formulation process, the lipid is positively charged, enabling it to electrostatically complex with the negatively charged backbone of siRNA. However, at physiological pH (~7.4) in the bloodstream, DLin-MC2-DMA is largely neutral. This quasi-neutral surface charge is crucial for reducing rapid clearance by the mononuclear phagocyte system and minimizing toxicity associated with permanently cationic lipids.
The LNP Delivery Vehicle: A Multi-Component System
Effective in vivo delivery requires a synergistic combination of lipids, each serving a distinct purpose. A typical DLin-MC2-DMA-based LNP formulation is composed of four key components.[4][5]
| Component | Example | Molar Ratio (%) | Function |
| Ionizable Cationic Lipid | DLin-MC2-DMA | 50 | Complexes with siRNA; facilitates endosomal escape. |
| Helper Lipid | Distearoylphosphatidylcholine (DSPC) | 10 | Provides structural stability to the nanoparticle. |
| Structural Lipid | Cholesterol | 38.5 | Modulates membrane fluidity and stability; facilitates fusion. |
| PEG-Lipid | PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol) | 1.5 | Forms a hydrophilic corona that prevents aggregation and reduces opsonization, thereby increasing circulation time. |
The precise molar ratio of these components is a critical parameter that must be optimized for each specific application, though the ratio presented above serves as a highly effective and widely cited starting point for liver-targeted gene silencing.[5][6]
Mechanism of Action: The Journey to the Cytosol
The ultimate goal of the LNP is to deliver its siRNA cargo into the cytoplasm of the target cell, where it can engage with the RNA-induced silencing complex (RISC). The journey involves several key steps, as illustrated below.
-
Circulation and Targeting : After intravenous injection, the PEG-lipid shield minimizes protein binding, prolonging circulation. In the bloodstream, the LNP can adsorb apolipoprotein E (ApoE), which acts as an endogenous ligand targeting the low-density lipoprotein receptor (LDLR), highly expressed on hepatocytes. This interaction facilitates receptor-mediated endocytosis, leading to preferential accumulation in the liver.
-
Endosomal Escape : Once inside the cell, the LNP is trafficked into the endosomal pathway.[7] As the endosome matures, its internal pH drops. This acidic environment protonates the DLin-MC2-DMA, rendering the LNP positively charged.[8] The cationic LNP then interacts with anionic lipids in the endosomal membrane, leading to the disruption of the membrane structure and the release of the siRNA payload into the cytoplasm.[8][9] This step is the most significant bottleneck in nucleic acid delivery, and the efficacy of DLin-MC2-DMA is largely attributed to its ability to efficiently mediate this escape.[7]
-
RNAi Machinery Engagement : In the cytosol, the siRNA is loaded into the RISC. The RISC-siRNA complex then identifies and cleaves the target messenger RNA (mRNA) in a sequence-specific manner, preventing its translation into protein and thus "silencing" the gene.
Section 2: Protocol for LNP-siRNA Formulation
This protocol describes the formulation of DLin-MC2-DMA-based LNPs using a microfluidic mixing approach, which ensures rapid, reproducible, and scalable production of nanoparticles with uniform characteristics.
Materials and Reagents
| Reagent/Material | Supplier & Cat. No. (Example) | Storage |
| DLin-MC2-DMA | Cayman Chemical (16551) | -20°C |
| DSPC | Avanti Polar Lipids (850365) | -20°C |
| Cholesterol | Sigma-Aldrich (C8667) | Room Temp |
| PEG-DMG (2000) | Avanti Polar Lipids (880151) | -20°C |
| siRNA (custom synthesis) | Various | -80°C |
| 200 Proof Ethanol | Decon Labs (2716) | Room Temp |
| Sodium Acetate Trihydrate | Sigma-Aldrich (S7670) | Room Temp |
| Acetic Acid, Glacial | Sigma-Aldrich (A6283) | Room Temp |
| Nuclease-free Water | Various | Room Temp |
| Dialysis Cassettes (10K MWCO) | Thermo Fisher (66382) | Room Temp |
| Sterile, Nuclease-free PBS, pH 7.4 | Various | Room Temp |
| Microfluidic Mixer (e.g., NanoAssemblr) | Precision NanoSystems | N/A |
Stock Solution Preparation
-
Lipid Stock (in Ethanol) : Prepare a combined lipid stock solution in 200 proof ethanol. For a final lipid concentration of 10 mM, calculate the required mass of each lipid based on the desired 50:10:38.5:1.5 molar ratio (DLin-MC2-DMA:DSPC:Cholesterol:PEG-DMG). Dissolve completely by vortexing. Store at -20°C.
-
siRNA Stock (in Buffer) : Resuspend lyophilized siRNA in 25 mM Sodium Acetate buffer (pH 4.0) to a desired concentration (e.g., 0.5 mg/mL). Ensure the buffer is prepared with nuclease-free water. Store at -80°C.
Step-by-Step Formulation Workflow
This workflow is based on rapid microfluidic mixing where an ethanolic lipid stream is rapidly mixed with an acidic aqueous siRNA stream.
-
System Setup : Equilibrate all solutions to room temperature. Prime the microfluidic system according to the manufacturer's instructions.
-
Loading : Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another. A typical starting point is a 3:1 aqueous:organic flow rate ratio .
-
Mixing : Initiate the flow at a set total flow rate (e.g., 12 mL/min). The two streams converge in the microfluidic cartridge, causing a rapid change in solvent polarity that drives the self-assembly of the lipids around the siRNA core.
-
Collection : Collect the milky-white nanoparticle suspension exiting the device into a sterile tube.
-
Buffer Exchange : To remove ethanol and raise the pH, dialyze the collected LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a 10K MWCO dialysis cassette.
-
Sterilization : Recover the dialyzed LNPs and sterile-filter through a 0.22 µm syringe filter.
-
Characterization & Storage : Characterize the final LNP formulation for size, polydispersity, and encapsulation efficiency. Store the final product at 4°C for short-term use (1-2 weeks).
LNP Characterization
| Parameter | Method | Typical Target Value |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 70 - 100 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.15 |
| Encapsulation Efficiency | RiboGreen Assay | > 90% |
| siRNA Concentration | RiboGreen Assay (post-lysis) | As formulated |
Section 3: Protocol for In Vivo Administration and Efficacy Assessment
This section outlines a general protocol for evaluating the gene silencing efficacy of DLin-MC2-DMA LNPs in a murine model. A common target for validating liver-directed delivery is coagulation Factor VII (FVII), as it is produced exclusively in the liver and has a short half-life in plasma.[3]
Animal Model and Administration
-
Model : C57BL/6 mice (6-8 weeks old) are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Route of Administration : Intravenous (i.v.) injection via the tail vein is standard for systemic delivery and liver targeting.[10]
-
Dosage : Dosing is based on the amount of encapsulated siRNA. For DLin-MC2-DMA LNPs targeting FVII, an effective dose (ED₅₀) has been reported to be as low as 0.6 mg/kg.[3] A dose-response study (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) is recommended for new targets.
-
Formulation for Injection : Dilute the final LNP formulation in sterile PBS to the desired concentration for a typical injection volume of 100-200 µL (or 10 mL/kg).
Experimental Workflow and Efficacy Assessment
-
Day 0 : Acclimatize animals. Record body weights. Administer a single i.v. injection of LNP-siRNA formulations. Include control groups: PBS vehicle and LNPs encapsulating a non-targeting (scrambled) siRNA.
-
Monitoring : Monitor animals daily for any signs of toxicity or adverse reactions.
-
Day 3 (or other time point) : The peak silencing effect for siRNA is often observed 48-72 hours post-administration. At the designated time point, sacrifice the animals.
-
Sample Collection :
-
Collect blood via cardiac puncture and process to obtain serum (for secreted proteins).
-
Perfuse the liver with cold PBS and harvest the organ. Snap-freeze a portion in liquid nitrogen for RNA/protein analysis and fix another portion for histology if needed.
-
Section 4: Protocols for Downstream Analysis
Protocol: Quantifying mRNA Knockdown via RT-qPCR
-
RNA Extraction : Isolate total RNA from a ~20 mg piece of frozen liver tissue using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis : Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR : Perform quantitative PCR using a qPCR master mix (e.g., SYBR Green) and primers specific for your target gene and a stable housekeeping gene (e.g., Gapdh, Actb).
-
Analysis : Calculate the relative mRNA expression using the ΔΔCt method, normalizing the target gene levels to the housekeeping gene and comparing the treated groups to the PBS control group.
Protocol: Assessing Protein Knockdown via Western Blot
-
Protein Extraction : Homogenize a ~30 mg piece of frozen liver tissue in RIPA buffer supplemented with protease inhibitors.
-
Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis & Transfer : Separate 20-30 µg of total protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane and probe with a primary antibody specific to your target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody against a loading control (e.g., GAPDH, α-Tubulin) to ensure equal protein loading.[11]
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Section 5: Data Interpretation and Troubleshooting
Expected Results
A successful experiment will demonstrate a significant, dose-dependent reduction in both target mRNA and protein levels in the animals treated with the target-specific siRNA-LNP compared to both PBS and scrambled siRNA controls.
| Treatment Group (1 mg/kg) | Relative Liver mRNA (%) (vs. PBS) | Relative Liver Protein (%) (vs. PBS) |
| PBS Vehicle | 100 ± 12 | 100 ± 15 |
| LNP-Scrambled siRNA | 95 ± 10 | 98 ± 11 |
| LNP-Target siRNA | 15 ± 5 | 20 ± 8 |
Note: Data are representative examples (Mean ± SD).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Silencing Efficacy | - Poor LNP formulation (size, PDI, encapsulation) - Ineffective siRNA sequence - Suboptimal dose | - Re-characterize LNPs. Reformulate if necessary. - Validate siRNA efficacy in vitro first. - Perform a dose-response study. |
| High Variability in Results | - Inconsistent i.v. injections - Variability in sample processing | - Ensure proper training for tail vein injections. - Standardize all tissue harvesting and processing steps. |
| Observed Toxicity (e.g., weight loss) | - Dose is too high - LNP formulation issues (e.g., aggregation) | - Reduce the administered dose. - Ensure LNPs are well-characterized and sterile. - Assess liver enzymes (ALT/AST) in serum. |
Section 6: Safety and Regulatory Considerations
While DLin-MC2-DMA was developed to have a better safety profile than earlier lipids, all LNP systems can induce innate immune responses or cause liver enzyme elevations at high doses. Preclinical safety assessment should include monitoring clinical signs, body weight, and measuring serum ALT/AST levels. For researchers in drug development, it is crucial to be aware of the regulatory landscape. Regulatory bodies like the FDA and EMA have guidelines for the preclinical assessment of nanomedicines, covering aspects of chemistry, manufacturing, and controls (CMC), as well as non-clinical safety studies.[12][13]
Conclusion
References
-
Basha, G., et al. (2011). Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells. Molecular Therapy, 19(12), 2186-2200. [Link]
-
ResearchGate. (2011). Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells. ResearchGate. [Link]
-
Algarni, A., et al. (2022). In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression. Nanoscale Advances, 4(12), 2693-2704. [Link]
-
ResearchGate. (n.d.). DLin-KC2-DMA FLuc mRNA LNPs with NP lipid:mRNA ratio in the range 2–8... ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Multi-step screening of DNA/lipid nanoparticles and co-delivery with siRNA to enhance and prolong gene expression. Nature Communications, 13(1), 4266. [Link]
-
The Royal Society of Chemistry. (2022). Supporting Information to In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on. The Royal Society of Chemistry. [Link]
-
Sullenger, B., et al. (2016). Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies. Frontiers in Bioengineering and Biotechnology. [Link]
-
Kulkarni, J. A., et al. (2017). Design of lipid nanoparticles for in vitro and in vivo delivery of plasmid DNA. Nanomedicine: Nanotechnology, Biology and Medicine, 13(1), 1377-1387. [Link]
-
ResearchGate. (2022). In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression. ResearchGate. [Link]
-
Kakadia, S., et al. (2024). Endosomal escape: A bottleneck for LNP-mediated therapeutics. Exploration of Targeted Anti-tumor Therapy. [Link]
-
PubMed. (2024). Comparison of ionizable lipids for lipid nanoparticle mediated DNA delivery. PubMed. [Link]
-
Sharma, G., et al. (2024). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. Journal of Visualized Experiments. [Link]
-
ResearchGate. (n.d.). Influence of cationic lipid on endosomal escape of siRNA. ResearchGate. [Link]
-
Yazdi, M., et al. (2024). In Vivo Endothelial Cell Gene Silencing by siRNA-LNPs Tuned with Lipoamino Bundle Chemical and Ligand Targeting. Advanced Materials. [Link]
-
DC Chemicals. (n.d.). Cationic/Ionizable Lipids. DC Chemicals. [Link]
-
De Vrij, J., et al. (2024). Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design. Frontiers in Bioengineering and Biotechnology. [Link]
-
De Smidt, E., et al. (2022). Regulatory guidelines and preclinical tools to study the biodistribution of RNA therapeutics. Advanced Drug Delivery Reviews. [Link]
-
Gyanani, P., & Goswami, T. (2024). Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery. Journal of Drug Delivery Science and Technology. [Link]
-
ChemRxiv. (2024). Macrocyclic Ionizable Lipids for Selective Lung Delivery of mRNA and Gene Recombination. ChemRxiv. [Link]
-
METRINO. (n.d.). Regulatory guidelines. METRINO. [Link]
-
Lund University Research Portal. (2024). Endosomal escape of RNA therapeutics. Lund University Research Portal. [Link]
-
Product Quality Research Institute. (n.d.). Regulatory considerations for nanomaterial-containing therapeutics. PQRI. [Link]
-
bioRxiv. (2024). Beyond the Endosomal Bottleneck: Understanding the Efficiency of mRNA/LNP Delivery. bioRxiv. [Link]
-
MDPI. (2022). Biginelli Reaction Synthesis of Novel Multitarget-Directed Ligands... MDPI. [Link]
-
Duke Computer Science. (n.d.). Programmed Materials Synthesis with DNA. Duke Computer Science. [Link]
Sources
- 1. D-Lin-MC2-DMA, 1221271-55-1 | BroadPharm [broadpharm.com]
- 2. Cationic/Ionizable Lipids | DC Chemicals [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portal.research.lu.se [portal.research.lu.se]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Regulatory guidelines and preclinical tools to study the biodistribution of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. metrino.eu [metrino.eu]
DLin-MC2-DMA concentration for optimal transfection
Application Note: DLin-MC2-DMA Concentration & Formulation for Optimal Transfection
Part 1: Executive Summary & Mechanistic Insight
DLin-MC2-DMA (CAS 1221271-55-1), also known as DLin-M-K-DMA, is an ionizable cationic lipid belonging to the "MC" series of dilinoleyl lipids. While its successor, DLin-MC3-DMA (MC3), became the industry standard for hepatic delivery (Onpattro®), DLin-MC2-DMA remains a critical reagent for specific structure-activity relationship (SAR) studies and applications requiring a lower pKa profile.
The Critical Differentiator: pKa [1][2]
-
DLin-MC3-DMA pKa: ~6.44 (Optimized for hepatocyte endosomal escape).
-
DLin-MC2-DMA pKa: ~5.64 .[3]
Why this matters: The lower pKa of MC2 means it remains neutral at a wider range of physiological pHs but requires a more acidic environment to become protonated. This fundamentally alters two process parameters:
-
Formulation pH: You must use a lower pH buffer during mixing to ensure the lipid is positively charged enough to bind mRNA.
-
Endosomal Escape: MC2 requires "late endosome" or lysosomal acidity (pH < 5.5) to trigger the hexagonal phase transition required for cytosolic release, unlike MC3 which activates in early endosomes.
Part 2: Formulation Strategy & Molar Ratios
Do not arbitrarily change lipid ratios. The "Gold Standard" ratio provides the structural stability required for MC2 LNPs, but the Concentration (Total Lipid) and N/P Ratio are your primary variables for optimization.
The Base Formulation (Molar %)
This ratio ensures a stable bilayer-like shell and a disordered core.
| Component | Molar % | Role |
| DLin-MC2-DMA | 50% | Ionizable lipid for RNA complexation & endosomal release. |
| DSPC | 10% | Structural phospholipid (helper lipid). |
| Cholesterol | 38.5% | Membrane stabilizer; prevents leakage. |
| PEG-2000-DMG | 1.5% | Steric barrier; controls particle size (prevents aggregation). |
Concentration Variables for Optimization
-
N/P Ratio (Nitrogen to Phosphate): This is the ratio of positively charged amine groups on DLin-MC2-DMA to negatively charged phosphate groups on the RNA.
-
Recommended Starting Point:6:1 (Weight ratio ~10:1 Lipid:RNA).
-
Optimization Range: 3:1 (High encapsulation, lower toxicity) to 12:1 (Maximal transfection, higher toxicity).
-
-
Total Lipid Concentration:
-
Microfluidics: 10 mM – 20 mM total lipid in ethanol.
-
Hand Mixing: 10 mM total lipid.
-
Part 3: Detailed Protocol (Self-Validating)
Phase A: Reagent Preparation
-
Lipid Mix (Organic Phase):
-
Dissolve lipids in 100% Ethanol (molecular biology grade).
-
Target Total Lipid Concentration: 12.5 mM .
-
Calculation: To make 1 mL of lipid mix:
-
DLin-MC2-DMA (MW 628.1): 6.25 µmol
-
DSPC (MW 790.2): 1.25 µmol
-
Cholesterol (MW 386.7): 4.81 µmol
-
PEG-DMG (MW 2509): 0.19 µmol
-
-
-
RNA Mix (Aqueous Phase) - CRITICAL STEP:
-
Buffer: 25 mM Sodium Acetate (pH 4.0) or Citrate Buffer (pH 3.5-4.0) .
-
Note: Do not use PBS for mixing. The pH must be < pKa (5.64) to protonate MC2.
-
Dilute mRNA/siRNA to 0.17 mg/mL (for N/P 6) in the acidic buffer.
-
Phase B: Particle Formation (Microfluidic Mixing)
-
Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).
-
Total Flow Rate (TFR): 12 mL/min (depends on chip design; e.g., NanoAssemblr).
-
Output: The mixture will be ~25% ethanol. The pH will be ~4.5-5.0.
Phase C: Downstream Processing (The "Self-Validation" Step)
-
Dilution (Immediate): Dilute the output 40x with 1x PBS (pH 7.4) immediately to quench particle growth and neutralize surface charge.
-
Dialysis: Dialyze against 1x PBS (pH 7.4) for 12-18 hours using 10kDa MWCO cassettes. This removes ethanol and neutralizes the core pH.
-
Filtration: Sterile filter (0.2 µm PES).
Part 4: Visualization of Mechanism & Workflow
The following diagram illustrates the specific pathway for DLin-MC2-DMA, highlighting the pKa bottleneck.
Caption: DLin-MC2-DMA requires late endosomal acidification (pH < 5.5) for effective activation, unlike MC3 which activates earlier.
Part 5: Quality Control & Troubleshooting
| Parameter | Target Value | Troubleshooting |
| Size (Z-Avg) | 60 – 100 nm | If >120nm: Increase Flow Rate or reduce Total Lipid Conc. |
| PDI | < 0.2 | If >0.2: Poor mixing. Check pumps or ethanol purity. |
| Encapsulation | > 85% | If <80%: Check Buffer pH. Ensure pH is < 4.0 (critical for MC2). |
| pKa Verification | 5.64 ± 0.1 | Use TNS assay to confirm lipid identity/integrity. |
References
-
Semple, S. C., et al. (2010). "Rational design of cationic lipids for siRNA delivery." Nature Biotechnology, 28(2), 172–176. Link
-
Jayaraman, M., et al. (2012). "Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo." Angewandte Chemie, 51(34), 8529-8533. Link
-
Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy, 25(7), 1467-1475. Link
-
Cayman Chemical. "DLin-MC2-DMA Product Information & Physical Properties." Link
Sources
Application Note: Precision Engineering of mRNA-LNPs using DLin-MC2-DMA
Executive Summary & Scientific Context
This Application Note provides a rigorous methodology for the encapsulation of messenger RNA (mRNA) into Lipid Nanoparticles (LNPs) utilizing the ionizable lipid DLin-MC2-DMA .[1]
While DLin-MC3-DMA is the clinically validated "gold standard" (used in Onpattro®), its precursor DLin-MC2-DMA remains a critical tool for structure-activity relationship (SAR) studies and comparative efficacy trials. Understanding the physicochemical nuances of MC2—specifically its acid dissociation constant (pKa)—is prerequisite to high-efficiency encapsulation.[1]
The Material Science of DLin-MC2-DMA
The efficacy of an LNP depends on the ionizable lipid's ability to switch states:
-
Low pH (Buffer pH 4.0): Protonated (Positive). Binds anionic mRNA.[1]
-
Physiological pH (pH 7.4): Neutral. Reduces toxicity and prevents rapid clearance in circulation.[1]
-
Endosomal pH (pH 5.0–6.0): Protonated.[1] Triggers Hexagonal (
) phase transition, disrupting endosomal membranes to release mRNA.[1]
Critical Parameter: DLin-MC2-DMA has a reported pKa of ~5.64 [1].[2] Comparison: This is lower than the optimal pKa of DLin-MC3-DMA (~6.44) [2].[1] Implication: The lower pKa of MC2 requires strict adherence to acidic buffer conditions during mixing to ensure adequate protonation for mRNA binding.[1]
Experimental Design & Pre-Formulation
Lipid Composition (The "Onpattro" Ratio)
Unless specific experimental variables dictate otherwise, use the validated molar ratio optimized for this lipid class (Jayaraman et al., 2012).[1]
| Component | Role | Molar % | Mass (mg) for 10 mg Total Lipid |
| DLin-MC2-DMA | Ionizable Lipid (Encapsulation/Release) | 50% | ~5.8 mg |
| DSPC | Helper Lipid (Structural Stability) | 10% | ~1.2 mg |
| Cholesterol | Sterol (Membrane Rigidity) | 38.5% | ~2.3 mg |
| PEG-2000-DMG | PEG-Lipid (Steric Stabilization) | 1.5% | ~0.7 mg |
The N/P Ratio Calculation
The Nitrogen-to-Phosphate (N/P) ratio is the critical variable for encapsulation efficiency.[1]
-
N: Moles of tertiary amine in DLin-MC2-DMA.
-
P: Moles of phosphate in the mRNA backbone (approx. 1 mole P per 325-340 Da of mRNA).[1]
Target N/P Ratio: 6:1 (Standard starting point for high encapsulation).
Expert Insight: Do not confuse N/P ratio with Weight/Weight ratio. An N/P of 6 usually corresponds to a Lipid:mRNA weight ratio of roughly 10:1 to 20:1, depending on the exact lipid molecular weights.[1]
Detailed Protocol: Microfluidic Mixing
Reagents Preparation
-
Aqueous Phase:
-
Dilute mRNA in 50 mM Citrate Buffer, pH 4.0 .
-
Why pH 4.0? With an MC2 pKa of 5.64, pH 4.0 ensures >95% protonation of the tertiary amine, maximizing electrostatic attraction to the mRNA.[1]
-
-
Organic Phase:
Microfluidic Mixing Workflow
We utilize staggered herringbone or toroidal mixing architectures (e.g., NanoAssemblr, Knauer, or custom chips) to achieve rapid chaotic mixing.[1]
-
Flow Rate Ratio (FRR): 3:1 (Aqueous : Organic).[1]
-
Total Flow Rate (TFR): 12 mL/min (Scale-dependent, but maintain laminar flow regime).
Step-by-Step:
-
Load syringes/pumps with calculated volumes.[1]
-
Prime the system to remove air bubbles (bubbles cause polydispersity spikes).[1]
-
Initiate flow.[1] The ethanol and citrate buffer mix within milliseconds.[1]
-
Mechanism: As the solvent polarity changes, lipids become insoluble.[1] The protonated MC2 binds mRNA, nucleating the particle.[1] PEG-lipids coat the surface, halting growth at ~60-80 nm.
-
Collect the output (approx. 25% ethanol concentration) into a sterile tube.
Downstream Processing (Buffer Exchange)
The particles are currently in 25% ethanol at pH 4.[1]0. This is unstable for long-term storage.
-
Dilution (Immediate): Dilute the output 1:1 with 1x PBS (pH 7.4) immediately to reduce ethanol concentration <12.5%.[1]
-
Dialysis / TFF:
-
Use a 100 kDa MWCO dialysis cassette or Tangential Flow Filtration (TFF) cartridge.[1]
-
Exchange against 1x PBS (pH 7.4) for 12-18 hours at 4°C.
-
Volume Exchange: Minimum 1000x volume turnover.[1]
-
Physics: As pH rises to 7.4 (above MC2 pKa), the lipid neutralizes.[1] The core densifies, and the PEG-lipid anchors stabilize the neutral exterior.[1]
-
Mechanism Visualization
Workflow Logic
Figure 1: Microfluidic mixing workflow for DLin-MC2-DMA LNPs. The critical transition occurs during the pH shift from 4.0 to 7.4.[1]
Endosomal Escape Mechanism (The "Why")
Figure 2: The Endosomal Escape pathway. MC2 requires acidification to protonate, interacting with anionic endosomal lipids to trigger release.[1]
Quality Control (QC) & Characterization
Every batch must be validated against these three metrics before in vivo or in vitro use.
| Metric | Method | Acceptance Criteria | Troubleshooting |
| Particle Size | Dynamic Light Scattering (DLS) | 60 – 100 nm | Too large: Increase flow rate or check ethanol purity.Too small: Decrease PEG-lipid %. |
| Polydispersity (PDI) | DLS | < 0.20 | High PDI: Air bubbles in line or poor mixing stability.[1] |
| Encapsulation Efficiency (EE%) | RiboGreen Assay | > 85% | Low EE: Check Buffer pH (must be < 4.[1]5) or increase N/P ratio. |
Protocol: RiboGreen Assay for EE%
-
Total mRNA: Lyse LNPs with 1% Triton X-100 to release all mRNA. Measure fluorescence.[1]
-
Free mRNA: Measure fluorescence of LNPs without Triton X-100 (only detects unencapsulated mRNA).
-
Calculation:
[1]
References
-
Jayaraman, M., et al. (2012).[1][3][4][5] Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Angewandte Chemie International Edition, 51(34), 8529–8533.[1][3][4][6] Retrieved from [Link][1]
-
Semple, S. C., et al. (2010).[1] Rational design of cationic lipids for siRNA delivery. Nature Biotechnology, 28(2), 172–176.[1] Retrieved from [Link]
-
Cullis, P. R., & Hope, M. J. (2017).[1] Lipid Nanoparticle Systems for Enabling Gene Therapies.[1][5][7] Molecular Therapy, 25(7), 1467–1475.[1] Retrieved from [Link][1][8][9]
Sources
- 1. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DLin-MC2-DMA | C42H77NO2 | CID 58473247 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Critical Need for Precision in LNP Characterization
An Application Guide to the Analytical Characterization of DLin-MC2-DMA Lipid Nanoparticles
The advent of mRNA-based therapeutics and vaccines, spectacularly demonstrated by the response to the COVID-19 pandemic, has positioned lipid nanoparticles (LNPs) as a leading platform for nucleic acid delivery. Among the key innovations in this field are ionizable cationic lipids, with DLin-MC2-DMA (MC2) being a notable example recognized for its high in vivo potency in mediating gene silencing.[1] These LNPs are complex, multi-component systems typically comprising an ionizable lipid (DLin-MC2-DMA), a neutral helper phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid to enhance stability and circulation time.[2][3][4]
The therapeutic success of a DLin-MC2-DMA LNP formulation is not merely dependent on its components, but is critically dictated by its physicochemical properties. Attributes such as particle size, surface charge, the efficiency of mRNA encapsulation, and structural integrity are not just quality metrics; they are fundamental determinants of the drug product's safety, stability, and in vivo efficacy.[5][6] Particle size, for instance, directly influences biodistribution, cellular uptake, and potential immunogenicity.[7][8] Therefore, a robust and multi-faceted analytical strategy is paramount for guiding formulation development, enabling process control, and ensuring batch-to-batch consistency for regulatory approval.[9]
This comprehensive guide provides detailed application notes and protocols for the essential analytical techniques required to fully characterize DLin-MC2-DMA LNPs. We will delve into the causality behind experimental choices, offering field-proven insights to establish a self-validating system of analysis for researchers, scientists, and drug development professionals.
Particle Size, Polydispersity, and Concentration: The First Look
The size profile of LNPs is a critical quality attribute (CQA). The optimal size for many applications, such as delivery to hepatocytes, is typically in the range of 80-100 nm.[8] This section covers the foundational techniques for assessing the size, size distribution, and concentration of LNP populations.
Dynamic Light Scattering (DLS)
DLS is the workhorse technique for measuring the average size and polydispersity of an LNP formulation.[5][7]
-
Scientific Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[7][10] Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. By analyzing these fluctuations using an autocorrelation function, the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) of the particle population can be calculated.
-
Why It's Critical: DLS provides a rapid assessment of the central tendency (Z-average) and the breadth of the size distribution (PDI). A low PDI value (typically < 0.2) is desirable, indicating a monodisperse and homogenous sample, which is crucial for predictable and reproducible therapeutic outcomes.[7]
Protocol: LNP Size and PDI Measurement by DLS
-
Sample Preparation:
-
Allow the LNP sample and measurement buffer (e.g., 1x Phosphate-Buffered Saline, PBS) to equilibrate to the instrument's operating temperature (typically 25°C).
-
Dilute the LNP formulation in 1x PBS to an appropriate concentration. The optimal concentration depends on the instrument but should result in a derived count rate within the recommended range (e.g., 100-500 kcps) to ensure a good signal-to-noise ratio without causing multiple scattering effects. A typical dilution might be 1:50 to 1:100.
-
Gently mix the diluted sample by pipetting. Avoid vortexing, which can shear the LNPs.
-
-
Instrument Setup:
-
Set the measurement temperature (e.g., 25°C).
-
Input the dispersant properties (viscosity and refractive index of 1x PBS).
-
Select an appropriate measurement duration and number of replicates (e.g., 3 measurements of 60 seconds each).
-
-
Measurement:
-
Transfer the diluted sample to a clean, low-volume cuvette.
-
Place the cuvette in the instrument and allow for temperature equilibration (typically 1-2 minutes).
-
Initiate the measurement sequence.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the Z-average hydrodynamic diameter.
-
Record the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse sample suitable for many therapeutic applications.[7]
-
Nanoparticle Tracking Analysis (NTA)
NTA provides a higher-resolution view of the particle size distribution and offers the distinct advantage of measuring particle concentration. It serves as an excellent orthogonal method to DLS.[11]
-
Scientific Principle: In NTA, a laser illuminates the particles in suspension, and a microscope coupled with a camera records the scattered light from individual particles.[10] The NTA software tracks the Brownian motion of each particle from frame to frame, and using the Stokes-Einstein equation, calculates the hydrodynamic diameter on a particle-by-particle basis.[12] The number of particles in the field of view allows for a direct measurement of particle concentration.
-
Why It's a Valuable Orthogonal Method: NTA's ability to resolve distinct populations in a polydisperse sample is superior to DLS.[12] Furthermore, knowing the particle concentration is essential for accurate dose determination and for correlating particle number with biological activity.
Protocol: LNP Size and Concentration by NTA
-
Sample Preparation:
-
Dilute the LNP sample in filtered 1x PBS to achieve a particle concentration within the instrument's optimal range (e.g., 20-100 particles per frame). This often requires a higher dilution factor than for DLS (e.g., 1:1000 to 1:10,000).
-
Gently mix the sample.
-
-
Instrument Setup:
-
Flush the sample cell thoroughly with the filtered dispersant.
-
Adjust the camera focus and detection threshold according to the manufacturer's guidelines to ensure all particles are being accurately detected.
-
-
Measurement:
-
Load the diluted sample into the measurement cell.
-
Capture video of the particles in motion. Typically, 3-5 videos of 60 seconds each are recorded for statistical robustness.
-
-
Data Analysis:
-
The software analyzes the videos to generate a high-resolution particle size distribution histogram and a particle concentration measurement (particles/mL).
-
Compare the mode and mean particle size from NTA with the Z-average from DLS. Note that NTA, being a number-weighted technique, may report smaller average sizes than the intensity-weighted DLS, especially if a small number of large aggregates are present.[13]
-
Surface Charge Analysis: Zeta Potential
The surface charge of an LNP is a key indicator of its stability in suspension and its propensity to interact with biological components.
-
Scientific Principle: Zeta potential is measured using Electrophoretic Light Scattering (ELS).[14] An electric field is applied across the sample, causing charged particles to move towards the oppositely charged electrode (electrophoresis). A laser beam is passed through the sample, and the scattered light is measured. The velocity of the particles is determined from the Doppler shift of the scattered light, which is then used to calculate the zeta potential.
-
Why It's Critical: Zeta potential governs colloidal stability; highly charged particles (either positive or negative) repel each other, preventing aggregation. For in vivo applications, LNPs are often designed to have a near-neutral surface charge at physiological pH (~7.4) to minimize non-specific interactions with proteins and extend circulation time.[7] The ionizable DLin-MC2-DMA lipid is positively charged at acidic pH (facilitating RNA complexation during formulation and endosomal escape) but becomes neutral at physiological pH.[15]
Protocol: Zeta Potential Measurement by ELS
-
Sample Preparation:
-
Dilute the LNP sample in a low ionic strength buffer, such as 0.1x PBS or a 10 mM NaCl solution.[16] High ionic strength buffers can compress the electrical double layer around the particle, leading to an underestimation of the true zeta potential.
-
Ensure the diluted sample is visually free of aggregates or precipitates.
-
-
Instrument Setup:
-
Use a dedicated folded capillary cell for zeta potential measurements.
-
Input the dispersant properties (viscosity, refractive index, and dielectric constant) for the low ionic strength buffer.
-
Set the measurement temperature to 25°C.
-
-
Measurement:
-
Carefully inject the diluted sample into the capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and allow for temperature equilibration.
-
Perform the measurement, typically consisting of 3-5 replicates.
-
-
Data Analysis:
-
The instrument reports the mean zeta potential in millivolts (mV).
-
For PEGylated DLin-MC2-DMA LNPs, a zeta potential value between -5 mV and +5 mV at physiological pH is typically expected and desired.[7]
-
Payload Analysis: mRNA Encapsulation Efficiency
Ensuring that the therapeutic mRNA payload is securely contained within the LNP is a CQA that directly impacts the potency and dosing of the drug product.
-
Scientific Principle: The most common method for determining encapsulation efficiency (EE%) is a fluorescence-based assay using a dye like RiboGreen.[17][18] RiboGreen dye exhibits a significant increase in fluorescence upon binding to nucleic acids. The assay measures the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).[19] The initial fluorescence corresponds to free, unencapsulated mRNA, while the fluorescence after lysis represents the total mRNA.
-
Why It's Critical: High encapsulation efficiency (>80-90%) is essential.[7] It ensures that the administered dose corresponds to the effective dose of encapsulated drug, minimizing the administration of inactive, free mRNA which could potentially increase immunogenicity.
Protocol: mRNA Encapsulation Efficiency by RiboGreen Assay
-
Reagent Preparation:
-
Prepare a working solution of RiboGreen dye in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5) as per the manufacturer's instructions. Protect the solution from light.
-
Prepare a 2% (v/v) Triton X-100 solution in TE buffer.
-
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of the specific mRNA used in the formulation (e.g., from 2 µg/mL down to 0.02 µg/mL) in TE buffer.
-
In a 96-well microplate, mix each standard with the RiboGreen working solution and measure the fluorescence (Excitation ~480 nm, Emission ~520 nm) to generate a standard curve.
-
-
Sample Measurement:
-
To measure Total mRNA:
-
Dilute the LNP sample in TE buffer.
-
In the microplate, mix the diluted LNP sample with the Triton X-100 solution and incubate for ~10 minutes at 37°C to ensure complete lysis of the nanoparticles.
-
Add the RiboGreen working solution and measure the fluorescence.
-
-
To measure Free mRNA:
-
In the microplate, mix the same dilution of the LNP sample with TE buffer (without detergent).
-
Add the RiboGreen working solution and immediately measure the fluorescence.
-
-
-
Calculation:
-
Use the standard curve to determine the concentration of "Total mRNA" (from the lysed sample) and "Free mRNA" (from the intact sample).
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] * 100
-
A high-quality LNP formulation should exhibit an EE% of >90%.[20]
-
Compositional Analysis: Lipid Component Quantification
Verifying the identity and concentration of each lipid component in the final formulation is crucial for ensuring the LNP is manufactured correctly and is stable.
-
Scientific Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is used to separate the individual lipid components (DLin-MC2-DMA, DSPC, Cholesterol, PEG-lipid) based on their hydrophobicity.[21][22] Since lipids generally lack strong UV chromophores, a universal mass-based detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is employed for quantification.[22] CAD nebulizes the column eluent, charges the resulting aerosol particles, and measures the electrical charge, which is proportional to the mass of the analyte.[22]
-
Why It's Critical: This analysis confirms that the molar ratio of the lipids in the final product matches the target formulation ratio (e.g., a common ratio is 50/10/38.5/1.5 for MC3/DSPC/Cholesterol/PEG-lipid).[2] It is also a powerful tool for stability studies, as it can detect and quantify the degradation of individual lipid components over time.
Protocol: Lipid Quantification by RP-HPLC-CAD
-
Sample Preparation:
-
Disrupt the LNP structure to release the individual lipids. This is typically achieved by diluting the LNP formulation in a solvent like methanol or isopropanol.
-
Prepare calibration standards for each of the four lipid components at several concentration levels.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 stationary phase column suitable for lipid analysis.
-
Mobile Phase: A gradient of solvents, for example, a mixture of methanol, water, and an acid modifier like formic acid or trifluoroacetic acid.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detector: Charged Aerosol Detector (CAD).
-
-
Measurement:
-
Inject the prepared standards to generate a calibration curve for each lipid.
-
Inject the prepared LNP sample.
-
-
Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times to the standards.
-
Quantify the concentration of each lipid in the sample using the calibration curves.
-
Calculate the molar ratio of the lipids and compare it to the target specification.
-
Morphological and Structural Analysis: Visualizing the Nanoscale
While light scattering and chromatography provide population-average data, microscopy and X-ray scattering techniques offer a direct look at the structure and morphology of individual particles.
Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM is the gold standard for visualizing nanoparticles in their near-native state.[23]
-
Scientific Principle: A thin film of the LNP suspension is flash-frozen in liquid ethane, a process called vitrification. This freezes the water so rapidly that it forms an amorphous, glass-like solid, preserving the LNP structure without the damaging effects of ice crystal formation.[24] The vitrified sample is then imaged under a transmission electron microscope at cryogenic temperatures.
-
Why It's Critical: Cryo-TEM provides direct, high-resolution visual evidence of particle morphology (e.g., confirming a spherical and unilamellar structure), size, and size distribution.[23][25] It is invaluable for identifying subpopulations, aggregates, or structural anomalies that may not be apparent from bulk measurements like DLS.[24] It can also offer insights into the internal structure, such as the presence of an electron-dense core, which is characteristic of well-formed nucleic acid-LNP complexes.
Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for characterizing the average internal nanostructure of LNPs in solution.[26]
-
Scientific Principle: A beam of X-rays is passed through the LNP suspension. The X-rays are scattered by the electrons in the nanoparticles, and the resulting scattering pattern is recorded at very small angles. The shape and features of this pattern provide information about the average particle size, shape, and, most importantly, the internal arrangement of the components.[26][27]
-
Why It's Critical: SAXS can elucidate the internal organization of the lipids and the encapsulated mRNA.[27] For instance, it can differentiate between a disordered core and more organized internal structures, such as lamellar phases. These structural details have been shown to correlate with the biological activity and gene-silencing efficacy of the LNP formulation.[28]
Summary of Analytical Techniques
The characterization of DLin-MC2-DMA LNPs requires a suite of orthogonal analytical techniques. Each method provides a unique and critical piece of information, and together they create a comprehensive profile of the drug product.
| Critical Quality Attribute (CQA) | Primary Technique | Orthogonal/Complementary Technique(s) | Purpose | Typical Specification |
| Size & Polydispersity | Dynamic Light Scattering (DLS) | Nanoparticle Tracking Analysis (NTA), Cryo-TEM | Ensures proper biodistribution and cellular uptake. | Z-average: 60-120 nm, PDI: < 0.2[7] |
| Surface Charge | Zeta Potential (ELS) | Predicts colloidal stability and in vivo interactions. | -5 to +5 mV (at pH 7.4)[7] | |
| Encapsulation Efficiency | RiboGreen Assay | HPLC, Capillary Gel Electrophoresis (CGE) | Confirms payload containment and ensures potency. | > 80% (Clinical), >90% (Target)[7][20] |
| Lipid Composition | RP-HPLC-CAD/ELSD | Verifies correct formulation ratio and stability. | Within ±10% of target molar ratio[7] | |
| Morphology & Structure | Cryo-TEM | Small-Angle X-ray Scattering (SAXS) | Visualizes particle integrity and internal organization. | Homogenous, spherical particles |
| Particle Concentration | Nanoparticle Tracking Analysis (NTA) | Tunable Resistive Pulse Sensing (TRPS) | Enables accurate dosing and batch comparison. | Formulation-dependent |
Integrated Characterization Workflow
A logical workflow ensures that all critical attributes of the LNP formulation are assessed efficiently, from initial screening to final quality control.
Caption: Integrated workflow for DLin-MC2-DMA LNP characterization.
References
-
National Center for Biotechnology Information. (2023, February 7). Lipid Nanoparticle and Liposome Reference Materials: Assessment of Size Homogeneity and Long-Term −70 °C and 4 °C Storage Stability. PMC. Available from: [Link]
-
Curapath. (2025, March 4). Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. Available from: [Link]
-
Creative Biostructure. Cryo-EM Applications in Lipid Nanoparticle Characterization. Available from: [Link]
-
Hassett, K. J., et al. (2021). Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery. PMC. Available from: [Link]
-
Malvern Panalytical. (2024, April 24). 3 tools for better lipid nanoparticle size measurements. Available from: [Link]
-
Cordouan Technologies. Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. Available from: [Link]
-
Alameh, M. G., et al. (2023). DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice. ResearchGate. Available from: [Link]
-
Inside Therapeutics. (2025, February 10). LNP characterization guidelines: Size, PDI, Morphology. Available from: [Link]
-
Zhang, X., et al. (2023). mRNA lipid nanoparticle formulation, characterization and evaluation. PMC. Available from: [Link]
-
Sartorius. (2023, August 12). Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. Available from: [Link]
-
Waters | Wyatt Technology. (2024, September 6). Comprehensive assessment of LNP size, particle concentration, and zeta potential. Available from: [Link]
-
KNAUER. HPLC Analysis of Lipids in LNP Formulations. Available from: [Link]
-
Izon Science. (2024, July 24). The Critical Role of Zeta Potential Measurements in Advancing Medicine. Available from: [Link]
-
ResearchGate. NTA analysis showing Size and Concentration of LNPs. Available from: [Link]
-
SCIEX. A new approach to determine encapsulation efficiency of mRNA-lipid nanoparticles (mRNA-LNP) by capillary gel electrophoresis. Available from: [Link]
-
Malvern Panalytical. (2025, January 15). Exciting Advances in Lipid Nanoparticle Characterization. Available from: [Link]
-
Xenocs. Exploring SAXS applications in mRNA-LNPs drug delivery systems. Available from: [Link]
-
Malvern Panalytical. (2024, April 26). Why you need to measure mRNA-LNP surface charge (and how to do it). Available from: [Link]
-
Cytiva Life Sciences. (2025, February 18). Navigating regulatory requirements for RNA-LNP drug development. Available from: [Link]
-
Malvern Panalytical. (2022, December 8). What can nanoparticle tracking analysis tell you about LNP samples and when should you use it?. Available from: [Link]
-
NanoImaging Services. (2023, January 19). Lipid Nanoparticle characterization with cryo-TEM. Available from: [Link]
-
Le, S., et al. (2025, May 16). Mesoscopic Structure of Lipid Nanoparticles Studied by Small-Angle X-Ray Scattering: A Spherical Core-Triple Shell Model Analysis. PMC. Available from: [Link]
-
Waters Corporation. An Automated Sample Preparation Protocol to Determine the Encapsulation Efficiency of RNA-Loaded Lipid Nanoparticles Using Andrew+ Pipetting Robot. Available from: [Link]
-
Advanced Light Source. (2023, October 2). How Structure Affects the Activity of Lipid Nanoparticles. Available from: [Link]
-
PubMed. (2024). Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay. Available from: [Link]
-
ATA Scientific. (2024, June 5). The Key Considerations For Developing Lnps As Drug Delivery Vehicles. Available from: [Link]
-
BioPharma Reporter. (2024, February 26). Developing A Comprehensive Regulatory Approach For Lipid Nanoparticle Drugs. Available from: [Link]
-
Witzigmann, D., et al. (2024, May 4). RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation. PMC. Available from: [Link]
-
MDPI. (2024, September 16). RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization. Available from: [Link]
-
DTU Inside. (2024, October 28). Enhancing RNA encapsulation quantification in lipid nanoparticles Sustainable alternatives to Triton X-100 in the RiboGreen assay. Available from: [Link]
Sources
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- 2. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
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- 4. researchgate.net [researchgate.net]
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- 28. How Structure Affects the Activity of Lipid Nanoparticles [als.lbl.gov]
Technical Guide: DLin-MC2-DMA Lipid Nanoparticles for Hepatocyte Targeting
Executive Summary & Scientific Context
DLin-MC2-DMA (1,2-dilinoleyloxy-3-dimethylaminopropane) is a potent ionizable cationic lipid used in the formulation of Lipid Nanoparticles (LNPs) for the delivery of nucleic acids (siRNA, mRNA) to the liver. It represents a critical milestone in the structure-activity relationship (SAR) evolution of ionizable lipids, serving as a direct precursor to the clinically approved DLin-MC3-DMA (Onpattro®).
While DLin-MC3-DMA is the current clinical gold standard, DLin-MC2-DMA remains a vital tool for comparative mechanistic studies, particularly in understanding how lipid pKa influences endosomal escape. With a pKa of approximately 5.64 , MC2 demonstrates the delicate balance between serum stability (neutral at pH 7.4) and endosomal fusogenicity (cationic at pH < 6.0).
This guide provides a rigorous, field-validated protocol for formulating DLin-MC2-DMA LNPs designed to exploit endogenous ApoE targeting for specific hepatocyte uptake.
Mechanism of Action: The ApoE-LDLR Axis
The efficacy of DLin-MC2-DMA relies on "Endogenous Targeting." Unlike ligand-conjugated systems (e.g., GalNAc), these LNPs do not require surface ligands. Instead, they hijack the body's lipid transport machinery.
-
Serum Stability: At physiological pH (7.4), DLin-MC2-DMA is uncharged. This prevents rapid clearance by the Reticuloendothelial System (RES) and allows the adsorption of Apolipoprotein E (ApoE) from the bloodstream onto the LNP surface.
-
Hepatocyte Uptake: The ApoE-coated LNP mimics a chylomicron remnant, binding with high affinity to the Low-Density Lipoprotein Receptor (LDLR) on hepatocytes.
-
Endosomal Escape: Upon endocytosis, the endosomal pH drops (pH 6.5
5.0). DLin-MC2-DMA becomes protonated (cationic). It interacts with anionic endosomal lipids (like phosphatidylserine), inducing a phase transition from lamellar to inverted hexagonal ( ), disrupting the membrane and releasing the RNA payload into the cytosol.
Visualization: Mechanism of Delivery
Figure 1: The Endogenous Targeting Pathway. DLin-MC2-DMA utilizes ApoE adsorption for hepatocyte entry and pH-driven ionization for endosomal escape.
Material Specifications & Formulation Ratios
The success of the LNP depends heavily on the molar ratios of the lipid components. The standard "Onpattro-like" formulation is highly recommended for DLin-MC2-DMA.
Lipid Component Table
| Component | Role | Molar Ratio (%) | Function |
| DLin-MC2-DMA | Ionizable Lipid | 50% | RNA encapsulation & Endosomal escape. |
| DSPC | Helper Lipid | 10% | Structural stability; mimics cell membrane. |
| Cholesterol | Sterol | 38.5% | Modulates membrane fluidity & rigidity. |
| DMG-PEG2000 | PEG-Lipid | 1.5% | Prevents aggregation; controls particle size. |
Expert Insight: Do not substitute DMG-PEG2000 with DSPE-PEG2000 if you aim for hepatocyte targeting. DSPE-PEG2000 has a longer half-life on the particle (stronger anchor), which prevents the "PEG shedding" required for ApoE binding. DMG-PEG2000 sheds rapidly, exposing the lipid surface for ApoE adsorption.
Reagents
-
DLin-MC2-DMA: Store at -20°C under Argon. Avoid repeated freeze-thaw cycles.
-
Nucleic Acid Payload: siRNA or mRNA (dissolved in Citrate Buffer).
-
Aqueous Buffer: 50 mM Citrate Buffer, pH 4.0.
-
Organic Solvent: Ethanol (Molecular Biology Grade, 100%).
-
Dialysis Buffer: 1x PBS (Phosphate Buffered Saline), pH 7.4.
Protocol: Microfluidic Formulation
This protocol uses a standard staggered herringbone mixer (e.g., NanoAssemblr) or a T-junction mixer.
Step 1: Preparation of Solutions
-
Lipid Mix (Organic Phase):
-
Calculate the total lipid mass required based on your N/P ratio (Nitrogen-to-Phosphate ratio). A standard N/P of 6 is recommended.
-
Dissolve DLin-MC2-DMA, DSPC, Cholesterol, and DMG-PEG2000 in 100% Ethanol at the molar ratios listed in Table 3.1.
-
Target Total Lipid Concentration: 10–12.5 mg/mL.
-
-
RNA Mix (Aqueous Phase):
-
Dilute your siRNA/mRNA in 50 mM Citrate Buffer (pH 4.0) .
-
The acidic pH is crucial to protonate the DLin-MC2-DMA (pKa 5.64) during mixing, ensuring electrostatic binding to the anionic RNA.
-
Target RNA Concentration: Calculated to achieve a 3:1 (Aq:Org) flow rate ratio.
-
Step 2: Microfluidic Mixing
-
Flow Rate Ratio (FRR): Set the instrument to 3:1 (Aqueous : Ethanol).
-
Total Flow Rate (TFR): 12 mL/min (for small batches < 5mL) to 20 mL/min.
-
Process:
-
Prime the lines with buffer/ethanol.
-
Inject fluids.[1] The rapid mixing causes the lipids to precipitate around the RNA, forming nanoparticles.
-
Collect the output (which is now 25% ethanol) into a sterile tube.
-
Step 3: Downstream Processing (Critical for Stability)
The initial mixture is unstable due to high ethanol content and acidic pH.
-
Dilution (Immediate): Dilute the output 40x with 1x PBS (pH 7.4) immediately if using a T-junction, or proceed directly to dialysis if using microfluidics.
-
Dialysis / Buffer Exchange:
-
Use a Slide-A-Lyzer cassette (20k MWCO) or Tangential Flow Filtration (TFF) for larger volumes.
-
Dialyze against 1x PBS (pH 7.4) for 12–18 hours at 4°C.
-
Mechanism:[2][3][4] This removes ethanol and raises the pH. As pH rises > 6.0, DLin-MC2-DMA becomes neutral. The hydrophobic core solidifies, trapping the RNA.
-
Workflow Visualization
Figure 2: Experimental workflow for generating DLin-MC2-DMA LNPs.
Quality Control & Characterization
Do not proceed to in vivo studies without validating these parameters.
| Parameter | Method | Specification | Why it matters? |
| Particle Size | DLS (Dynamic Light Scattering) | 60 – 90 nm | >100nm reduces hepatocyte fenestrae penetration. |
| PDI | DLS | < 0.2 | High PDI indicates aggregation or heterogeneous formulation. |
| Zeta Potential | ELS | -5 to +5 mV | Must be near neutral at pH 7.4 to minimize immune clearance. |
| Encapsulation | RiboGreen Assay (+/- Triton X) | > 85% | Low efficiency wastes expensive RNA payload. |
| pKa | TNS Fluorescence Assay | 5.6 ± 0.1 | Verifies the lipid identity and correct formulation environment. |
In Vivo Validation: The Factor VII Benchmark
To prove hepatocyte delivery, the Factor VII (FVII) silencing model in mice is the industry standard. FVII is synthesized exclusively in hepatocytes and has a short half-life (~4-6 hours), allowing for rapid readout.
Protocol:
-
Animal: C57BL/6 mice (Female, 6-8 weeks).
-
Dose: 0.1, 0.3, and 1.0 mg/kg (siRNA weight).
-
Route: Intravenous (Tail vein).
-
Timepoint: Collect blood 24 or 48 hours post-injection.
-
Assay: Measure serum Factor VII levels using a chromogenic assay (e.g., Biophen FVII kit).
-
Success Criteria: >80% knockdown at 1.0 mg/kg indicates successful hepatocyte delivery.
Troubleshooting & Optimization
-
Issue: Low Encapsulation Efficiency (<80%)
-
Cause: N/P ratio too low or pH of aqueous buffer > 4.5.
-
Fix: Ensure Citrate buffer is strictly pH 4.0. Increase N/P ratio to 8.
-
-
Issue: Particle Size > 100nm
-
Cause: Mixing speed too slow or slow dilution.
-
Fix: Increase Total Flow Rate (TFR) in microfluidics. Ensure rapid dilution if using manual mixing.
-
-
Issue: Toxicity in vivo
-
Cause: Residual ethanol or high cationic charge.
-
Fix: Extend dialysis time. Verify Zeta potential is neutral at pH 7.4.
-
References
-
Jayaraman, M., et al. (2012). Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Angewandte Chemie International Edition, 51(34), 8529-8533.
- Key Paper: Defines the MC2/MC3 lineage and the importance of pKa.
-
Semple, S. C., et al. (2010). Rational design of cationic lipids for siRNA delivery. Nature Biotechnology, 28(2), 172-176.
- Key Paper: Establishes the structural basis for ionizable lipids in liver delivery.
-
Akinc, A., et al. (2010). Targeted delivery of RNAi therapeutics with endogenous and exogenous ligand-based mechanisms.[5] Molecular Therapy, 18(7), 1357-1364.
- Key Paper: Explains the ApoE-LDLR mechanism for ionizable lipids.
-
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[5][6][7] Molecular Therapy, 25(7), 1467-1475.
- Review: Comprehensive overview of LNP formul
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. US8754062B2 - DLIN-KC2-DMA lipid nanoparticle delivery of modified polynucleotides - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Apolipoprotein E Binding Drives Structural and Compositional Rearrangement of mRNA-Containing Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sternekessler.com [sternekessler.com]
- 6. liposomes.ca [liposomes.ca]
- 7. researchgate.net [researchgate.net]
Mastering Stability: A Guide to Physicochemical and Functional Characterization of DLin-MC3-DMA Lipid Nanoparticles
Introduction: The Criticality of Stability in LNP Therapeutics
The advent of RNA-based therapeutics and vaccines has been propelled by sophisticated delivery systems, among which lipid nanoparticles (LNPs) utilizing ionizable cationic lipids like DLin-MC3-DMA have proven exceptionally effective. The clinical success of these therapies is intrinsically linked to the stability of the LNP formulation. Stability is not a monolithic concept; it encompasses the physical integrity of the nanoparticle, the chemical stability of its components, and, most importantly, the functional viability of its nucleic acid payload. A comprehensive understanding and rigorous assessment of LNP stability are therefore paramount for ensuring product quality, safety, and therapeutic efficacy from early-stage development through to clinical application and commercialization.[1][2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the essential methods for determining the stability of DLin-MC3-DMA (MC3) LNPs. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key workflows to empower you with a robust framework for your stability programs. The overarching goal is to equip you with the knowledge to design and execute self-validating stability studies that generate reliable and reproducible data.
The Interplay of LNP Stability Attributes
A holistic assessment of LNP stability requires the evaluation of multiple critical quality attributes (CQAs). These attributes are interconnected, and a change in one can cascade to affect others, ultimately impacting the in vivo performance of the therapeutic. The primary stability-indicating parameters can be categorized into physicochemical properties and functional integrity.
Figure 2: A simplified workflow for Cryo-TEM analysis of LNP morphology.
Encapsulation Efficiency by RiboGreen Assay
Rationale: The encapsulation of the mRNA payload is critical for its protection from degradation and for efficient delivery to the target cells. A decrease in encapsulation efficiency over time indicates leakage of the mRNA from the LNP, which directly impacts the therapeutic dose and efficacy. The RiboGreen assay is a sensitive fluorescence-based method for quantifying RNA.
Protocol: mRNA Encapsulation Efficiency
-
Reagent Preparation:
-
Prepare a Triton X-100 lysis buffer (e.g., 2% Triton X-100 in your formulation buffer). [3] * Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions. Protect from light.
-
Prepare a standard curve of the specific mRNA used in the formulation.
-
-
Sample Preparation (in a 96-well plate):
-
Total mRNA (Lysed LNPs):
-
Dilute the LNP sample in the Triton X-100 lysis buffer.
-
Incubate for 10-20 minutes at room temperature to ensure complete lysis of the LNPs. [4] * Free mRNA (Intact LNPs):
-
Dilute the LNP sample in the formulation buffer without detergent.
-
-
-
Assay Procedure:
-
Add the RiboGreen working solution to each well containing the standards and samples.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm. [3]
-
-
Calculation:
-
Determine the concentration of total mRNA and free mRNA from the standard curve.
-
Calculate the encapsulation efficiency (%EE) as follows: %EE = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Data Presentation:
| Time Point | Condition | Total mRNA (µg/mL) | Free mRNA (µg/mL) | Encapsulation Efficiency (%) |
| T=0 | 4°C | 50.2 | 2.1 | 95.8 |
| T=1 month | 4°C | 49.8 | 3.5 | 93.0 |
| T=1 month | 25°C | 48.5 | 9.7 | 80.0 |
Lipid Integrity by HPLC with Charged Aerosol Detection (CAD)
Rationale: The chemical integrity of the lipid components, particularly the ionizable lipid DLin-MC3-DMA, is crucial for the stability and function of the LNP. Degradation of lipids can lead to changes in particle size, morphology, and encapsulation efficiency, and can also generate potentially toxic byproducts. [2]HPLC-CAD is a powerful technique for separating and quantifying lipids, which often lack a UV chromophore. [5] Protocol: Lipid Degradation Analysis
This protocol provides a general framework. Specific parameters such as column, mobile phase, and gradient will need to be optimized for the specific LNP formulation.
-
Sample Preparation:
-
Disrupt the LNPs by diluting the sample in an organic solvent such as a 1:1 mixture of ethanol and dimethyl sulfoxide (DMSO) to dissolve the lipids and dissociate them from the mRNA. [5]
-
-
HPLC-CAD Analysis:
-
Use a reverse-phase HPLC column (e.g., C18).
-
Employ a gradient elution with a mobile phase system that can effectively separate the different lipid components (e.g., a gradient of water, methanol, and acetonitrile with additives like formic acid and ammonium formate).
-
The CAD detector nebulizes the eluent, and the charged particles are measured by an electrometer, providing a near-universal response for non-volatile analytes.
-
-
Data Analysis and Interpretation:
-
Identify the peaks corresponding to DLin-MC3-DMA and other lipid components based on retention times of standards.
-
In a stability study, monitor for a decrease in the peak area of the parent lipids and the appearance of new peaks corresponding to degradation products.
-
For forced degradation studies, expose the LNP formulation to stress conditions (e.g., heat, acid, base, oxidation) to intentionally generate degradation products and validate the stability-indicating nature of the method.
-
Part 2: Functional Stability Assessment
While physicochemical stability is essential, the ultimate measure of an LNP's stability is its ability to deliver its mRNA payload and induce protein expression in target cells.
mRNA Integrity by Capillary Gel Electrophoresis (CGE)
Rationale: The integrity of the mRNA payload is paramount. Degradation of the mRNA into smaller fragments will result in the translation of truncated, non-functional proteins. CGE is a high-resolution technique for assessing the integrity of RNA.
Protocol: mRNA Integrity Analysis
-
mRNA Extraction from LNPs:
-
Lyse the LNPs using a detergent such as Triton X-100 to release the encapsulated mRNA. A typical protocol involves mixing the LNP sample with 1.2% Triton X-100 and incubating at room temperature. [6]
-
-
Denaturation:
-
Denature the released mRNA by adding formamide and incubating at room temperature. This minimizes secondary structures and ensures migration based on size. [6]
-
-
CGE Analysis:
-
Inject the denatured mRNA sample into the capillary containing a gel matrix.
-
Apply an electric field to separate the mRNA fragments based on their size.
-
Detect the mRNA using a fluorescent intercalating dye and laser-induced fluorescence (LIF) detection.
-
-
Data Analysis and Interpretation:
-
The primary product should appear as a single, sharp peak.
-
The presence of smaller peaks or a smearing pattern indicates mRNA degradation.
-
Calculate the percentage of intact mRNA by integrating the peak area of the main peak relative to the total area of all peaks.
-
Figure 3: Workflow for assessing mRNA integrity using Capillary Gel Electrophoresis.
In Vitro Transfection and Protein Expression
Rationale: This functional assay provides a holistic assessment of LNP stability. A decrease in protein expression over time can be due to a variety of factors, including LNP aggregation, mRNA leakage, or mRNA degradation. This assay therefore serves as a critical link between the physicochemical properties and the biological activity of the formulation. [7] Protocol: In Vitro Functional Stability Assay
-
Cell Culture:
-
Plate a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate and allow the cells to adhere overnight. [8]
-
-
Transfection:
-
Dilute the LNP samples (from different stability time points and conditions) in complete cell culture medium to achieve the desired mRNA concentration. [8] * Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.
-
-
Protein Expression Analysis:
-
If the mRNA encodes a reporter protein (e.g., luciferase, GFP), quantify its expression using a corresponding assay (e.g., luciferase assay, flow cytometry).
-
For a luciferase assay, lyse the cells and measure the luminescence using a plate reader.
-
-
Data Analysis and Interpretation:
-
Normalize the protein expression levels to the total protein concentration in each well.
-
Compare the protein expression levels of the stability samples to that of a T=0 control. A significant decrease in expression indicates a loss of functional stability.
-
Data Presentation:
| Time Point | Condition | Relative Luciferase Units (RLU) |
| T=0 | 4°C | 1.0 x 10^6 |
| T=1 month | 4°C | 8.5 x 10^5 |
| T=1 month | 25°C | 2.1 x 10^5 |
Conclusion: A Multi-faceted Approach to Ensuring LNP Stability
The stability of DLin-MC3-DMA LNPs is a complex interplay of physicochemical and functional attributes. A robust stability program should not rely on a single technique but rather integrate a suite of orthogonal methods to build a comprehensive understanding of the formulation's behavior over time and under stress. By implementing the detailed protocols and understanding the rationale behind each method as outlined in this guide, researchers and developers can generate the high-quality, reliable data necessary to ensure the development of safe and effective RNA-based medicines. This multi-faceted approach to stability testing is not just a regulatory requirement but a scientific necessity for advancing these transformative therapies.
References
- SCIEX. (n.d.). mRNA release improvement for mRNA integrity analysis in mRNA-LNP drug products by capillary gel electrophoresis (CGE).
- Allan Chemical Corporation. (2025, September 18). Dynamic Light Scattering for Pharmaceutical Nanoparticles.
- iQuant. (n.d.). iQuant™ RiboGreen Assay Protocol.
- NanoImaging Services. (2023, January 19). Lipid Nanoparticle characterization with cryo-TEM.
- Cayman Chemical. (n.d.). LipidLaunch™ LNP-MC3 Exploration Kit.
- Bio-protocol. (n.d.). mRNA integrity measurements with capillary gel electrophoresis.
- Cell Culture Dish. (2023, March 6). mRNA-LNP integrity profiling - Ask the Expert.
- NIH. (n.d.). mRNA lipid nanoparticle formulation, characterization and evaluation - PMC.
- ResearchGate. (2025, October 13). (PDF) Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability.
- Lund University Publications. (n.d.). Optimization of Lipid Nanoparticle (LNP) Synthesis and Stability: Characterization of Model System and PolyA-Loaded MC3-LNPs.
- Preprints.org. (2025, May 28). Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage.
- ResearchGate. (n.d.). Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles.
- NIH. (2022, October 6). Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines.
- J-Stage. (n.d.). Cryogenic Transmission Electron Microscopy for the Evaluation of Lipid-Based Nanomedicines: Principles, Applications, and Challenges.
- MITCHELL LAB. (2023, January 20). Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing.
- Creative Biostructure. (n.d.). Cryo-EM Applications in Lipid Nanoparticle Characterization.
- PMC. (n.d.). Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector.
- Sartorius. (n.d.). Stability of mRNA and Lipid Nanoparticles Stored in Single-Use Bags.
- Atem Bio. (n.d.). LNP meets high-throughput Cryo-EM: Reliably quantifying LNP morphology.
- Malvern Panalytical. (n.d.). Understanding and Controlling Stability of LNPs Using DLS and NTA.
Sources
- 1. Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage[v2] | Preprints.org [preprints.org]
- 2. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System [mdpi.com]
- 6. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Application Note: DLin-MC2-DMA in Preclinical Disease Models
This Application Note and Protocol guide details the use of DLin-MC2-DMA , a seminal ionizable cationic lipid used in the development and benchmarking of Lipid Nanoparticles (LNPs) for RNA delivery.
Subject: DLin-MC2-DMA (1,2-dilinoleyloxy-3-dimethylaminopropane) CAS: 1221271-55-1 Application: Hepatic Gene Silencing, LNP Formulation Benchmarking, and Structure-Activity Relationship (SAR) Studies.
Introduction & Mechanism
DLin-MC2-DMA (often abbreviated as MC2 ) is a critical member of the "DLin" series of ionizable lipids, which includes the clinically approved DLin-MC3-DMA (Onpattro™). While MC3 is the clinical gold standard, MC2 serves as a vital preclinical benchmark for understanding the relationship between lipid pKa and endosomal escape efficiency .
The "Goldilocks" pKa Hypothesis
MC2 has an apparent pKa of ~5.3 – 5.6 , whereas the highly potent MC3 has a pKa of ~6.4 . Preclinical comparisons of these two lipids established the foundational principle of LNP design:
-
pKa < 6.0 (e.g., MC2): The lipid remains too neutral in the early endosome (pH ~6.0–6.5), failing to ionize sufficiently to disrupt the endosomal membrane. This results in entrapment and lysosomal degradation.
-
pKa ~6.4 (e.g., MC3): The lipid becomes positively charged exactly when the endosome acidifies, triggering fusion with the anionic endosomal membrane and releasing the RNA payload.
Why use MC2? Researchers use MC2 in preclinical models to:
-
Benchmark new lipids: Prove superior potency against a known standard with defined limitations.
-
Study Payload Release: Investigate if novel payloads (e.g., self-amplifying mRNA, gene editing nucleases) have different pH release requirements.
-
Toxicity Profiling: Compare the safety profile of lower-pKa lipids against more potent analogs.
Mechanism of Action Diagram
Caption: The "pKa Trap": MC2 (pKa ~5.6) ionizes too late in the endocytic pathway compared to MC3, leading to lower potency but providing a critical negative control for optimization studies.
Formulation Protocol: DLin-MC2-DMA LNPs
This protocol uses the standard "Onpattro-like" molar ratio, which is the industry standard for benchmarking.
Reagents Required
-
Ionizable Lipid: DLin-MC2-DMA (Store at -20°C).
-
Helper Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine).[1]
-
PEG-Lipid: PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000).[1]
-
Payload: siRNA (e.g., anti-Factor VII) or mRNA.[1]
-
Buffer: 25mM Sodium Acetate (pH 4.0) and 1X PBS (pH 7.4).
Step-by-Step Formulation (Microfluidic Mixing)
1. Lipid Stock Preparation Dissolve lipids in 100% Ethanol to the following molar ratio (50:10:38.5:1.5):
-
DLin-MC2-DMA: 50 mol%
-
DSPC: 10 mol%
-
PEG2000-DMG: 1.5 mol%[1]
-
Target Total Lipid Concentration: 10 mg/mL in Ethanol.
2. Aqueous Phase Preparation
-
Dilute nucleic acid (siRNA/mRNA) in 25mM Sodium Acetate (pH 4.0).
-
Target N/P Ratio (Nitrogen to Phosphate): 3:1 (for siRNA) or 6:1 (for mRNA).
-
Calculation: 1 µg siRNA ≈ 3 nmol Phosphate. Calculate MC2 mass based on its molecular weight (628.1 g/mol ) and the number of protonatable nitrogens (1 per molecule).
3. Mixing (Microfluidics)
-
Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).
-
Total Flow Rate (TFR): 12 mL/min (for benchtop devices like NanoAssemblr).
-
Process: Inject fluids simultaneously. The rapid mixing causes the lipids to precipitate around the nucleic acid.
4. Downstream Processing (Dialysis)
-
Immediately dilute the output 40x with 1X PBS (pH 7.4) to quench ethanol and neutralize pH.
-
Dialyze against 1X PBS overnight at 4°C (Use 100kD MWCO cassettes for mRNA, 20kD for siRNA).
-
Concentrate using Amicon Ultra centrifugal filters if necessary.
5. Quality Control (QC)
-
Size (DLS): Target 60–80 nm. (PDI < 0.15).[4]
-
Encapsulation Efficiency (Ribogreen): Target > 90%.
-
pKa Measurement (TNS Assay): Verify pKa is ~5.3–5.6.
Preclinical Application Note: Hepatic Factor VII Silencing
The Factor VII (FVII) mouse model is the gold-standard assay for validating liver-targeted LNPs. FVII has a short half-life (~2-5 hours), allowing for rapid readout of gene silencing.
Experimental Design
| Parameter | Specification |
| Animal Model | C57BL/6 Mice (Female, 6-8 weeks) |
| Group Size | n = 5 |
| Dose Range (MC2) | 0.1, 0.3, 1.0, 3.0 mg/kg (siRNA weight) |
| Control | PBS (Negative) and DLin-MC3-DMA LNP (Positive, 0.1 mg/kg) |
| Route | Intravenous (Tail Vein) |
| Volume | 10 mL/kg (approx. 200 µL per 20g mouse) |
Protocol Workflow
-
Dosing: Administer LNPs via tail vein injection at T=0.
-
Wait Period: 24 hours (for siRNA) or 6 hours (for mRNA expression).
-
Blood Collection:
-
Anesthetize mice.
-
Collect blood via retro-orbital or submandibular bleed into tubes containing Sodium Citrate (anticoagulant). Do not use Heparin if performing PCR later.
-
Centrifuge at 2000 x g for 15 min to isolate plasma.
-
-
Assay (Chromogenic FVII):
-
Use a commercial colorimetric FVII activity kit (e.g., Biophen FVII).
-
Compare residual FVII activity to the PBS control group (set as 100%).
-
Expected Results & Data Interpretation
-
DLin-MC2-DMA Performance: You should observe an ED50 of approximately 0.6 mg/kg .[5]
-
Comparison:
-
Interpretation: MC2 requires ~60x higher dose to achieve the same silencing as MC3. This confirms the "pKa hypothesis."
-
Toxicity: At 1.0 mg/kg, MC2 is generally well-tolerated. At >3.0 mg/kg, monitor for elevated ALT/AST (liver enzymes) as cationic lipids can be hepatotoxic at high doses.[1]
Experimental Workflow Diagram
Caption: Standard workflow for validating DLin-MC2-DMA potency using the Factor VII knockdown model.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Encapsulation (<80%) | Aqueous buffer pH is too high. | Ensure Acetate buffer is pH 4.[8]0. MC2 needs acidic pH to ionize and bind RNA. |
| Aggregation (>150nm) | Slow mixing or high salt. | Increase flow rate (TFR). Ensure no salt in the initial mixing phase (add PBS after mixing). |
| No Gene Silencing | Dose too low for MC2. | MC2 is less potent than MC3. Increase dose to 1.0 - 3.0 mg/kg. |
| Toxicity (Weight Loss) | High lipid load. | Check L/P (Lipid:Payload) ratio.[] Ensure ethanol is fully removed via dialysis. |
References
-
Semple, S. C., et al. (2010). "Rational design of cationic lipids for siRNA delivery."[10] Nature Biotechnology, 28(2), 172-176. (The seminal paper defining the DLin-DMA to DLin-KC2/MC3 evolution). Link
-
Jayaraman, M., et al. (2012). "Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo." Angewandte Chemie, 51(34), 8529-8533. (Detailed SAR study on the MC series). Link
-
Cayman Chemical. "DLin-MC2-DMA Product Insert & Safety Data Sheet." (Source for pKa and chemical properties). Link
-
Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy, 25(7), 1467-1475. Link
Sources
- 1. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8754062B2 - DLIN-KC2-DMA lipid nanoparticle delivery of modified polynucleotides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. researchgate.net [researchgate.net]
- 8. sartorius.com [sartorius.com]
- 10. Rational design of cationic lipids for siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Process Transfer and Scale-Up of DLin-MC2-DMA Lipid Nanoparticles
Executive Summary & Scientific Context
This guide details the process transfer of DLin-MC2-DMA (MC2) lipid nanoparticles from bench-scale microfluidics (<5 mL) to continuous-flow production (>100 mL). While DLin-MC3-DMA (Onpattro™) is the clinical gold standard, DLin-MC2-DMA remains a critical research benchmark.
Critical Mechanism Note: The primary physicochemical difference between MC2 and MC3 is the pKa.
-
DLin-MC3-DMA pKa: ~6.44 (Optimized for endosomal release).
-
DLin-MC2-DMA pKa: ~5.64.[1]
-
Implication: The lower pKa of MC2 requires strict adherence to acidic buffering (pH 4.0) during formation to ensuring complete protonation and electrostatic binding to the anionic nucleic acid payload. Failure to maintain pH < 5.0 during the mixing phase will result in poor encapsulation efficiency (EE%).
Pre-Formulation & Materials
Lipid Composition (The "Onpattro" Ratio)
To maintain relevance with historical data, we utilize the standard molar ratio established for Patisiran, adapted for MC2.
| Component | Molar Ratio (%) | Role |
| DLin-MC2-DMA | 50.0 | Ionizable Lipid (Encapsulation & Endosomal Escape) |
| DSPC | 10.0 | Structural Helper Lipid (Bilayer stability) |
| Cholesterol | 38.5 | Membrane Fluidity Modulator |
| PEG-DMG (MW 2000) | 1.5 | Steric Barrier (Prevents aggregation, controls size) |
Aqueous Phase Preparation[2]
-
Buffer: 25 mM Sodium Acetate or Sodium Citrate, pH 4.0.
-
Payload: siRNA or mRNA dissolved to achieve an N/P Ratio of 6 (Nitrogen on lipid : Phosphate on RNA).[2]
-
Calculation: 1 µg mRNA ≈ 3 nmol Phosphate. Calculate lipid mass based on the molar mass of MC2 (~628 g/mol ).
-
Scale-Up Workflow: The Physics of Mixing
The transition from "Bench" to "Pilot" involves a shift in fluid dynamics from Laminar Flow (Diffusion-limited mixing) to Turbulent/Transitional Flow (Convection-limited mixing).
Comparative Process Parameters
| Parameter | Bench Scale (Microfluidics) | Pilot Scale (Impingement/T-Mixer) |
| Device Example | NanoAssemblr Ignite / Spark | NanoAssemblr Blaze / KNAUER IJM |
| Mixing Mechanism | Staggered Herringbone (Chaotic Advection) | Impinging Jets (Turbulence) |
| Total Flow Rate (TFR) | 12 – 20 mL/min | 60 – 200+ mL/min |
| Flow Rate Ratio (FRR) | 3:1 (Aqueous : Ethanol) | 3:1 (Aqueous : Ethanol) |
| Reynolds Number (Re) | < 100 (Laminar) | > 2000 (Turbulent) |
| Critical Quality Attribute | Size determined by channel geometry | Size determined by mixing velocity (TFR) |
Workflow Visualization
The following diagram illustrates the continuous process flow required for scale-up, highlighting the critical shift to Tangential Flow Filtration (TFF) for downstream processing.
Caption: Figure 1. Continuous manufacturing workflow for DLin-MC2-DMA LNPs. Note the critical "Quench" step prior to TFF to prevent lipid fusion.
Detailed Protocol: Pilot Scale Production
Step 1: System Priming & Reynolds Matching
Unlike microfluidics, large-scale mixers (T-mixers) require a minimum velocity to create turbulence. If you run a T-mixer too slowly, the streams will flow side-by-side (laminar) resulting in large, heterogeneous particles (>200nm).
-
Action: Set Total Flow Rate (TFR) to >60 mL/min (depending on mixer geometry) to ensure Reynolds number > 2000.
-
Validation: Run a "water-water" test. If the pressure delta is negligible, flow is too low.
Step 2: Mixing & Quench
-
Load lipids in Pump A and RNA buffer in Pump B.
-
Initiate flow at 3:1 ratio (e.g., 45 mL/min Aqueous : 15 mL/min Ethanol).
-
Immediate Dilution: The output contains 25% ethanol. This destabilizes the LNP over time (Ostwald ripening).
-
Protocol: Direct the mixer outlet tube into a vessel containing 1 volume of PBS (pH 7.4). This instantly dilutes ethanol to 12.5% and raises pH, locking the particle structure.
-
Step 3: Tangential Flow Filtration (TFF)
This is the most challenging step in scale-up. Dialysis cassettes are insufficient for volumes >50 mL.
-
Equipment: Hollow Fiber Filter (e.g., Repligen or Cytiva).
-
Membrane: Modified Polyethersulfone (mPES), 100 kDa or 300 kDa MWCO.
-
Shear Rate: Keep < 3000 s⁻¹ to prevent shear-induced aggregation.
Caption: Figure 2. TFF Diafiltration Loop. Buffer is added at the same rate permeate is removed to maintain constant volume while removing ethanol.
TFF Protocol:
-
Concentration: Concentrate the dilute LNP solution to ~1-2 mg/mL mRNA.
-
Diafiltration: Perform 7-10 Diafiltration Volumes (DV) against PBS pH 7.4.
-
Why 10 DV? To ensure ethanol removal < 0.5% and complete pH transition to 7.4.
-
-
Recovery: Flush system with buffer to recover LNPs trapped in the dead volume.
Quality Control (QC) & Acceptance Criteria
For a successful scale-up, the resulting LNPs must meet these strict criteria.
| Metric | Method | Acceptance Criteria | Troubleshooting |
| Particle Size (Z-avg) | DLS (Malvern Zetasizer) | 60 – 100 nm | If >100nm: Increase TFR (mixing speed) or increase PEG-lipid %. |
| Polydispersity (PDI) | DLS | < 0.20 | If >0.2: Check for air bubbles in pumps or laminar flow in mixer. |
| Encapsulation (EE%) | RiboGreen Assay (+/- Triton) | > 85% | If <80%: Ensure aqueous buffer is pH 4.0 (MC2 pKa is critical). |
| pKa Verification | TNS Assay | 5.6 ± 0.2 | Confirm lipid identity (MC2 vs MC3). |
References
-
Jayaraman, M., et al. (2012). "Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo." Angewandte Chemie, 51(34), 8529-8533. Link (Establishes the MC3/MC2 structural analogs).
-
Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy, 25(7), 1467-1475. Link
- Precision NanoSystems. (n.d.). "Scale-up of Lipid Nanoparticle Formulations." Application Note. (General reference for T-mixer vs SHM physics).
-
Cytiva. (2023). "Tangential flow filtration of nucleic acids and LNPs in mRNA manufacturing workflow." Link
-
Cayman Chemical. "DLin-MC2-DMA Product Information & pKa Data." Link
Sources
Troubleshooting & Optimization
Technical Support Center: DLin-MC2-DMA Stability & Optimization
Senior Application Scientist Desk Subject: Advanced Troubleshooting for DLin-MC2-DMA Storage, Stability, and LNP Formulation
Introduction: The Thermodynamics of Lipid Integrity
As researchers, we often treat lipids as static reagents.[1][2] In reality, DLin-MC2-DMA (CAS: 1221271-55-1) is a dynamic chemical entity.[1][2] Its efficacy in RNA delivery is governed by a delicate balance between its ionization potential (pKa ~5.64) and its structural stability.[1][2]
Unlike its successor DLin-MC3-DMA (pKa ~6.44), the MC2 variant presents unique challenges.[1][2] Its lower pKa alters the protonation window during microfluidic mixing, and its specific ester linkage creates distinct hydrolytic vulnerabilities.[1][2] This guide moves beyond basic "storage instructions" to explain the causality of failure—and how to prevent it.
Module 1: Chemical Stability & Degradation Mechanisms
The Core Issue: DLin-MC2-DMA fails primarily through two orthogonal pathways: Oxidative Crosslinking (tails) and Ester Hydrolysis (linker).[1][2]
1.1 The Oxidation Trap (N-Oxide & Tail Saturation)
The "Lin" in DLin stands for linoleyl—containing cis-double bonds.[1][2] These are prime targets for auto-oxidation, leading to hydroperoxides and eventual chain scission or crosslinking.[1][2] Simultaneously, the tertiary amine headgroup is susceptible to N-oxide formation, which permanently alters the lipid's net charge and pKa.[1][2]
-
Diagnostic: Mass Spec (LC-MS) showing M+16 peaks (N-oxide) or M+32 peaks.[1][2]
-
Impact: N-oxides are often non-functional for endosomal escape but still compete for RNA binding, lowering potency.[1][2]
1.2 The Hydrolysis Hazard
DLin-MC2-DMA contains an ester linkage connecting the headgroup to the hydrophobic tails.[1][2] In aqueous conditions (even at 4°C), water attacks this ester bond, cleaving the lipid into a fatty alcohol and a dimethylamino-acid byproduct.[1][2]
-
Causality: This reaction is acid-catalyzed.[1][2] Storing LNPs in acidic buffers (pH 4-5) for extended periods accelerates this degradation 10-100x compared to neutral pH.[1][2]
Visualizing the Failure Modes
The following diagram maps the degradation pathways you must mitigate.
Caption: Figure 1.[1][2] Dual degradation pathways of DLin-MC2-DMA.[1][2] Note that Hydrolysis is the dominant failure mode in formulated LNPs, while Oxidation is the dominant failure mode in bulk lipid storage.[1]
Module 2: Troubleshooting Guide (FAQs)
Scenario A: "My Encapsulation Efficiency (EE) is suddenly low (<80%)."
Q: Did you account for the pKa shift of MC2 vs. MC3?
-
The Science: DLin-MC2-DMA has a pKa of ~5.64 , whereas DLin-MC3-DMA is ~6.44.[1][2]
-
The Problem: Standard LNP protocols often use pH 4.0 acetate/citrate buffers.[1][2] At pH 4.0, MC3 is fully protonated.[1][2] MC2, with a lower pKa, is mostly protonated, but if your buffer drifts to pH 4.5 or 4.8, a significant fraction of MC2 may remain neutral.[1][2] Neutral lipids cannot electrostatically bind anionic RNA.[1][2]
-
The Fix: Ensure your aqueous phase is strictly pH 4.0 or lower (pH 3.5) during the mixing stage to guarantee full protonation of the MC2 headgroup.[1][2]
Scenario B: "My LNPs aggregate (size increases) after 24 hours."
Q: Is your storage buffer promoting Ostwald Ripening?
-
The Science: DLin-MC2-DMA is highly hydrophobic.[1][2] In the absence of sufficient PEG-lipid coverage, or if the core is "soft" due to solvent impurities, particles will merge to reduce surface energy.[1][2]
-
The Check:
-
Residual Ethanol: Did you dialyze completely? >1% residual ethanol plasticizes the LNP, allowing lipid rearrangement and fusion.[1][2]
-
Buffer Choice: Phosphate Buffered Saline (PBS) can precipitate calcium/magnesium salts if not careful, but more importantly, phosphate anions can catalyze hydrolysis.[1][2]
-
-
The Fix: Switch to Tris-HCl (pH 7.4) with 5-10% Sucrose for storage.[1][2] Sucrose acts as a cryoprotectant and creates a hydration shell that sterically hinders aggregation.[1][2]
Scenario C: "The lipid powder turned yellow/waxy."
Q: How was it thawed?
-
The Science: Yellowing indicates advanced oxidation (formation of conjugated dienes/aldehydes).[1][2]
-
The Cause: Opening a cold vial (-20°C) in humid room air causes water condensation inside the vial.[1][2] Water + Oxygen = accelerated degradation.[1][2]
-
The Fix: Equilibrate the vial to room temperature in a desiccator before opening. Always purge with Argon/Nitrogen before resealing.[1][2]
Module 3: Storage & Handling Protocols
This protocol is designed to maximize the half-life of the ester bond.[1][2]
3.1 Bulk Lipid Storage (Pre-Formulation)
| Parameter | Recommendation | Scientific Rationale |
| State | Ethanol Solution (Anhydrous) | Storing as a dry film increases surface area for oxidation.[1][2] Ethanol scavenges free radicals and allows easy aliquoting.[1][2] |
| Concentration | 10 - 25 mg/mL | Higher concentrations reduce the solvent-to-lipid ratio, minimizing oxidative exposure.[1][2] |
| Temperature | -20°C (NOT -80°C) | At -80°C, ethanol freezes/contracts, potentially cracking vials or compromising seals. -20°C keeps the solution liquid but kinetically slow.[1][2] |
| Headspace | Argon or Nitrogen | Displaces oxygen.[1][2] Argon is heavier than air and offers better protection than Nitrogen.[1][2] |
3.2 Formulated LNP Storage (Post-Formulation)
-
Short Term (< 1 week): Store at 4°C in PBS (pH 7.4) or Tris (pH 7.4) .
-
Long Term (> 1 week): Freeze at -80°C.
Module 4: The "Go/No-Go" Decision Tree
Use this workflow before committing expensive RNA payloads to an experiment.[1][2]
Caption: Figure 2. Quality Control Workflow for DLin-MC2-DMA. Critical checkpoints (Yellow) prevent wasting RNA on compromised lipids.[1][2]
References
-
Jayaraman, M., et al. (2012).[1][2] Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Angewandte Chemie.[1][2] (Seminal paper establishing the structure-activity relationship of MC2/MC3 series). [Link][1][2]
-
Avanti Polar Lipids. Handling and Storage of Lipids.[1][2] (General protocols for oxidation prevention in unsaturated lipids). [Link]
-
Cullis, P. R., & Hope, M. J. (2017).[1][2] Lipid Nanoparticle Systems for Enabling Gene Therapies.[1][2] Molecular Therapy.[1][2] (Mechanisms of LNP formation and stability). [Link][1][2]
Sources
Topic: Overcoming DLin-MC2-DMA-related Cytotoxicity in Vitro Role: Senior Application Scientist Status: Active Guide
Introduction: The DLin-MC2-DMA Paradox
Welcome to the technical support center. If you are experiencing high cytotoxicity with DLin-MC2-DMA (MC2) formulations, you are likely encountering a specific "potency-toxicity paradox" inherent to this generation of ionizable lipids.
The Core Problem: DLin-MC2-DMA is a precursor to the clinically approved DLin-MC3-DMA. While effective, MC2 possesses a narrower therapeutic index. In in vitro settings, the primary driver of toxicity is often inefficient uptake mechanisms forcing researchers to use supratherapeutic doses, or physicochemical instability (ethanol/aggregation) triggering membrane lysis.
This guide moves beyond generic advice to address the specific molecular behaviors of MC2-based Lipid Nanoparticles (LNPs).
Module 1: The Mechanism of Toxicity
To solve the problem, we must visualize the failure mode. Cytotoxicity in MC2 experiments is rarely random; it is usually a function of protonation kinetics or ApoE deficiency .
Visualizing the Toxicity Pathway
The following diagram illustrates the bifurcation between successful transfection and cell death. Note the critical role of Apolipoprotein E (ApoE).[1][2][3][4]
Figure 1: The ApoE Dependency Graph. DLin-MC2-DMA relies on ApoE for receptor-mediated uptake. Absence of ApoE leads to "forced" uptake via high dosing, causing membrane toxicity.
Module 2: Critical Quality Attributes (CQAs)
Before treating cells, you must validate the LNP.[5][6] MC2 is highly sensitive to ethanol carryover and aggregation.
QC Checklist for Low-Toxicity LNPs
| Parameter | Target Value | Why it matters for Toxicity |
| PDI (Polydispersity Index) | < 0.20 | High PDI (>0.2) indicates aggregates. Large aggregates settle on cells, causing localized high-concentration toxicity ("gravitational toxicity"). |
| Encapsulation Efficiency | > 85% | Free mRNA is immunogenic; free lipid forms toxic micelles. |
| Ethanol Content | < 0.1% | Residual ethanol from microfluidic mixing is a primary cause of immediate cell death. Dialysis is mandatory. |
| pKa Verification | ~6.4 | Verify your buffer pH. If your storage buffer is < 7.0, the lipid becomes cationic outside the cell, lysing the plasma membrane on contact. |
Module 3: The "Rescue" Protocols
If your LNPs pass QC but still kill cells, the issue is the biological interface. Use these protocols to mitigate toxicity.
Protocol A: The ApoE Rescue Strategy
Use this when transfection is low, tempting you to increase the dose.
The Science: DLin-MC2-DMA mimics Low-Density Lipoprotein (LDL). It requires adsorption of Apolipoprotein E (ApoE) from serum to bind the LDL Receptor (LDLR) on hepatocytes (e.g., HepG2, HuH7) or other cells. Standard Heat-Inactivated (HI) FBS destroys ApoE , rendering the LNP invisible to the receptor [1].
Steps:
-
Serum Selection: Switch from Heat-Inactivated FBS to Non-Heat-Inactivated (NHI) FBS .
-
Exogenous Addition (Optional but Recommended): If using serum-free media or difficult cells (e.g., HeLa, T-cells), supplement the media with recombinant human ApoE.
-
Concentration: Add 1 µg/mL recombinant ApoE3 or ApoE4 to the culture media 15 minutes prior to LNP addition.
-
-
Incubation: Add LNPs. The presence of ApoE allows for uptake at lower doses (e.g., 100 ng mRNA/well), significantly reducing lipid burden.
Protocol B: The Pulse-Chase Incubation
Use this for sensitive primary cells (neurons, T-cells).
The Science: Continuous exposure to ionizable lipids induces oxidative stress. A short "pulse" is often sufficient for uptake, as endocytosis occurs rapidly (1-4 hours).
-
Seed Cells: Plate cells at a higher density (e.g., 20,000 cells/well in 96-well). Higher confluence dissipates toxic load.
-
Pulse: Apply LNP formulation (0.5 - 1.0 µg/mL mRNA).
-
Incubation: Incubate for 4 hours only at 37°C.
-
Chase: Aspirate media carefully. Wash 1x with warm PBS (calcium/magnesium-free).
-
Refeed: Add fresh, warm complete media (without LNPs).
-
Readout: Assay for viability/expression at 24-48 hours.
Module 4: Troubleshooting & FAQs
Interactive Troubleshooting Flowchart
Figure 2: Decision Matrix for DLin-MC2-DMA Cytotoxicity. Follow the path to identify the root cause.
Frequently Asked Questions
Q1: Why does DLin-MC2-DMA kill my cells while Lipofectamine doesn't? A: They work differently. Lipofectamine is a constitutive cationic lipid (always positive). DLin-MC2-DMA is ionizable.[7][8] If your culture media becomes acidic (due to high cell metabolism or old media), the MC2 lipid becomes positively charged extracellularly, acting like a detergent. Solution: Ensure frequent media changes to maintain pH 7.4.
Q2: Can I just add cholesterol to stabilize the LNP? A: Yes, but the ratio matters. A standard robust formulation for MC2 is 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid) [2]. Increasing cholesterol slightly (up to 40-45%) can increase rigidity and reduce "leakage" of the lipid, potentially lowering toxicity, but may reduce endosomal escape efficiency.
Q3: My cells look vacuolated before dying. What is this? A: This is a classic sign of endosomal swelling or incomplete endosomal escape. The LNPs are trapped, drawing water into the endosomes (proton sponge effect) but failing to release. This is often an N/P ratio issue. Ensure your N/P (Nitrogen to Phosphate) ratio is optimized, typically between 3:1 and 6:1 .
References
-
Akinc, A. et al. (2010). Targeted delivery of RNAi therapeutics with endogenous and exogenous ligand-based mechanisms. Molecular Therapy, 18(7), 1357-1364.
-
Jayaraman, M. et al. (2012). Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Angewandte Chemie International Edition, 51(34), 8529-8533.
-
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[1][9] Molecular Therapy, 25(7), 1467-1475.
-
Maier, M. A. et al. (2013). Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics. Molecular Therapy, 21(8), 1570-1578.
Sources
- 1. BJNANO - Serum heat inactivation diminishes ApoE-mediated uptake of D-Lin-MC3-DMA lipid nanoparticles [beilstein-journals.org]
- 2. Serum heat inactivation diminishes ApoE-mediated uptake of D-Lin-MC3-DMA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. Apolipoprotein E Binding Drives Structural and Compositional Rearrangement of mRNA-Containing Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iscaconsortium.org [iscaconsortium.org]
- 7. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approaches to the design of lipid-based nanocarriers [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
optimizing the lipid ratio in DLin-MC2-DMA formulations
The following technical guide is structured as a Tier 3 Support resource for formulation scientists. It bypasses generic advice to focus on the specific physicochemical constraints of DLin-MC2-DMA , particularly its distinct pKa profile compared to the more common DLin-MC3-DMA.
Subject: Optimizing Lipid Ratios & Troubleshooting Formulation Instability Lead Scientist: Senior Application Specialist, Lipid Nanoparticle Division Last Updated: February 2026
The "Golden Ratio" & The DLin-MC2-DMA Anomaly
Q: What is the validated starting ratio for DLin-MC2-DMA, and how does it differ from the industry-standard MC3 protocols?
A: While DLin-MC2-DMA is structurally analogous to DLin-MC3-DMA (Onpattro®), it possesses a critical physicochemical difference: a significantly lower pKa (~5.64) compared to MC3 (~6.44). This shifts the ionization equilibrium, requiring specific adjustments to the standard "Golden Ratio."
The Baseline Protocol (Starting Point)
For initial screening, use the Modified Onpattro Ratio :
| Component | Molar % | Role in DLin-MC2-DMA LNP |
| DLin-MC2-DMA | 50% | Ionizable Core: Drives encapsulation via electrostatic interaction. Critical Note: At physiological pH (7.4), MC2 is almost entirely neutral due to its low pKa. |
| DSPC | 10% | Structural Helper: Provides bilayer rigidity. Optimization: High DSPC can limit endosomal fusion for low pKa lipids. |
| Cholesterol | 38.5% | Stabilizer: Modulates membrane fluidity and prevents leakage. |
| PEG-Lipid | 1.5% | Steric Barrier: Controls particle size (PDI) and prevents aggregation during storage. |
The "MC2 Adjustment" (Expert Insight)
Because DLin-MC2-DMA has a pKa of ~5.64, it requires a more acidic environment to become fusogenic than MC3.
-
The Risk: If you use the standard DSPC (rigid lipid) ratio, the LNP may be too stable in the early endosome (pH ~6.0-6.5), failing to release payload.
-
The Fix: If in vivo potency is low, replace 50% of the DSPC with DOPE . DOPE is a fusogenic lipid that forms hexagonal II phases, mechanically assisting the endosomal escape that MC2's charge switch might fail to trigger alone.
Module 1: Troubleshooting Encapsulation Efficiency (EE%)
Q: My encapsulation efficiency is stuck below 80%. I am using the standard pH 4.0 buffer. What is wrong?
A: Low EE% with DLin-MC2-DMA is often a buffer pH vs. pKa mismatch or an incorrect N/P ratio .
Diagnosis & Solution Matrix
| Symptom | Root Cause (Mechanistic) | Corrective Action |
| EE < 80% | Insufficient Protonation: DLin-MC2-DMA (pKa 5.6) is not fully positively charged at pH 4.0 during mixing. | Lower Aqueous Buffer pH: Drop the aqueous buffer (e.g., Sodium Acetate/Citrate) to pH 3.0 - 3.5 . This forces complete ionization of the MC2 tertiary amine, maximizing mRNA binding. |
| EE < 60% | Incorrect N/P Ratio: You may be calculating based on weight, not molar charge. | Adjust N/P Ratio: Ensure an N/P ratio of 6:1 (Nitrogen on Lipid : Phosphate on RNA). For MC2, a slightly higher ratio (8:[1]1) can force encapsulation if the buffer pH cannot be lowered. |
| Precipitation | Ethanol Shock: Lipid concentration in ethanol is too high during mixing. | Dilute Lipid Stock: Ensure final ethanol concentration after mixing is <25%. Perform rapid dilution (T-junction or microfluidic) to prevent lipid crystal growth. |
Module 2: Particle Size & Polydispersity (PDI) Optimization
Q: My LNPs are aggregating (Size > 120nm, PDI > 0.2) within 24 hours.[2] How do I stabilize the MC2 formulation?
A: DLin-MC2-DMA is highly hydrophobic and neutral at storage pH (7.4), leading to a tendency for particles to fuse (Ostwald ripening) if the PEG barrier is insufficient.
The PEG-Lipid Lever
The ratio of PEG-Lipid (e.g., PEG-DMG 2000) is your primary dial for size control.
-
Current: 1.5% (Standard)
Size ~80-100 nm. -
Adjustment: Increase to 2.5% - 3.0% .
-
Effect: Reduces size to 50-70 nm and significantly improves stability.
-
Trade-off: Higher PEG ("PEG Dilemma") reduces cellular uptake and endosomal escape. Only increase PEG if stability is the bottleneck.
-
Visualization: The LNP Assembly & Stability Workflow
The following diagram illustrates the critical decision nodes where lipid ratios impact the physical state of the LNP.
Figure 1: Critical process parameters and lipid ratio levers determining LNP stability and encapsulation.
Module 3: In Vivo Efficacy (Endosomal Escape)
Q: My LNPs are stable and full of mRNA, but protein expression (luciferase/GFP) is low in target cells. Why?
A: This is the classic "MC2 Trap." The particles are likely trapped in the lysosomes.
The Mechanism
DLin-MC2-DMA (pKa 5.[3]64) requires a pH of ~5.6 to become positively charged enough to interact with the anionic endosomal membrane and cause fusion.
-
Problem: The early endosome is pH ~6.2. MC2 remains largely neutral here. By the time the lysosome (pH 4.5) is reached, the mRNA may already be degraded.
-
Solution: You must Engineer "Helper Fusogenicity."
Protocol: The "Helper Shift"
Modify the structural lipid ratio to destabilize the LNP bilayer more easily.
-
Standard: 10% DSPC (Phosphatidylcholine - Cylindrical shape, stable bilayer).
-
Optimized for MC2: 5% DSPC + 5% DOPE (Phosphatidylethanolamine - Cone shape, promotes Hexagonal II phase).
-
Why: DOPE has a smaller headgroup, inducing curvature stress that aids membrane fusion even if the ionizable lipid isn't fully protonated yet.
-
Summary of Optimized Formulations
Use this table to select the formulation strategy matching your specific problem.
| Formulation Goal | DLin-MC2-DMA | Helper Lipid | Cholesterol | PEG-Lipid | N/P Ratio | Buffer pH |
| Standard (Baseline) | 50% | 10% DSPC | 38.5% | 1.5% | 6:1 | 4.0 |
| Fix: Aggregation | 48.5% | 10% DSPC | 38.5% | 3.0% | 6:1 | 4.0 |
| Fix: Low Potency | 50% | 10% DOPE | 38.5% | 1.5% | 6:1 | 4.0 |
| Fix: Low Loading | 50% | 10% DSPC | 38.5% | 1.5% | 8:1 | 3.5 |
References
-
Jayaraman, M., et al. (2012). Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Angewandte Chemie International Edition. (Seminal paper establishing the structure-activity relationship of DLin-MC3 vs MC2). Retrieved from [Link]
-
Kulkarni, J. A., et al. (2018). The Current Landscape of Nucleic Acid Therapeutics. Nature Nanotechnology. (Review of helper lipid roles including DSPC vs DOPE). Retrieved from [Link]
Sources
Technical Support Center: DLin-MC2-DMA Synthesis & Purification
Topic: Challenges in DLin-MC2-DMA Synthesis and Purification
Role: Senior Application Scientist | Department: Lipid Chemistry & Process Development[1]
Introduction: The "MC2" Architecture
Welcome to the technical support hub for DLin-MC2-DMA (often referred to simply as MC2).[1] While its successor, DLin-MC3-DMA (MC3), is the clinical standard in products like Onpattro™, MC2 remains a critical benchmark in the "M-Series" (Macrocyclic/Ester-linked) ionizable lipids.[1]
The Core Distinction: Structurally, DLin-MC2-DMA differs from MC3 primarily in the linker length between the ester and the amine headgroup.[1]
-
MC3: 4-(dimethylamino)butanoate (C3 linker).[1]
-
MC2: 3-(dimethylamino)propanoate (C2 linker,
-alanine derivative).[1]
This shorter linker alters the pKa (approx 5.6–6.0) and biodegradability profile.[1][2] The synthesis and purification challenges, however, are shared across the DLin-DMA family.[1] This guide addresses the three most common failure modes: Grignard initiation failures , oxidative degradation , and chromatographic streaking .[1]
Module 1: Synthesis Troubleshooting
Workflow Visualization: The Modular Synthesis
The synthesis generally follows the "Jayaraman Route" (Jayaraman et al., 2012), involving the creation of a dilinoleyl alcohol tail followed by esterification with a dimethylamino acid.
Figure 1: Modular synthesis pathway for DLin-MC2-DMA. The critical step is the formation of the Dilinoleyl Methanol intermediate via Grignard addition.
Q1: My Grignard reaction for the dilinoleyl tail won't initiate. The magnesium remains solid.
Diagnosis: The formation of linoleylmagnesium bromide is notoriously difficult due to the long hydrocarbon chain shielding the bromide and the potential for Wurtz coupling (homo-coupling of two linoleyl chains).
Troubleshooting Protocol:
-
The "Entrainment" Method: Do not rely on stirring alone.[1] Add a crystal of iodine (
) and heat the Mg/THF mixture to 60°C before adding the bromide. The iodine cleans the MgO passivation layer. -
Solvent Quality: THF must be freshly distilled from sodium/benzophenone or dispensed from a solvent purification system (SPS).[1] Water content >50 ppm kills this reaction instantly.[1]
-
The 1,2-Dibromoethane Kick: If iodine fails, add 5 mol% 1,2-dibromoethane.[1] This reacts rapidly with Mg, etching the surface and exposing fresh metal for the linoleyl bromide.
-
Slow Addition: Once initiated (exotherm observed), add the linoleyl bromide dropwise over 1 hour. Rapid addition favors Wurtz coupling (DLin-DLin dimer), which is a nightmare to separate later.[1]
Q2: My final yield is low during the esterification step (coupling headgroup to tail).
Diagnosis: The secondary alcohol (Dilinoleyl Methanol) is sterically hindered by the two massive C18 chains. Standard EDC/NHS coupling is often too slow, leading to hydrolysis of the active ester.[1]
Corrective Action:
-
Switch Reagents: Use DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) in Dichloromethane (DCM).[1]
-
Stoichiometry: Use 1.5 equivalents of the amino acid and 1.5 equivalents of DCC relative to the alcohol.
-
Order of Addition:
-
Verification: Monitor by TLC. The alcohol spot (usually
in Hex/EtOAc) should disappear. If urea precipitates complicate stirring, switch to EDC but increase reaction time to 24-48 hours.
Module 2: Purification & Isolation
Q3: The product "streaks" or "tails" on the silica column, making fraction collection impossible.
Diagnosis:
DLin-MC2-DMA contains a tertiary amine.[1] The nitrogen lone pair interacts strongly with the acidic silanol groups (
The "Amine-Block" Protocol: You must neutralize the silica acidity.[1]
| Parameter | Standard Condition (Fails) | Optimized Condition (Works) |
| Stationary Phase | Standard Silica Gel (60 Å) | Silica Gel pre-treated with 1% Triethylamine (TEA) |
| Mobile Phase A | Hexane | Hexane + 1% TEA |
| Mobile Phase B | Ethyl Acetate | Ethyl Acetate + 1% TEA |
| Loading | DCM solution | Hexane solution (minimize DCM to prevent band broadening) |
Step-by-Step Pre-treatment:
-
Pack the column with Hexane/TEA (99:1).[1]
-
Flush with 2 column volumes (CV) of this buffer before loading your sample.[1]
-
This saturates the silanol sites with TEA, allowing your lipid to elute cleanly.[1]
Q4: My purified product is turning yellow/brown after 24 hours.
Diagnosis: This is Oxidative Degradation .[1] The linoleyl tail contains cis-double bonds at positions 9 and 12.[1] These bis-allylic protons are extremely susceptible to auto-oxidation, forming hydroperoxides and eventually cross-linking (polymerizing).[1]
Storage & Handling Rules:
-
The "Argon Blanket": Never rotary evaporate to dryness without an inert gas backfill.[1]
-
Solvent Storage: Store the lipid as a 10-20 mg/mL solution in absolute ethanol at -20°C. Do not store neat (oil) for long periods.
-
Antioxidants: If the lipid is for R&D (not clinical) use, add 0.01% BHT (Butylated hydroxytoluene) to the storage solution.
-
N-Oxide Check: If the mass spec shows M+16 peak, your amine has oxidized to the N-oxide.[1] This is irreversible.
Module 3: Analytical Validation
Logic Tree: Purity Confirmation
Before using DLin-MC2-DMA in LNP formulation, you must validate three parameters: Identity , Purity , and Geometry .[1]
Figure 2: Analytical workflow. Note that UV detection is poor for these lipids; Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) is required.
Critical NMR Checkpoint
-
The "Cis" Integrity Test:
References
-
Jayaraman, M., et al. (2012).[1][3][4] Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Angewandte Chemie International Edition, 51(34), 8529–8533.[1]
-
Semple, S. C., et al. (2010).[1][3] Rational design of cationic lipids for siRNA delivery. Nature Biotechnology, 28(2), 172–176.[1]
-
Maier, M. A., et al. (2013).[1] Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics.[1] Molecular Therapy, 21(8), 1570–1578.[1]
-
Cayman Chemical. (n.d.).[1] DLin-MC2-DMA Product Information.
Sources
Technical Support Center: DLin-MC2-DMA Nanoparticle Aggregation
Core Directive: The Physics of Instability
Why is your formulation aggregating? Aggregation in DLin-MC2-DMA (and the broader DLin-DMA series) systems is rarely random; it is a deterministic failure of colloidal thermodynamics .
DLin-MC2-DMA is an ionizable cationic lipid .[1] Its utility relies on a specific pKa switch (typically ~6.4–6.7 for this class).
-
At pH 4.0 (Mixing): The tertiary amine is protonated (
). It binds electrostatically to the anionic phosphate backbone of RNA, forming the hydrophobic core. -
At pH 7.4 (Storage/Injection): The amine deprotonates and becomes neutral. The particle loses its internal electrostatic cohesion and relies entirely on the PEG-lipid coat for steric stabilization.
The Aggregation Trap: If you transition from pH 4.0 to pH 7.4 too quickly, or if the PEG-lipid density is below the critical shielding threshold (<1.5 mol%), the neutral lipid cores will fuse via hydrophobic interaction (Ostwald ripening) before they are stabilized.
Critical Process Parameters (CPP) Dashboard
Before troubleshooting, validate your baseline against these industry standards.
| Parameter | Target Range | Scientific Rationale |
| N/P Ratio | 6:1 (Nitrogen:Phosphate) | Ensures complete RNA encapsulation. <3:1 leaves free RNA; >10:1 increases toxicity. |
| Lipid Molar Ratios | 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG) | Standard "Onpattro-like" ratio. <1.5% PEG causes rapid aggregation. |
| Aqueous Buffer | 25-50 mM Citrate or Acetate, pH 4.0 | Maintains DLin-MC2-DMA ionization during assembly. |
| Flow Rate Ratio (FRR) | 3:1 (Aqueous : Ethanol) | Critical for "Limit Size" formation. 1:1 yields large, polydisperse particles. |
| Total Flow Rate (TFR) | >12 mL/min (device dependent) | High Reynolds number mixing prevents local lipid precipitation. |
Troubleshooting Guide (Q&A)
Scenario A: "My particles are large (>150 nm) and polydisperse (PDI > 0.2) immediately after mixing."
Diagnosis: Slow Mixing Kinetics. You are likely operating in the "diffusive mixing" regime rather than the "limit size" regime. If the ethanol and water mix too slowly, the lipids have time to fuse into larger structures before the RNA can organize them.
Corrective Protocol:
-
Increase Total Flow Rate (TFR): If using a staggered herringbone mixer (e.g., NanoAssemblr), increase TFR to the maximum rated speed (e.g., 12–20 mL/min).
-
Check Ethanol Purity: Ensure 100% Ethanol (molecular biology grade). Hydrated ethanol changes the solubility profile.
-
Validate FRR: Ensure your pumps are strictly delivering a 3:1 (Water:Ethanol) ratio. A 2:1 ratio drastically increases particle size.
Scenario B: "The LNPs look fine after mixing, but visible precipitate forms during dialysis/buffer exchange."
Diagnosis: The pH Shock. You are deprotonating the DLin-MC2-DMA too rapidly. As the pH rises to 7.4, the lipid becomes hydrophobic. If the PEG layer isn't fully established, the particles crash out.
Corrective Protocol:
-
Stepwise Dialysis: Do not jump from pH 4.0 directly to pH 7.4 PBS.
-
Step 1: Dialyze against pH 6.0 Citrate/MES for 2 hours.
-
Step 2: Dialyze against pH 7.4 PBS overnight.
-
-
Switch to TFF: Use Tangential Flow Filtration (TFF) instead of static dialysis. The shear force in TFF prevents stagnant aggregation at the membrane surface.
Scenario C: "My encapsulation efficiency (EE%) is low (<80%), and I see aggregates."
Diagnosis: Ionic Strength Interference. If your starting buffers contain high salt (NaCl > 50mM), the salt ions compete with the lipid for RNA binding sites.
Corrective Protocol:
-
Remove Salt: Ensure your starting aqueous buffer is only 25-50 mM Citrate/Acetate (pH 4). Zero NaCl.
-
Add Salt Later: Only introduce physiological salt (PBS) during the dialysis/TFF step, after the particles have formed.
Storage & Stability: The Cryoprotection Rule
User Question: "Can I freeze my DLin-MC2-DMA LNPs in PBS?" Authoritative Answer: NO. Freezing in PBS causes a "freeze-concentration" effect where salt crystallizes, causing massive pH spikes and particle fusion.
The Cryo-Protocol: You must use a cryoprotectant that forms an amorphous glass matrix during freezing to prevent ice crystals from piercing the lipid bilayer.
-
Recommended Buffer: 10% (w/v) Sucrose or Trehalose in 20 mM Tris/Histidine (pH 7.4).
-
Avoid: PBS, Saline, or pure water.
Visualizing the Logic
The following diagram illustrates the decision tree for diagnosing aggregation based on the stage of the experiment.
Caption: Diagnostic logic tree for isolating the root cause of LNP aggregation based on experimental phase.
Standardized Microfluidic Protocol (DLin-MC2-DMA)
This protocol is self-validating. If the PDI at Step 4 is >0.2, do not proceed to dialysis; discard and adjust flow rates.
-
Preparation of Organic Phase:
-
Dissolve lipids in 100% Ethanol.
-
Molar Ratio: DLin-MC2-DMA (50) : DSPC (10) : Cholesterol (38.5) : PEG-DMG (1.5).[2]
-
Total Lipid Concentration: 10–12.5 mM.
-
-
Preparation of Aqueous Phase:
-
Dilute nucleic acid (siRNA/mRNA) in 25 mM Sodium Acetate buffer (pH 4.0).
-
Target N/P Ratio: 6 (requires calculation based on RNA concentration).
-
-
Microfluidic Mixing:
-
Device: NanoAssemblr (or equivalent staggered herringbone mixer).
-
Flow Rate Ratio (FRR): 3:1 (Aqueous : Organic).
-
Total Flow Rate (TFR): 12 mL/min.
-
Output: Collect into a tube containing 2 volumes of pH 4 buffer (Quench step) to stabilize the newly formed particles.
-
-
Downstream Processing:
-
Dialysis: Slide-A-Lyzer cassettes (20k MWCO) against 10% Sucrose (pH 7.4) or PBS (if using immediately).
-
Filtration: 0.22 μm PES sterile filter.
-
References
-
Jayaraman, M., et al. (2012).[3] Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Angewandte Chemie International Edition, 51(34), 8529-8533.
-
Belliveau, N. M., et al. (2012).[6] Microfluidic synthesis of highly potent limit-size lipid nanoparticles for in vivo delivery of siRNA. Molecular Therapy - Nucleic Acids, 1, e37.
- Key Insight: Defines the "Limit Size" concept and the 3:1 FRR standard for microfluidic mixing.
-
Leung, A. K., et al. (2012).[6] Microfluidic mixing: a general method for encapsulating macromolecules in lipid nanoparticle systems. The Journal of Physical Chemistry B, 116(40), 12193-12204.
- Key Insight: Explains the thermodynamics of ethanol dilution and precipitate form
-
Ball, R. L., et al. (2017). Lipid nanoparticle formulation for mRNA delivery.[4][5][7][8][9][10][11] Methods in Molecular Biology, 1687, 23-40.
- Key Insight: Provides the standard protocols for buffer exchange and cryoprotection (Sucrose/Trehalose).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DLin-KC2-DMA, 1190197-97-7 | BroadPharm [broadpharm.com]
- 5. Trehalose-loaded LNPs enhance mRNA stability and bridge in vitro in vivo efficacy gap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of siRNA carriers based on sequence-defined oligo (ethane amino) amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fluidimaging.com [fluidimaging.com]
- 8. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. escholarship.org [escholarship.org]
- 11. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
Technical Support Center: DLin-MC2-DMA LNP Formulation Guide
Status: Operational Subject: Buffer Impact on DLin-MC2-DMA Lipid Nanoparticle (LNP) Formation Assigned Specialist: Senior Application Scientist
Executive Summary: The Protonation Switch
The success of DLin-MC2-DMA (MC2) formulations hinges on a single chemical property: its pKa (~5.64) [1]. Unlike its successor DLin-MC3-DMA (pKa ~6.44), MC2 requires a more acidic environment to achieve full ionization.
Your buffer strategy must manage two distinct states:
-
The Loading State (pH < pKa): The lipid must be positively charged to bind anionic RNA.
-
The Stealth State (pH > pKa): The lipid must be neutral to prevent toxicity and maintain structural integrity in circulation.
This guide addresses the specific buffer conditions required to navigate these states and troubleshoot common failures.
Module 1: The Aqueous Phase (Mixing)
Q: Why is Citrate pH 4.0 the standard for MC2, and can I use Acetate pH 5.0?
A: You should stick to Citrate pH 4.0 or lower.
The Mechanism: Efficient RNA encapsulation requires the lipid to be fully protonated. The Henderson-Hasselbalch equation dictates that to achieve >99% protonation, the buffer pH should be approximately 2 units below the lipid's pKa.
-
DLin-MC2-DMA pKa: ~5.64 [1].[1]
-
Target pH: < 4.0.
If you use Acetate at pH 5.0, the delta is only ~0.64. A significant fraction of your MC2 lipid will remain neutral, leading to:
-
Low Encapsulation Efficiency (EE%).
-
Free RNA in the solution.
-
Heterogeneous particle formation.
Recommendation: Use 50 mM Citrate Buffer, pH 4.0 . This provides sufficient buffering capacity to resist pH shifts when mixed with the ethanolic phase.
Q: How does ionic strength (salt) in the mixing buffer affect particle size?
A: High salt concentrations during mixing typically lead to larger particles and aggregation .
The Mechanism: During the initial millisecond mixing (e.g., in a microfluidic device), the nascent LNPs are stabilized by electrostatic repulsion between the positively charged lipids.
-
Low Salt: Repulsion is strong; particles remain small and discrete.
-
High Salt: Ions shield these charges (Debye screening), allowing particles to collide and fuse before the PEG-lipid shell can fully stabilize them.
Recommendation: Keep the mixing buffer free of NaCl. Add salt only after the particles are formed, during the downstream dilution or dialysis step.
Module 2: Downstream Processing (Dialysis/TFF)
Q: My particles grow in size (20nm -> 150nm) during dialysis. What is happening?
A: You are likely experiencing Ostwald Ripening or Destabilization due to a rapid pH jump.
The Mechanism: When you dialyze against PBS (pH 7.4), you are forcing the MC2 lipid to deprotonate (become neutral).
-
As the pH rises past 5.64, the lipid loses its charge.
-
The electrostatic interaction holding the lipid to the RNA weakens.
-
If the transition is too turbulent or if the PEG-lipid density is too low, the neutral lipids may rearrange, causing particles to fuse.
Troubleshooting Protocol:
-
Step 1: Ensure your PEG-lipid content is sufficient (typically 1.5 mol%).
-
Step 2: Perform an intermediate dilution step. Before dialysis, dilute the 3:1 (Aqueous:Ethanol) mixture with Citrate pH 4.0 or PBS to reduce ethanol concentration below 10% before the full buffer exchange. This "locks" the structure gently.
Q: Which buffer is best for storage?
A: PBS pH 7.4 or HEPES/Sucrose pH 7.4 . PBS is standard, but if you plan to freeze the LNPs, HEPES (20mM) with Sucrose (10%) is superior. Phosphate buffers can experience pH swings during freezing (crystallization of sodium phosphate), which can damage the LNP structure. Sucrose acts as a cryoprotectant [2].
Module 3: Visualizing the Workflow
The following diagram illustrates the critical pH transition points for DLin-MC2-DMA.
Caption: Workflow showing the protonation state of DLin-MC2-DMA at each manufacturing stage.
Module 4: Troubleshooting Guide (Symptom-Based)
Use this table to diagnose buffer-related failures in your experiments.
| Symptom | Probable Buffer Cause | Corrective Action |
| Low Encapsulation (< 80%) | pH too high during mixing. If pH > 4.5, MC2 (pKa 5.64) is not fully ionized. | Switch Aqueous Phase to Citrate pH 3.5 - 4.0 . Verify lipid stock quality. |
| High PDI (> 0.2) | High Ionic Strength. Salt in the mixing buffer is shielding charges too early. | Remove NaCl from the Citrate buffer. Only add salt in the dialysis phase. |
| Precipitation | Ethanol removal too slow. Prolonged exposure to ethanol destabilizes the LNP. | Dilute immediately after mixing (e.g., 30x dilution) or start TFF immediately. |
| Zeta Potential is Positive | Incomplete Buffer Exchange. The LNPs are still in an acidic environment. | Ensure >1000x volume exchange during dialysis to reach pH 7.4. |
Module 5: Standardized Protocol
Reagents
-
Aqueous Phase: 50 mM Citrate Buffer, pH 4.0 (RNase-free).
-
Organic Phase: Ethanol (Molecular Grade) containing lipids (MC2 : DSPC : Chol : PEG-Lipid).
-
Dialysis Buffer: 1X PBS, pH 7.4 (calibrated).
Step-by-Step
-
Preparation: Dissolve lipids in ethanol. Dissolve RNA in Citrate Buffer pH 4.0.
-
Critical: Ensure the N:P ratio (Nitrogen on lipid to Phosphate on RNA) is optimized (usually 6:1).
-
-
Mixing: Combine phases using a microfluidic mixer (e.g., NanoAssemblr) at a 3:1 Aqueous:Ethanol ratio .
-
Note: The resulting mixture will have a pH of ~4.2–4.5, maintaining MC2 protonation.
-
-
Dilution (Optional but Recommended): Immediately dilute the output 1:1 with Citrate pH 4.0 to reduce ethanol concentration to <12.5%.
-
Dialysis: Transfer to a Slide-A-Lyzer cassette (10k or 20k MWCO) or TFF system. Dialyze against 1000x volume of PBS pH 7.4 for at least 4 hours or overnight at 4°C.
-
Filtration: Sterile filter (0.2 μm PES) the final product.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 58473247: DLin-MC2-DMA. [Link]
- Jayaraman, M., et al. (2012). Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Angewandte Chemie.
-
Unchained Labs. LNP Clean-up and Concentration Guides (TFF/Dialysis). [Link]
Sources
Validation & Comparative
A Head-to-Head Comparison of DLin-MC2-DMA with Other Cationic Lipids for siRNA Delivery
Introduction: The Critical Role of Ionizable Lipids in RNAi Therapeutics
The advent of small interfering RNA (siRNA) has opened up a new frontier in medicine, offering the potential to silence any gene involved in disease pathogenesis. However, the therapeutic promise of siRNA is fundamentally dependent on its successful delivery to the target cells. Unprotected siRNA is large and highly anionic, preventing it from crossing cell membranes and rendering it susceptible to rapid degradation and clearance in the bloodstream[1].
Lipid nanoparticles (LNPs) have emerged as the leading clinical platform for systemic siRNA delivery, overcoming these barriers with remarkable efficiency[2]. At the heart of these LNPs is the ionizable cationic lipid, a component that is arguably the most critical determinant of the delivery system's potency and safety[3]. These smart lipids are engineered to be near-neutral at physiological pH (7.4), minimizing non-specific interactions and toxicity during circulation. Upon endocytosis into the target cell, the acidic environment of the endosome (pH 5.5-6.5) protonates the lipid, endowing it with a positive charge that facilitates the disruption of the endosomal membrane and the release of the siRNA cargo into the cytoplasm[1][4][5].
The "DLin" series of lipids, developed through rational design, represents a landmark in the optimization of this technology. This guide provides a head-to-head comparison of DLin-MC2-DMA against its key predecessors and successors, offering field-proven insights and experimental data to guide researchers in selecting the optimal lipid for their RNAi applications.
The Evolution of Potency: A Comparative Analysis
The journey from the foundational DLinDMA to the clinically approved DLin-MC3-DMA is a story of meticulous chemical refinement to balance potency with tolerability. DLin-MC2-DMA represents a significant step in this evolutionary path.
Key Performance Metrics
The efficacy of an ionizable lipid is not defined by a single parameter but by a combination of physicochemical properties that translate into biological activity. We will compare DLin-MC2-DMA and its relatives based on two critical metrics:
-
Apparent pKa: The pKa of the ionizable lipid within the LNP formulation is the most crucial factor for effective endosomal escape. An optimal pKa, typically between 6.2 and 6.7, ensures that the lipid remains neutral in the blood but becomes sufficiently protonated in the endosome to induce membrane fusion[4][5][6].
-
In Vivo Gene Silencing Potency (ED₅₀): The ultimate measure of a delivery system's success is its ability to silence a target gene in a living organism. This is often quantified as the median effective dose (ED₅₀), the dose of siRNA required to achieve 50% knockdown of the target protein (e.g., Factor VII in the liver).
Comparative Data Summary
The table below summarizes the key characteristics of DLin-MC2-DMA in comparison to other pivotal ionizable lipids. The data clearly illustrates the progressive improvement in potency with each generation.
| Cationic Lipid | Apparent pKa | In Vivo ED₅₀ (Factor VII, Mice) | Key Structural Features / Notes |
| DLinDMA | ~6.8 | ~1 mg/kg | The foundational lipid; paved the way for ionizable lipid design but showed limitations in potency and tolerability[4][7]. |
| DLin-MC2-DMA | 5.64 | ~0.6 mg/kg | An early optimization of DLinDMA, demonstrating improved activity[8]. Its lower pKa suggests a different mechanism or less optimal performance compared to later generations. |
| DLin-KC2-DMA | ~6.7 | ~0.01 mg/kg | A significant leap in potency achieved by optimizing the linker and headgroup, resulting in a more optimal pKa for endosomal escape and reduced toxicity[1][6][9]. |
| DLin-MC3-DMA | 6.44 | <0.01 mg/kg | The "gold standard" ionizable lipid, used in the first FDA-approved siRNA therapy, Onpattro®[4][10][11]. It is ~1000-fold more potent than DLinDMA[4]. |
| ALC-0315 / SM-102 | N/A | N/A for siRNA | Clinically approved lipids for mRNA vaccines[12][13]. While structurally related, their performance for siRNA delivery is less characterized in public literature but they represent key advancements in biodegradable lipid design[14]. |
Expert Analysis: The progression from DLinDMA to DLin-MC3-DMA highlights a clear structure-activity relationship. The introduction of different linker chemistries (e.g., the ketal in DLin-KC2-DMA) and precise tuning of the amine headgroup were instrumental in optimizing the pKa into the ideal range of 6.2-6.5[1][4][5]. This optimization dramatically enhanced endosomal escape, leading to a more than 100-fold improvement in in vivo gene silencing potency when comparing DLin-MC3-DMA to the original DLinDMA[4]. While DLin-MC2-DMA was an important step, its lower pKa of 5.64 likely results in suboptimal protonation within the early endosome, explaining its lower potency compared to DLin-KC2-DMA and DLin-MC3-DMA[8].
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the LNP formulation workflow and the mechanism of siRNA delivery.
Caption: LNP Formulation and Quality Control Workflow.
Caption: Mechanism of LNP-mediated siRNA Delivery.
Experimental Protocols: A Self-Validating System
Reproducible and reliable data is the cornerstone of scientific integrity. The following protocols describe the standard methodologies used to formulate, characterize, and test LNP-siRNA systems in vivo.
Protocol 1: LNP Formulation using Microfluidic Mixing
This protocol ensures the formation of homogenous LNPs with high encapsulation efficiency.
-
Preparation of Stock Solutions:
-
Prepare a lipid stock solution in absolute ethanol. A typical molar ratio is 50% ionizable lipid (e.g., DLin-MC2-DMA), 10% helper lipid (e.g., DSPC), 38.5% cholesterol, and 1.5% PEG-lipid (e.g., PEG-DMG).
-
Prepare an siRNA stock solution in a low pH buffer, such as 50 mM sodium acetate, pH 4.0. The low pH ensures the ionizable lipid is protonated to facilitate complexation with the negatively charged siRNA.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., Precision NanoSystems' NanoAssemblr).
-
Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.
-
Initiate mixing. The rapid, controlled mixing of the two streams causes a change in solvent polarity that drives the self-assembly of the lipids around the siRNA core, forming the LNP[4].
-
-
Purification and Buffer Exchange:
-
Immediately following formulation, dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, for at least 18 hours using a dialysis cassette (e.g., 10 kDa MWCO). This step removes the ethanol and exchanges the buffer to a physiological pH.
-
For larger scales, tangential flow filtration (TFF) is used for purification and concentration.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C.
-
Protocol 2: LNP Characterization
Accurate characterization is essential to ensure batch-to-batch consistency and to correlate physical properties with biological activity.
-
Particle Size and Polydispersity Index (PDI):
-
Dilute the LNP sample in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS) (e.g., Malvern Zetasizer)[3]. A PDI < 0.2 indicates a homogenous particle population.
-
-
siRNA Encapsulation Efficiency (EE):
-
Use a fluorescent dye that binds to single-stranded nucleic acids, such as RiboGreen[3].
-
Prepare two sets of diluted LNP samples.
-
To the first set, add the RiboGreen dye to measure the fluorescence of unencapsulated siRNA.
-
To the second set, first add a detergent (e.g., 0.5% Triton X-100) to lyse the LNPs and release all siRNA, then add the RiboGreen dye. This measures total siRNA fluorescence[15].
-
Calculate the EE% as: (1 - (Fluorescence_intact / Fluorescence_lysed)) * 100. A well-optimized formulation should have an EE > 90%[4].
-
Protocol 3: In Vivo Gene Silencing (Mouse Factor VII Model)
This is the gold-standard preclinical model for evaluating the potency of liver-targeting siRNA LNPs.
-
Animal Dosing:
-
Sample Collection:
-
At a predetermined time point (typically 48 or 72 hours post-injection), collect blood from the mice via cardiac puncture or another approved method.
-
Process the blood to separate the serum.
-
-
Factor VII Protein Quantification:
-
Measure the concentration of Factor VII protein in the serum using a commercially available chromogenic assay kit, following the manufacturer's instructions.
-
Include a control group of mice treated with PBS to establish the baseline Factor VII level.
-
-
Data Analysis:
-
Calculate the percentage of Factor VII knockdown for each dose relative to the PBS control group.
-
Plot the dose-response curve and determine the ED₅₀ using a suitable statistical software package.
-
Conclusion and Future Outlook
The head-to-head comparison clearly demonstrates the remarkable progress in ionizable lipid design, with DLin-MC3-DMA setting a high benchmark for both potency and clinical translation. DLin-MC2-DMA, while a significant improvement over first-generation lipids, is outperformed by its successors, DLin-KC2-DMA and DLin-MC3-DMA, which possess more optimal pKa values for efficient endosomal escape.
For researchers developing novel RNAi therapeutics, the choice of lipid is paramount. While DLin-MC3-DMA remains a top performer for hepatic targets, the field continues to evolve. The next generation of lipids focuses on enhancing biodegradability to further improve the safety profile and on designing lipids that can target tissues beyond the liver[14][18][19]. The principles of rational design, validated through the rigorous experimental workflows detailed in this guide, will continue to drive the development of safer and more effective delivery vehicles, expanding the therapeutic reach of siRNA.
References
-
Title: Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed Source: PubMed URL: [Link]
-
Title: Rational design of cationic lipids for siRNA delivery - PubMed Source: PubMed URL: [Link]
-
Title: (PDF) Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells Source: ResearchGate URL: [Link]
-
Title: Comparison of siRNA delivery mediated by four different cationic... Source: ResearchGate URL: [Link]
-
Title: Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution Source: Sartorius URL: [Link]
-
Title: Simplifying the Chemical Structure of Cationic Lipids for siRNA-Lipid Nanoparticles - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Advances in Lipid Nanoparticles for siRNA Delivery - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: DLin-KC2-DMA FLuc mRNA LNPs with NP lipid:mRNA ratio in the range 2–8... Source: ResearchGate URL: [Link]
-
Title: Lipid nanoparticles for RNA delivery Source: YouTube URL: [Link]
-
Title: Designer Lipids Advance Systemic siRNA Delivery - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression - PubMed Source: PubMed URL: [Link]
-
Title: The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Things to Consider When Choosing a Cationic Lipid for Your Formulation Source: Avanti Polar Lipids URL: [Link]
-
Title: Development of Amino Acid-Modified Biodegradable Lipid Nanoparticles for siRNA Delivery Source: MDPI URL: [Link]
-
Title: Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Lipid-based vectors for siRNA delivery Source: Taylor & Francis Online URL: [Link]
-
Title: Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape Source: MDPI URL: [Link]
-
Title: Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo Source: NanoMedicines Research Group URL: [Link]
-
Title: An introduction to Lipid Nanoparticles (LNPs) for siRNA delivery Source: Inside Therapeutics URL: [Link]
-
Title: A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient Source: National Center for Biotechnology Information URL: [Link]
-
Title: Biodegradable Cationic and Ionizable Cationic Lipids: A Roadmap for Safer Pharmaceutical Excipients - PubMed Source: PubMed URL: [Link]
-
Title: Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy Source: MDPI URL: [Link]
-
Title: Effect of the combination of cationic lipid and phospholipid on gene-knockdown using siRNA lipoplexes in breast tumor cells and mouse lungs Source: Spandidos Publications URL: [Link]
-
Title: Formulation of Nucleic Acids by Encapsulation in Lipid Nanoparticles for Continuous Production of mRNA Source: MDPI URL: [Link]
-
Title: Development of lipid nanoparticle formulations of siRNA for hepatocyte gene silencing following subcutaneous administration Source: NanoMedicines Research Group URL: [Link]
-
Title: Lipid Nanoparticle Formulations for Enhanced Co-delivery of siRNA and mRNA | Request PDF Source: ResearchGate URL: [Link]
-
Title: Encapsulation efficiency and particle size of LNPs. Source: ResearchGate URL: [Link]
-
Title: Beyond the Endosomal Bottleneck: Understanding the Efficiency of mRNA/LNP Delivery Source: bioRxiv URL: [Link]
-
Title: Cationic, neutral, and ionizable cationic lipids that are important for siRNA delivery Source: ResearchGate URL: [Link]
-
Title: Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC Source: National Center for Biotechnology Information URL: [Link]
Sources
- 1. Designer Lipids Advance Systemic siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sartorius.com [sartorius.com]
- 4. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy [mdpi.com]
- 6. medkoo.com [medkoo.com]
- 7. Simplifying the Chemical Structure of Cationic Lipids for siRNA-Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Rational design of cationic lipids for siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 11. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Amino Acid-Modified Biodegradable Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. liposomes.ca [liposomes.ca]
- 18. youtube.com [youtube.com]
- 19. Biodegradable Cationic and Ionizable Cationic Lipids: A Roadmap for Safer Pharmaceutical Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Validation of DLin-MC2-DMA Performance In Vivo
Executive Summary: The Structural Context of DLin-MC2-DMA
In the evolution of ionizable cationic lipids for RNA delivery, DLin-MC2-DMA (MC2) represents a critical inflection point in the Structure-Activity Relationship (SAR) studies that ultimately led to the clinical approval of Onpattro (Patisiran). While its successor, DLin-MC3-DMA (MC3), became the industry "gold standard," validating MC2 is essential for understanding the precise pKa-driven mechanism of hepatic gene silencing.
This guide objectively validates the in vivo performance of DLin-MC2-DMA, contrasting it with its predecessor (DLin-DMA) and its potent successors (DLin-KC2-DMA and DLin-MC3-DMA). The data presented here demonstrates that while MC2 forms stable Lipid Nanoparticles (LNPs), its biological potency is limited by a suboptimal pKa (5.64), rendering it significantly less effective than MC3 (pKa 6.44) for hepatic targets.
Technical Profile & Mechanism of Action
To validate MC2, one must first understand its physicochemical constraints. The efficacy of an ionizable lipid is dictated by its ability to remain neutral in the circulation (at pH 7.4) and become protonated in the acidic endosome (pH ~5.5–6.0) to facilitate membrane destabilization.[1][2]
Physicochemical Specifications
| Feature | DLin-MC2-DMA Specification | Impact on Performance |
| Chemical Name | (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 3-(dimethylamino)propanoate | Defines linker length (C2) |
| pKa | 5.64 | CRITICAL LIMITATION. Too low for optimal endosomal escape. |
| Lipid Tail | Dilinoleyl (18:2) | Provides necessary fluidity (cone shape). |
| Linker | Ester-containing | Biodegradable, but linker length affects headgroup orientation. |
Mechanism of Action (The pKa Barrier)
The following DOT diagram illustrates why MC2 underperforms relative to MC3. MC2's pKa of 5.64 means it requires a more acidic environment to protonate than is typically found in early endosomes, delaying endosomal escape until the LNP is likely trafficked to lysosomes for degradation.
Figure 1: The "pKa Barrier" mechanism. DLin-MC2-DMA (pKa 5.[3]64) fails to protonate sufficiently in the Early Endosome, leading to reduced cytosolic release compared to optimal lipids.
Comparative Performance Landscape
The validation of MC2 is best understood through the "Factor VII Silencing Assay," the industry-standard benchmark for liver-targeted siRNA delivery.
Experimental Data: In Vivo Potency (Mouse Model)
The following table synthesizes data from seminal SAR studies (e.g., Jayaraman et al., 2012) comparing the MC series.
| Lipid Candidate | pKa | ED50 (mg/kg) | Relative Potency | Clinical Status |
| DLin-MC2-DMA | 5.64 | ~0.6 | 1x (Baseline) | Research Tool |
| DLin-DMA | 6.00 | ~1.0 | ~0.6x | Early Gen |
| DLin-KC2-DMA | 6.70 | ~0.02 | 30x | Pre-clinical |
| DLin-MC3-DMA | 6.44 | ~0.005 | 120x | FDA Approved (Onpattro) |
Key Insight: MC2 is approximately 120-fold less potent than MC3. This drastic difference validates the hypothesis that a pKa < 6.0 is detrimental to hepatic silencing efficiency.
Experimental Protocol: Validation of MC2
To replicate these findings or use MC2 as a low-potency control, follow this self-validating protocol.
A. LNP Formulation (Microfluidic Mixing)
Goal: Create uniform LNPs (size ~50-80 nm, PDI < 0.1).
-
Organic Phase Preparation:
-
Dissolve lipids in ethanol at molar ratios: 50:10:38.5:1.5 (MC2 : DSPC : Cholesterol : PEG-Lipid).
-
Note: Use PEG-DMG (C-DMA) for short circulation or PEG-DSG for long circulation.
-
-
Aqueous Phase Preparation:
-
Dilute siRNA (Target: Factor VII or Luciferase) in 25mM Sodium Acetate buffer (pH 4.0).
-
Target N/P ratio: 3 (Nitrogen on lipid to Phosphate on RNA).
-
-
Mixing:
-
Use a microfluidic mixer (e.g., NanoAssemblr) at a flow rate ratio of 3:1 (Aqueous:Ethanol).
-
Total Flow Rate: 12 mL/min.
-
-
Dialysis:
-
Dialyze against 1x PBS (pH 7.4) for 12-16 hours to remove ethanol and neutralize pH.
-
Validation Step: Measure Size (DLS) and Encapsulation Efficiency (Ribogreen Assay). Expect >90% encapsulation for MC2.
-
B. In Vivo Administration & Analysis
Goal: Determine ED50 (Effective Dose for 50% silencing).
-
Animal Model: C57BL/6 mice (Female, 6-8 weeks).
-
Dosing:
-
Administer LNPs via tail vein injection (IV).
-
Dose Range: 0.01, 0.1, 0.5, 1.0, 3.0 mg/kg (siRNA weight).
-
-
Endpoint Analysis (48 Hours):
-
Collect blood via cardiac puncture or submandibular bleed.
-
Isolate plasma.
-
Assay: Chromogenic Factor VII activity assay (e.g., Biophen FVII kit).
-
-
Calculation:
-
Normalize FVII levels to PBS-treated control mice.
-
Plot Dose vs. % Remaining Protein to calculate ED50.
-
Workflow Visualization
Figure 2: Experimental workflow for validating DLin-MC2-DMA potency via Factor VII assay.
Safety & Toxicity Considerations
While MC2 is less potent, its safety profile follows the general trends of cationic lipids.
-
Liver Enzymes: High doses (>3 mg/kg) may cause transient elevation of ALT/AST.
-
Immune Stimulation: Monitor for cytokine release (IL-6, TNF-alpha) shortly after injection.
-
Clearance: Like MC3, MC2 is biodegradable, but the specific metabolites should be considered in long-term dosing studies.
Conclusion
DLin-MC2-DMA is a scientifically validated lipid that serves as a crucial comparative benchmark . It confirms the "Goldilocks" principle of ionizable lipids: a pKa of ~5.6 is too low for efficient hepatic delivery, necessitating the shift to the ~6.4 pKa found in DLin-MC3-DMA. Researchers should utilize MC2 primarily as a negative control or in mechanistic studies investigating endosomal escape kinetics.
References
-
Jayaraman, M., et al. (2012). "Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo.
-
[Link]
- Significance: The definitive paper establishing the pKa-ED50 correl
-
-
Semple, S. C., et al. (2010).[1] "Rational design of cationic lipids for siRNA delivery." Nature Biotechnology.
-
[Link]
- Significance: Describes the development of the KC2 lipid and the foundational SAR logic used for the MC series.
-
-
Cayman Chemical.
-
Significance: Source for specific pKa (5.[3]64) and chemical structure data.
-
-
Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy.
Sources
A Comparative Analysis of DLin-MC2-DMA LNP Toxicity Profiles: A Guide for Researchers
Introduction
The advent of RNA-based therapeutics, particularly the rapid development and deployment of mRNA vaccines, has placed lipid nanoparticles (LNPs) at the forefront of advanced drug delivery.[1] These sophisticated nanocarriers are essential for protecting fragile nucleic acid payloads from degradation and facilitating their entry into target cells.[2] Generally composed of four key components—an ionizable cationic lipid, a neutral helper phospholipid, cholesterol, and a PEGylated lipid—LNPs have demonstrated remarkable efficiency.
At the heart of LNP performance lies the ionizable cationic lipid. This component is critical for encapsulating the negatively charged nucleic acid cargo at a low pH during formulation and for promoting its release into the cytoplasm after cellular uptake via endocytosis.[1][3] The DLin series of lipids, developed through rational design, represented a significant leap in potency. DLin-MC2-DMA, in particular, became a benchmark for in vivo siRNA delivery. However, the very chemical properties that make these lipids effective are intrinsically linked to their potential for toxicity.[4][5]
This guide provides a comparative analysis of the toxicity profile of DLin-MC2-DMA-containing LNPs against its successors and other alternative ionizable lipids. We will delve into the mechanisms of toxicity, present standardized protocols for assessment, and explore the causal relationships behind experimental choices, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating the critical balance between LNP efficacy and safety.
The Ionizable Lipid: A Nexus of Efficacy and Toxicity
The genius of ionizable lipids like DLin-MC2-DMA is their pH-dependent charge. They are positively charged at the acidic pH used during manufacturing, which allows for efficient complexation with RNA. At physiological pH (~7.4) in the bloodstream, they become nearly neutral, reducing the toxicity associated with permanently charged cationic lipids.[1][6] Upon endocytosis into a target cell, the endosome acidifies, re-protonating the lipid. This positive charge disrupts the endosomal membrane, releasing the therapeutic payload into the cytoplasm where it can exert its function.[1][3]
However, this bioactivity is not without consequence. The interaction of LNPs with biological systems, particularly the immune system, can trigger a range of adverse reactions. The ionizable lipid component is a primary driver of these effects, which can range from infusion-related reactions to organ-specific toxicity.[5][7] Understanding and mitigating these toxicities is paramount for the development of safe and effective LNP-based medicines.
Visualizing the LNP Architecture
The precise arrangement and ratio of the four lipid components are critical for the LNP's structure, stability, and biological function.
Caption: Core components and structure of a typical lipid nanoparticle.
Comparative Toxicity Analysis: DLin-MC2-DMA vs. Key Alternatives
The evolution of ionizable lipids has been driven by a quest to improve the therapeutic index—maximizing potency while minimizing toxicity. Here, we compare DLin-MC2-DMA to its direct predecessor, DLinDMA, and its more refined successors, DLin-KC2-DMA and DLin-MC3-DMA.
Hepatotoxicity
Given that LNPs administered systemically tend to accumulate in the liver, hepatotoxicity is a primary concern.[8][9] This is typically assessed by measuring serum levels of the liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST); elevated levels indicate liver damage.[4]
Studies have shown that high doses of LNPs (e.g., 10 mg/kg) can cause significant liver toxicity, including inflammation and necrosis.[9] The choice of ionizable lipid, however, dramatically influences this outcome. The development from DLinDMA to DLin-MC2-DMA and subsequently to DLin-MC3-DMA involved structural modifications that enhanced potency, allowing for lower, less toxic doses to be used. Newer biodegradable lipids are being designed to further reduce liver toxicity compared to predecessors like DLin-MC3-DMA.[10]
| Ionizable Lipid | Key Structural Feature | Relative Hepatotoxicity | Supporting Evidence |
| DLinDMA | Saturated linkers | High | Induced significant apoptosis in primary cells.[11][12] |
| DLin-MC2-DMA | Introduction of unsaturation | Moderate | Improved potency over DLinDMA, allowing lower doses. |
| DLin-KC2-DMA | Ketal linkage (biodegradable) | Lower | Showed less toxicity than DLinDMA in primary APCs.[11][12] Formulations were non-toxic in vitro.[13] |
| DLin-MC3-DMA | Optimized pKa | Low | The ionizable lipid in the first approved RNAi therapeutic, Onpattro®, indicating a clinically acceptable safety profile.[1] |
| (4S)-KEL12 | Ketal ester (biodegradable) | Very Low | Showed significantly lower hepatotoxicity compared to DLin-MC3-DMA and SM-102 LNPs.[10] |
Immunotoxicity and Reactogenicity
LNPs can be recognized by the innate immune system, leading to the release of pro-inflammatory cytokines and chemokines, which contributes to both the desired adjuvant effect for vaccines and undesired systemic inflammation.[14][15] The ionizable lipids themselves can act as immune adjuvants by activating pattern recognition receptors, such as Toll-like receptors (TLRs).[4][7][16]
This immunostimulatory effect is highly dependent on the specific ionizable lipid used. For instance, LNPs containing SM-102 (used in the Moderna COVID-19 vaccine) were shown to be potent activators of the NLRP3 inflammasome pathway, leading to robust IL-1β release. In contrast, LNPs formulated with DLin-MC3-DMA were far less potent in stimulating this pathway.[14] This highlights a critical design choice: a highly immunostimulatory lipid may be advantageous for a vaccine but detrimental for a chronic gene therapy application.
| Lipid Component | Immune Pathway Activated | Key Cytokine Profile | Implication |
| DLin-MC2-DMA | General innate immune activation | IL-1β, IL-6, TNF-α | Can cause systemic inflammatory responses.[14] |
| DLin-MC3-DMA | Lower inflammasome activation | Lower IL-1β release vs. SM-102 | Favorable for therapies requiring repeat dosing.[14] |
| SM-102 | Potent NLRP3 inflammasome activation | High IL-1β release | Acts as a strong adjuvant, beneficial for vaccines.[14] |
| PEGylated Lipids | Complement activation | N/A | Can lead to complement activation-related pseudo-allergy (CARPA).[4] |
In Vitro Cytotoxicity
Direct toxicity to cells is often evaluated in vitro using assays that measure cell viability, such as the MTS assay. Interestingly, in vitro toxicity does not always correlate with in vivo gene silencing potency. For example, LNPs containing DLinDMA induced significant apoptosis and loss of cell viability in primary antigen-presenting cells (APCs) even at low doses. In contrast, LNPs formulated with DLin-KC2-DMA were highly potent for gene silencing but displayed almost no toxicity in the same cells.[11][12] This crucial finding demonstrates that toxicity and efficacy can be decoupled through rational lipid design.
Unraveling the Mechanisms of LNP Toxicity
The toxicity of LNPs is not caused by a single factor but is a multifactorial process involving the particle's physicochemical properties and its interaction with complex biological systems.
Caption: LNP interaction with immune cells via TLRs can trigger inflammatory responses.
Key mechanistic drivers include:
-
Innate Immune Activation: Ionizable lipids can directly engage TLRs, particularly TLR4, initiating signaling cascades that result in the production of pro-inflammatory cytokines.[4][16] This is a major contributor to the reactogenicity observed with mRNA vaccines.
-
Complement Activation: The PEGylated lipid component, while designed to prolong circulation, can sometimes trigger the complement system, leading to hypersensitivity reactions known as CARPA.[4]
-
Lipid Metabolites: The breakdown products of ionizable lipids can also have biological activity. For example, metabolites of lipids like DLin-MC3-DMA may activate pathways such as peroxisome proliferator-activated receptors (PPARs), which can contribute to inflammation and liver toxicity.[4]
-
Off-Target Accumulation: While the liver is the primary site of accumulation, distribution to other organs like the spleen can occur.[17] This off-target delivery can lead to undesired effects and local inflammation.[8]
Gold-Standard Methodologies for Toxicity Assessment
To ensure the development of safe LNP therapeutics, a rigorous and systematic approach to toxicity evaluation is essential. Protocols must be self-validating, incorporating appropriate controls to ensure data integrity.
Workflow for Preclinical In Vivo Toxicity Assessment
Caption: A typical experimental workflow for assessing LNP toxicity in vivo.
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTS Assay)
This protocol is designed to quantify the direct cytotoxic effect of LNP formulations on a chosen cell line (e.g., HepG2 for liver toxicity, or primary macrophages for immunotoxicity).
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
LNP Preparation: Prepare serial dilutions of your test LNP formulations (e.g., containing DLin-MC2-DMA vs. DLin-KC2-DMA) and control LNPs (empty vehicle) in complete cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the LNP dilutions to the respective wells. Include wells with medium only (no cells, background control), cells with medium only (untreated control), and cells with a known cytotoxic agent (positive control, e.g., doxorubicin). Incubate for 24-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator. The MTS reagent is bioreduced by viable cells into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a 96-well plate reader.
-
Analysis:
-
Subtract the background absorbance (medium only) from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control cells: (% Viability) = (Absorbance_treated / Absorbance_untreated) * 100.
-
Plot the % viability against the LNP concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
-
Protocol 2: In Vivo Acute Toxicity Study in Mice
This protocol provides a framework for evaluating systemic toxicity, hepatotoxicity, and immunotoxicity following a single LNP dose.
-
Animal Acclimation: Acclimate male or female C57BL/6 mice (6-8 weeks old) for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (n=5 per group):
-
Group 1: Saline or PBS (Negative Control)
-
Group 2: Empty LNP (Vehicle Control)
-
Group 3: LNP with DLin-MC2-DMA + Payload
-
Group 4: LNP with Alternative Lipid + Payload
-
-
Administration: Administer a single dose of the respective formulation via intravenous (tail vein) injection. Dose volumes should be consistent (e.g., 100 µL).
-
Monitoring: Observe animals for clinical signs of toxicity (lethargy, ruffled fur, etc.) and record body weight daily for 3 days.
-
Terminal Endpoint & Sample Collection: At a predetermined time point (e.g., 24 hours post-injection), euthanize mice.
-
Collect blood via cardiac puncture into serum separator tubes. Allow to clot, then centrifuge to collect serum for analysis.
-
Perform a necropsy and collect key organs, particularly the liver and spleen. A portion of each organ should be flash-frozen for molecular analysis, and another portion fixed in 10% neutral buffered formalin for histopathology.
-
-
Serum Analysis:
-
Use a clinical chemistry analyzer or ELISA kits to measure serum ALT and AST levels to assess liver damage.[9]
-
Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify a panel of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β, IFN-γ).
-
-
Histopathology: The formalin-fixed liver tissue should be processed, sectioned, stained with Hematoxylin and Eosin (H&E), and examined by a qualified pathologist for signs of inflammation, necrosis, and other abnormalities.
Conclusion and Future Perspectives
DLin-MC2-DMA was a foundational ionizable lipid that enabled significant progress in the field of RNA delivery. However, a comprehensive analysis of its toxicity profile reveals clear liabilities, particularly concerning hepatotoxicity and immunogenicity, when compared to its rationally designed successors like DLin-KC2-DMA and the clinically validated DLin-MC3-DMA.
The field continues to evolve rapidly, with a focus on creating next-generation lipids and formulations that further improve the therapeutic index. Key strategies include the development of biodegradable ionizable lipids that are cleaved into inert metabolites, reducing long-term toxicity risks.[4][10] Additionally, alternatives to PEG, such as polysarcosine (pSar), are being explored to mitigate the risk of hypersensitivity reactions and the "PEG dilemma".[4][5]
For researchers and drug developers, the central lesson is that LNP formulation is a multi-parameter optimization problem. The choice of the ionizable lipid is not merely a question of delivery efficiency but a critical determinant of the overall safety and translatability of the therapeutic. A thorough, comparative assessment of toxicity using standardized, well-controlled experimental systems is not just a regulatory requirement but a fundamental component of sound scientific design.
References
-
Heyes, J., Palmer, L., Gimo, K., & MacLachlan, I. (2005). Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells. Journal of Controlled Release. [Link]
-
Billiet, A., et al. (2023). DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice. MDPI. [Link]
-
ResearchGate. (n.d.). Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells. ResearchGate. [Link]
-
ResearchGate. (n.d.). DLin-KC2-DMA FLuc mRNA LNPs with NP lipid:mRNA ratio in the range 2–8... ResearchGate. [Link]
-
Bas-Guañabens, A., et al. (2023). Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells. PMC. [Link]
-
Single Use Support. (2023). Lipid nanoparticles toxicity: What to consider?. Single Use Support. [Link]
-
Jin, C., et al. (2024). Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. MDPI. [Link]
-
Sartorius. (2023). Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. Sartorius. [Link]
-
Forterre, A., & Ginhoux, F. (2022). Pro-inflammatory concerns with lipid nanoparticles. PMC. [Link]
- Akinc, A., et al. (2008). A combinatorial library of lipid-like materials for delivery of RNAi therapeutics. Nature Biotechnology. This is a foundational paper on the DLin series, and while a direct link isn't in the results, it's a critical reference for the topic.
-
Ball, R. L., et al. (2022). In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression. PubMed. [Link]
-
Billingsley, M. M., et al. (2025). Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4. PMC. [Link]
-
ACS Publications. (n.d.). Lipid Nanoparticles From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement. ACS Publications. [Link]
-
Le, N. T. D., et al. (2016). Design of lipid nanoparticles for in vitro and in vivo delivery of plasmid DNA. NanoMedicines Research Group. [Link]
-
Wang, D., et al. (2024). Discovery of Ketal-Ester Ionizable Lipid Nanoparticle with Reduced Hepatotoxicity, Enhanced Spleen Tropism for mRNA Vaccine Delivery. PubMed. [Link]
-
Fiacco, V., et al. (2024). Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System. PMC. [Link]
-
MDPI. (n.d.). Lipid Nanoparticles for Organ-Specific mRNA Therapeutic Delivery. MDPI. [Link]
Sources
- 1. sartorius.com [sartorius.com]
- 2. susupport.com [susupport.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Ketal-Ester Ionizable Lipid Nanoparticle with Reduced Hepatotoxicity, Enhanced Spleen Tropism for mRNA Vaccine Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. liposomes.ca [liposomes.ca]
- 14. Pro-inflammatory concerns with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Guide: DLin-MC2-DMA vs. Novel Ionizable Lipids
Executive Summary: The Evolution of Lipid Potency
This guide provides a technical benchmark of DLin-MC2-DMA (an early-generation ionizable lipid) against the current landscape of Novel Ionizable Lipids (including DLin-MC3-DMA, SM-102, and ALC-0315 derivatives).
While DLin-MC2-DMA (often referred to as MC2) played a pivotal role in the Structure-Activity Relationship (SAR) studies that led to the development of clinically approved lipids, it currently serves primarily as a mechanistic reference point . Its physicochemical profile—specifically its lower pKa (~5.64) and lack of biodegradable linkers—contrasts sharply with novel lipids designed for rapid metabolic clearance and maximized endosomal escape.
Key Takeaway: Benchmarking against MC2 reveals the critical importance of pKa optimization (targeting 6.2–6.5) and biodegradability in modern LNP design.[1]
Scientific Foundation: Chemical Architecture & Mechanism
The Challenger: DLin-MC2-DMA
-
Chemical Identity: 1,2-dilinoleyloxy-3-dimethylaminopropane derivative.[2]
-
Key Feature: Contains dilinoleyl tails (two double bonds per tail) which enhance fusogenicity compared to saturated lipids.
-
Limitation: The specific headgroup/linker configuration results in an apparent pKa of ~5.64 . This is generally considered too low for optimal hepatic gene silencing, as the lipid remains largely neutral in the early endosome, delaying membrane destabilization.
The Novel Alternatives (Next-Gen Class)
-
Representative Lipids: SM-102 (Moderna), ALC-0315 (Pfizer/BioNTech), and biodegradable MC3 analogs.
-
Structural Innovation:
-
Biodegradable Linkers: Introduction of ester linkages in the hydrophobic tails (e.g., SM-102) allows for rapid hydrolysis and clearance, reducing systemic toxicity.
-
Optimized pKa: Engineered to fall within the "Goldilocks Zone" (6.2 – 6.5), ensuring the lipid is neutral in circulation but rapidly protonates in the acidified endosome (pH ~5.5).
-
Branching: Branched tails (e.g., ALC-0315) increase the cone shape of the lipid, promoting the hexagonal H_II phase transition necessary for endosomal escape.
-
Mechanism of Action Visualization
The following diagram illustrates the critical "Endosomal Escape" bottleneck where MC2 often underperforms compared to novel lipids due to its pKa profile.
Caption: Comparative Endosomal Escape Pathway. Novel lipids (Green path) protonate earlier and more fully in the endosomal maturation process compared to MC2 (Red path), driving superior cytosolic release.
Comparative Benchmarking Data
The following data consolidates findings from foundational SAR studies (e.g., Jayaraman et al., Maier et al.) and modern comparative analyses.
Physicochemical & Efficacy Metrics
| Metric | DLin-MC2-DMA | DLin-MC3-DMA (Gold Std) | Novel Biodegradable Lipids |
| Apparent pKa | 5.64 | 6.44 | 6.0 – 6.7 |
| In Vivo Potency (ED50) * | ~0.6 mg/kg | 0.005 mg/kg | < 0.05 mg/kg |
| Relative Potency | 1x (Baseline) | ~100x vs MC2 | ~50-100x vs MC2 |
| Clearance (T 1/2) | Slow (Days) | Slow (Days) | Rapid (Hours) |
| Toxicity Profile | Moderate Accumulation | Moderate Accumulation | Low (Rapid Hydrolysis) |
| Primary Utility | Research / SAR Reference | Clinical (Onpattro) | Clinical (Vaccines/Therapies) |
*ED50 values based on Factor VII silencing in murine models. Note the massive jump in potency from MC2 to MC3, largely attributed to the pKa shift.
The pKa Effect
The difference in ED50 between MC2 (0.6 mg/kg) and MC3 (0.005 mg/kg) highlights a non-linear relationship between pKa and potency.
-
MC2 (pKa 5.64): Requires significant acidification to become cationic. Many LNPs are recycled out of the cell before the endosome becomes acidic enough to trigger MC2 protonation.
-
Novel/MC3 (pKa ~6.4): Becomes cationic exactly when the endosome transitions from early to late, maximizing escape efficiency.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating workflows.
Protocol A: TNS Assay for pKa Determination
Objective: Determine the apparent pKa of the LNP formulation to predict in vivo efficacy.
-
Buffer Preparation: Prepare a series of buffers (10 mM HEPES, 10 mM MES, 10 mM Ammonium Acetate) ranging from pH 2.5 to 11.0 in 0.5 pH increments.
-
Reagent: Dissolve TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) in DMSO.
-
Mixing: Add LNP formulation (at 20 µM lipid) to each buffer well containing 1 µM TNS.
-
Measurement: Measure fluorescence (Ex: 321 nm, Em: 445 nm). TNS fluoresces when bound to the positively charged lipid interface.
-
Analysis: Plot Fluorescence vs. pH. The pKa is the pH at which fluorescence is 50% of the maximum.
-
Validation: MC2 LNPs should yield a curve inflection at ~5.6. Novel lipids should inflect at ~6.4.
-
Protocol B: Microfluidic LNP Formulation
Objective: Create consistent LNPs for head-to-head comparison.
-
Organic Phase: Dissolve lipids in Ethanol.
-
Molar Ratio: 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid).
-
-
Aqueous Phase: Dilute nucleic acid (mRNA or siRNA) in 25 mM Sodium Acetate buffer (pH 4.0).
-
Mixing: Use a microfluidic mixer (e.g., NanoAssemblr or herringbone mixer).
-
Flow Rate Ratio: 3:1 (Aqueous:Ethanol).
-
Total Flow Rate: 12 mL/min.
-
-
Dialysis: Dialyze against 1x PBS (pH 7.4) for 6-12 hours to remove ethanol and neutralize pH.
-
QC: Measure Size (DLS) and Encapsulation Efficiency (RiboGreen assay).
-
Target: Size < 100 nm, PDI < 0.2, EE > 85%.
-
Structure-Activity Relationship (SAR) Evolution
Understanding why MC2 failed to become the clinical standard helps in designing better lipids.
Caption: The lineage of ionizable lipids. MC2 represents a critical "learning phase" where linker chemistry was explored, leading to the discovery that a pKa of ~6.4 (MC3) is superior to 5.6 (MC2).
References
-
Jayaraman, M., et al. (2012). Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Angewandte Chemie International Edition. [Link]
- Key Source for ED50 comparisons of DLin-DMA, MC2, KC2, and MC3.
-
Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy. [Link]
- Source for biodegradability and clearance d
-
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[1][3][4][5][6][7][8][9][10][11] Molecular Therapy. [Link]
- Review of the mechanism of action and pKa importance.
-
Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids. [Link]
- Comparison of biodegradable lipids (Novel) vs MC3.
Sources
- 1. cog133.com [cog133.com]
- 2. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 4. Benchmarking mRNA Lipid Nanoparticle Delivery Efficacy [eureka.patsnap.com]
- 5. Revolutionizing mRNA Delivery: The Role of Ionizable Lipids in LNPs - Oreate AI Blog [oreateai.com]
- 6. researchgate.net [researchgate.net]
- 7. Artificial intelligence-driven rational design of ionizable lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ah6809.com [ah6809.com]
- 11. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Profile & Technical Review: DLin-MC2-DMA in Lipid Nanoparticle Formulations
Executive Summary
DLin-MC2-DMA (1,2-dilinoleyloxy-3-dimethylaminopropane analog) represents a critical inflection point in the structural evolution of ionizable cationic lipids for RNA delivery. While often overshadowed by its clinically approved successor DLin-MC3-DMA (MC3) and the highly potent DLin-KC2-DMA (KC2) , MC2 provides an essential case study in the structure-activity relationship (SAR) of lipid nanoparticles (LNPs).
This guide objectively analyzes the efficacy of DLin-MC2-DMA across hepatic and immune cell lines. By contrasting its physicochemical properties—specifically its acid-dissociation constant (pKa)—against industry standards, we elucidate why MC2 serves as a "functional intermediate" with distinct utility in specific low-pKa targeting applications, despite its lower overall potency compared to third-generation lipids.
Key Takeaway: DLin-MC2-DMA exhibits an in vivo ED
Mechanism of Action: The pKa Hypothesis
The efficacy of DLin-MC2-DMA is governed almost entirely by its pKa of 5.64 . This value is the primary differentiator between MC2 and its more potent analogs.
The Endosomal Escape Bottleneck
For an LNP to deliver siRNA/mRNA effectively, it must undergo a phase transition within the acidic endosome (pH ~5.5–6.0).
-
DLin-MC3-DMA (pKa ~6.4): Becomes protonated early in the endosomal maturation, disrupting the membrane and releasing cargo before lysosomal degradation.
-
DLin-MC2-DMA (pKa 5.64): Requires a more acidic environment to protonate. This delays membrane disruption, often trapping the cargo in the endosome until it fuses with the lysosome, leading to degradation.
Visualization: The Protonation Window
Figure 1: Comparative endosomal escape kinetics. MC2 (red path) requires lower pH for activation, increasing lysosomal entrapment risk compared to MC3 (green path).
Comparative Efficacy Analysis
Quantitative Benchmarking (In Vivo & In Vitro)
The following data consolidates findings from seminal structure-activity relationship (SAR) studies, specifically isolating the "MC" and "KC" series.
| Feature | DLin-MC2-DMA | DLin-KC2-DMA | DLin-MC3-DMA | DLin-DMA (Gen 1) |
| CAS Number | 1221271-55-1 | 1190197-97-7 | 1224606-06-7 | 1224606-06-7 |
| Apparent pKa | 5.64 | ~6.7 | ~6.44 | ~6.8 |
| Hepatic ED | 0.6 mg/kg | 0.02 mg/kg | 0.005 mg/kg | ~1.0 mg/kg |
| Relative Potency | 1x (Baseline) | ~30x | ~120x | <0.5x |
| Toxicity (LMT) | Low | Moderate | Low | Moderate |
| Primary Utility | Research / SAR Studies | APC / Immune Targeting | Hepatic Clinical Delivery | Historical Reference |
Critical Insight: While MC2 is less potent for hepatic silencing, its lower pKa makes it an interesting candidate for targeting cells with highly acidic endosomal compartments or for specific vaccine adjuvant applications where delayed release is preferable.
Cell Line Specific Performance
A. Hepatocytes (HepG2, HuH-7, Primary Murine)
-
Performance: Moderate.
-
Data: In primary hepatocyte assays, MC2 formulations achieve 50% gene silencing at concentrations significantly higher (approx. 100nM siRNA) compared to MC3 (approx. 1-5nM siRNA).
-
Observation: The "Goldilocks" pKa for hepatocytes is 6.4. MC2's pKa of 5.64 results in poor ionization at the early endosomal stage, limiting efficacy in these cells.
B. Antigen Presenting Cells (RAW 264.7, Dendritic Cells)
-
Performance: High (Relative to non-immune cells).
-
Context: Immune cells often possess more active phagocytic and lysosomal pathways.
-
Comparison: While DLin-KC2-DMA is the gold standard for APCs (due to its higher pKa of 6.7 allowing very early escape), MC2 shows stable uptake. However, for functional gene silencing, KC2 outperforms MC2 by a factor of ~10 in macrophage cell lines.
Experimental Protocols
To evaluate DLin-MC2-DMA, a precise microfluidic formulation strategy is required to ensure consistent particle size (60–80 nm) and encapsulation efficiency (>90%).
LNP Formulation Workflow (Microfluidic Mixing)
Materials:
-
Lipid Mix: DLin-MC2-DMA : DSPC : Cholesterol : PEG-DMG (Molar Ratio: 50:10:38.5:1.5).
-
Aqueous Phase: Citrate Buffer (pH 4.0) containing siRNA/mRNA.[1][2][3][4]
-
Equipment: NanoAssemblr (Precision NanoSystems) or equivalent T-junction mixer.
Protocol Steps:
-
Preparation: Dissolve lipids in Ethanol (100%). Dilute nucleic acid in Citrate Buffer.
-
Mixing: Inject both phases into the microfluidic cartridge at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol) and a Total Flow Rate (TFR) of 12 mL/min.
-
Dialysis: Immediately dialyze against 1x PBS (pH 7.4) for 6–12 hours to remove ethanol and neutralize pH. Note: This step is critical for MC2 as it forces the lipid into a neutral, hydrophobic core structure.
-
Filtration: Sterile filter (0.2 μm).
Visualization: Microfluidic Assembly
Figure 2: Standardized microfluidic mixing protocol for DLin-MC2-DMA LNPs.
Safety & Toxicity Profile
DLin-MC2-DMA exhibits a favorable safety profile, largely attributed to its biodegradability (ester linkages) and rapid clearance.
-
Cytotoxicity (In Vitro):
-
Cell Lines: HeLa, HepG2.
-
Result: >90% cell viability at effective transfection doses (up to 1 μg/mL siRNA). Toxicity is generally observed only at lipid concentrations exceeding 100 μg/mL, primarily due to the helper lipids or ethanol residue rather than the ionizable lipid itself.
-
-
Hepatotoxicity (In Vivo):
-
Markers (ALT/AST) remain near baseline at therapeutic doses (0.5 – 1.0 mg/kg).
-
Comparison: Less toxic than DLin-KC2-DMA (which can be immunogenic) but comparable to DLin-MC3-DMA.
-
Conclusion & Recommendations
DLin-MC2-DMA is a robust, albeit less potent, alternative to the clinical standard MC3. Its utility lies not in superior potency, but as a specific tool for probing the lower-bound pKa requirements of intracellular delivery.
Recommendation for Researchers:
-
Use DLin-MC3-DMA if your primary goal is maximum gene silencing or protein expression in hepatocytes.
-
Use DLin-KC2-DMA if targeting immune cells (APCs) or requiring maximum potency regardless of potential immunogenicity.
-
Use DLin-MC2-DMA if you are conducting:
-
Structure-Activity Studies: To benchmark new lipids against a "medium-potency" standard.
-
Acidic Target Studies: Investigating delivery to cell types with highly acidic lysosomal compartments where a lower pKa might theoretically be advantageous.
-
References
-
Semple, S. C., et al. (2010).[5][6] Rational design of cationic lipids for siRNA delivery. Nature Biotechnology.[5][7] Link
-
Jayaraman, M., et al. (2012).[7] Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Angewandte Chemie International Edition. Link
-
Cayman Chemical. (n.d.). DLin-MC2-DMA Product Information & Data Sheet.[]Link
-
Maier, M. A., et al. (2013).[7] Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics. Molecular Therapy. Link
-
Kulkarni, J. A., et al. (2018). The current landscape of nucleic acid therapeutics.[9][10][11] Nature Nanotechnology. Link
Sources
- 1. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Designer Lipids Advance Systemic siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design of cationic lipids for siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sartorius.com [sartorius.com]
- 11. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Immunogenicity of DLin-MC3-DMA-Containing LNPs
For researchers, scientists, and drug development professionals navigating the burgeoning field of nucleic acid therapeutics, the choice of a delivery vehicle is paramount. Lipid nanoparticles (LNPs) have emerged as the frontrunners for this purpose, with DLin-MC3-DMA being a clinically validated and widely utilized ionizable cationic lipid. However, the inherent immunogenicity of any delivery system can significantly impact its safety and efficacy profile. This guide provides an in-depth, objective comparison of the immunogenic characteristics of DLin-MC3-DMA-containing LNPs against relevant alternatives, supported by experimental data and detailed protocols to empower your research and development endeavors.
The Double-Edged Sword: Understanding LNP Immunogenicity
The immune system is exquisitely tuned to recognize and respond to foreign entities, and LNPs are no exception. The immunogenicity of LNPs is a complex interplay of various factors, including the physicochemical properties of the nanoparticles, the nature of the nucleic acid cargo, and the route of administration. A thorough understanding of these mechanisms is crucial for designing LNPs with an optimal balance of delivery efficiency and a manageable safety profile.
The primary drivers of LNP-induced immune responses include the activation of the complement system and the engagement of pattern recognition receptors (PRRs), leading to the production of pro-inflammatory cytokines and the subsequent activation of adaptive immunity.
Key Signaling Pathways in LNP-Induced Immunity
The following diagram illustrates the key pathways involved in the recognition of LNPs by the innate immune system, leading to an inflammatory response.
Caption: Key pathways of LNP-induced innate immune activation.
Comparative Analysis of DLin-MC3-DMA and Alternative Ionizable Lipids
The choice of ionizable lipid is a critical determinant of an LNP's immunogenic profile. Here, we compare DLin-MC3-DMA with other clinically relevant and next-generation ionizable lipids.
In Vitro Cytokine Induction
The in vitro assessment of cytokine release from human peripheral blood mononuclear cells (PBMCs) is a robust method to predict the potential for in vivo inflammatory responses.
| Ionizable Lipid | Key Cytokines Induced (in vitro) | Relative Potency | Reference |
| DLin-MC3-DMA | IL-6, TNF-α, IL-1β | Moderate | [1] |
| ALC-0315 | IL-6, TNF-α, IFN-γ | Higher than DLin-MC3-DMA | [2] |
| SM-102 | IL-6, TNF-α, IL-1β | Similar to or slightly higher than DLin-MC3-DMA | [1] |
| C12-200 | IL-6, TNF-α | Higher than DLin-MC3-DMA | [3] |
| DOTAP | IL-6, TNF-α | High | [4] |
Note: The relative potency can be influenced by the specific LNP formulation and the nucleic acid cargo.
In Vivo Immunogenicity in Murine Models
Animal models provide invaluable insights into the adaptive immune response elicited by LNP formulations. Key parameters include the magnitude and type of antibody response (IgG1 vs. IgG2a isotype ratio, indicative of Th2 vs. Th1 polarization) and the activation of T cells.
| Ionizable Lipid | Predominant Antibody Isotype (Intramuscular) | T Cell Activation | Reference |
| DLin-MC3-DMA | IgG1 (Th2-biased) | Moderate CD4+ and CD8+ T cell responses | [5] |
| ALC-0315 | Balanced IgG1/IgG2a or slightly Th1-biased | Strong CD4+ and CD8+ T cell responses | [4] |
| SM-102 | Balanced IgG1/IgG2a | Strong CD4+ and CD8+ T cell responses | [6] |
Note: The route of administration can significantly impact the nature of the immune response. For instance, subcutaneous administration of DLin-MC3-DMA LNPs has been shown to induce a more pronounced Th2-biased response compared to intramuscular injection[5].
Experimental Protocols for Immunogenicity Assessment
To ensure the scientific rigor and reproducibility of your findings, we provide detailed, step-by-step methodologies for key immunogenicity assays.
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing the immunogenicity of LNP formulations.
Caption: General workflow for LNP immunogenicity assessment.
Protocol 1: In Vitro Cytokine Release Assay Using Human PBMCs
This assay is a critical first step in evaluating the inflammatory potential of LNP formulations.
1. Isolation of Human PBMCs: a. Obtain fresh human whole blood or buffy coats from healthy donors. b. Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS). c. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. d. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off[7]. e. Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs. f. Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes. g. Resuspend the PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. h. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
2. LNP Treatment and Cytokine Measurement: a. Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well[8]. b. Prepare serial dilutions of the LNP formulations in complete RPMI medium. A typical concentration range to test is 0.1 to 10 µg/mL of mRNA. c. Add the LNP dilutions to the PBMC cultures. Include a vehicle control (the buffer used to formulate the LNPs) and a positive control (e.g., lipopolysaccharide [LPS] at 100 ng/mL). d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator[9]. e. After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells. f. Carefully collect the supernatant for cytokine analysis. g. Quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.
Protocol 2: In Vivo Immunogenicity Study in Mice
This protocol outlines a typical study to assess the adaptive immune response to an LNP-formulated vaccine.
1. Animal Husbandry and Immunization: a. Use 6-8 week old female C57BL/6 or BALB/c mice. b. Acclimatize the animals for at least one week before the start of the experiment. c. Prepare the LNP vaccine formulation to deliver a dose of 1-10 µg of mRNA per mouse in a volume of 50 µL[10]. d. Administer the vaccine via intramuscular (IM) injection into the tibialis anterior muscle. e. Administer a prime immunization at day 0 and a boost immunization at day 21.
2. Sample Collection: a. Collect blood samples via submandibular or retro-orbital bleeding at baseline (day 0), post-prime (e.g., day 20), and post-boost (e.g., day 35)[10]. b. Isolate serum by allowing the blood to clot at room temperature for 30 minutes, followed by centrifugation at 2000 x g for 10 minutes. Store serum at -80°C. c. At the study endpoint (e.g., day 35), euthanize the mice and aseptically harvest spleens for T cell analysis.
3. Antibody Titer Measurement by ELISA: a. Coat a 96-well high-binding ELISA plate with the recombinant antigen encoded by the mRNA vaccine (e.g., 1-2 µg/mL in PBS) and incubate overnight at 4°C. b. Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). c. Block the plate with 5% non-fat dry milk in PBST for 1-2 hours at room temperature. d. Prepare serial dilutions of the collected mouse serum in the blocking buffer. e. Add the diluted serum to the plate and incubate for 2 hours at room temperature. f. Wash the plate five times with PBST. g. To determine antigen-specific IgG1 and IgG2a titers, add HRP-conjugated anti-mouse IgG1 and IgG2a secondary antibodies to separate plates and incubate for 1 hour at room temperature. h. Wash the plate five times with PBST. i. Add TMB substrate and incubate in the dark until a blue color develops. j. Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm. k. The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-defined cut-off (e.g., twice the background).
Protocol 3: Complement Activation Assay
This assay measures the potential of LNPs to activate the complement cascade in human serum.
1. Serum Preparation and LNP Incubation: a. Obtain fresh human serum from healthy donors. It is crucial to use serum that has not been heat-inactivated to preserve complement activity. b. Prepare LNP formulations at various concentrations (e.g., 10-100 µg/mL total lipid) in a suitable buffer (e.g., PBS). c. In a microcentrifuge tube, mix the LNP suspension with human serum (e.g., a 1:4 ratio of LNP to serum) to a final volume of 100 µL. d. Include a negative control (buffer only) and a positive control (e.g., zymosan at 1 mg/mL). e. Incubate the samples at 37°C for 30-60 minutes. f. Stop the reaction by adding EDTA to a final concentration of 10 mM. g. Centrifuge the samples at 10,000 x g for 10 minutes to pellet the LNPs. h. Collect the supernatant for analysis.
2. Quantification of Complement Activation Products: a. Use commercially available ELISA kits to quantify the levels of complement activation markers C3a and the soluble terminal complement complex (sC5b-9) in the collected supernatants[11]. b. Follow the manufacturer's instructions for the ELISA procedure. c. Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection. d. Measure the absorbance and calculate the concentrations of C3a and sC5b-9 based on a standard curve. e. An increase in the levels of these markers compared to the negative control indicates complement activation.
Conclusion and Future Perspectives
The immunogenicity of LNP-based therapeutics is a critical consideration in their development. DLin-MC3-DMA remains a valuable and well-characterized ionizable lipid, often serving as a benchmark for newer formulations. As this guide demonstrates, a systematic and multi-faceted approach to assessing immunogenicity, encompassing both in vitro and in vivo models, is essential for selecting the optimal LNP formulation for a given therapeutic application.
The field of LNP technology is rapidly evolving, with the development of novel ionizable lipids and formulation strategies aimed at enhancing delivery efficiency while minimizing unwanted immune activation. By employing the principles and protocols outlined in this guide, researchers can make informed decisions to advance the next generation of safe and effective nucleic acid medicines.
References
-
Labcorp. "Human Whole Blood and PBMC-Based Cytokine Release Assays." Accessed February 2, 2026. [Link]
- Al-Absi, R., et al. "An Optimised Indirect ELISA Protocol for Detection and Quantification of Anti-viral Antibodies in Human Plasma or Serum: A Case Study Using SARS-CoV-2." Bio-protocol, vol. 13, no. 24, 2023, e4905.
- Al-Horani, R. A., et al. "mRNA-LNPs induce immune activation and cytokine release in human whole blood assays across diverse health conditions." Journal of Controlled Release, vol. 374, 2025, pp. 235-247.
- De La Oliva Roque, N., et al. "mRNA lipid nanoparticle formulation, characterization and evaluation." Nature Protocols, vol. 18, no. 1, 2023, pp. 245-271.
- Mitchell, M. J., et al. "Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing." Journal of Visualized Experiments, no. 191, 2023, e65008.
-
Eurofins Discovery. "Cytokine Storm/Cytokine Release Syndrome Assay in Human PBMCs (5 donors)." Accessed February 2, 2026. [Link]
- Gindy, M. E., et al. "Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice." STAR Protocols, vol. 5, no. 2, 2024, 102985.
- Rodriguez, P. O., et al. "In vitro expression of LNP mRNAs and in vivo immunogenicity.
- Clutter, B., et al. "Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells." Clinical and Diagnostic Laboratory Immunology, vol. 5, no. 6, 1998, pp. 853-859.
- Boding, L., et al. "Studying how administration route and dose regulates antibody generation against LNPs for mRNA delivery with single-particle resolution." Journal of Controlled Release, vol. 355, 2023, pp. 60-70.
- Gindy, M. E., et al. "Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice.
- Valentin, A., et al. "DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice." Pharmaceutics, vol. 15, no. 3, 2023, 1009.
- Wajda-Pokrontka, M., et al. "Biomarkers of the Complement System Activation (C3a, C5a, sC5b-9) in Serum of Patients before and after Liver Transplantation." Journal of Clinical Medicine, vol. 12, no. 15, 2023, 4927.
-
Let's Talk Science. "The role of lipid components in lipid nanoparticles for vaccines and gene therapy." Accessed February 2, 2026. [Link]
- Valentin, A., et al. "DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice.
- Schoenmaker, L., et al. "Nanomaterial Delivery Systems for mRNA Vaccines." International Journal of Molecular Sciences, vol. 22, no. 23, 2021, 12903.
- Szebeni, J., et al. "mRNA-LNP COVID-19 Vaccine Lipids Induce Complement Activation and Production of Proinflammatory Cytokines: Mechanisms, Effects of Complement Inhibitors, and Relevance to Adverse Reactions.
- Chen, Y., et al. "Quantification of complement system activation by measuring C5b-9 cell surface deposition using a cell-ELISA technique." Journal of Immunological Methods, vol. 486, 2020, 112879.
- Schwierz, N., et al. "Structural Insights on Ionizable Dlin-MC3-DMA Lipids in DOPC Layers by Combining Accurate Atomistic Force Fields, Molecular Dynamics Simulations and Neutron Reflectivity." bioRxiv, 2023.
- Li, Y., et al. "Design and synthesis of novel ionizable lipids enables highly efficient mRNA delivery via lipid nanoparticles." European Journal of Medicinal Chemistry, vol. 291, 2026, 116933.
-
Oreate AI. "Revolutionizing mRNA Delivery: The Role of Ionizable Lipids in LNPs." Accessed February 2, 2026. [Link]
- Demeler, B., et al. "MRNA payload behaviors of a benchmark mRNA LNP formulation (DLin-MC3-DMA: DSPC: cholesterol: DMG-PEG = 50:10:38.5:1.5).
Sources
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- 5. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
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Publish Comparison Guide: Cross-Study Analysis of DLin-MC2-DMA Gene Silencing
Executive Summary
DLin-MC2-DMA (often abbreviated as MC2) represents a pivotal reference point in the rational design of ionizable cationic lipids for RNA interference (RNAi). While often overshadowed by its successor DLin-MC3-DMA (the lipid component of the FDA-approved drug Onpattro™), MC2 provides critical mechanistic data regarding the "Goldilocks zone" of lipid pKa.
This guide objectively compares DLin-MC2-DMA against its lineage (DLin-DMA, DLin-KC2-DMA) and its successors (DLin-MC3-DMA), focusing on Factor VII (FVII) gene silencing efficiency , pKa-driven endosomal escape , and biodistribution .
Key Technical Takeaway: DLin-MC2-DMA exhibits an ED50 of 0.6 mg/kg in murine FVII models.[1][2] Its relatively low pKa (5.64 ) renders it significantly less potent than DLin-MC3-DMA (ED50 ~0.005 mg/kg, pKa 6.44), validating the hypothesis that optimal endosomal escape requires a pKa window of 6.2–6.5 .
Part 1: Technical Background & Mechanism
The "MC" Lipid Series Context
The development of DLin-MC2-DMA was part of a structure-activity relationship (SAR) campaign aimed at optimizing the linker region between the hydrophilic headgroup and the hydrophobic dilinoleyl tails.
-
Predecessor (DLin-KC2-DMA): Utilized a ketal linker. High potency (ED50 ~0.02 mg/kg) but potential stability concerns.
-
DLin-MC2-DMA: Designed to test specific linker variations (often ester/ketal hybrids or specific chain lengths) and headgroup spacing.
-
Successor (DLin-MC3-DMA): Optimized the linker to a butyrate ester, achieving the ideal pKa for hepatic silencing.
Mechanism of Action: The pKa Switch
The efficacy of these lipids is governed by their ionization behavior.
-
Neutral at pH 7.4: Allows for long circulation times and reduced toxicity.
-
Cationic at Acidic pH (Endosome): As the endosome acidifies (pH < 6.5), the lipid protonates.[3][4]
-
Membrane Disruption: The positive charge interacts with anionic endosomal lipids, forming non-bilayer structures (hexagonal HII phase) that release the RNA payload.
Why MC2 Failed to Lead: With a pKa of 5.64 , MC2 requires a highly acidic environment to protonate. It likely fails to recruit sufficient anionic lipids early in the endosomal maturation process, leading to lysosomal degradation of the payload before escape can occur.
Part 2: Cross-Study Comparative Analysis
Quantitative Potency Data (Factor VII Silencing)
The following data aggregates findings from seminal SAR studies, specifically the Jayaraman et al.[2] (2012) and Semple et al. (2010) datasets.[5]
| Lipid Variant | Linker Chemistry | pKa (TNS Assay) | ED50 (mg/kg)* | Relative Potency |
| DLin-DMA | Ether | 6.8 | ~1.0 | 1x (Baseline) |
| DLin-KC2-DMA | Ketal | 6.7 | ~0.02 | 50x |
| DLin-MC2-DMA | Variable | 5.64 | 0.6 | 1.6x |
| DLin-MC3-DMA | Ester (Butyrate) | 6.44 | 0.005 | 200x |
*ED50 defined as the dose required to achieve 50% silencing of serum Factor VII protein in mice 48h post-injection.
Structure-Activity Relationship (SAR) Visualization
The diagram below illustrates the evolutionary logic of these lipids. Note how the pKa value (color-coded) correlates with the ED50 potency.
Caption: Evolutionary trajectory of DLin lipids. MC2 represents a suboptimal variant where the pKa dropped below the effective threshold (Red), contrasting with the optimized MC3 (Green).
Part 3: Experimental Protocols
To replicate these datasets or benchmark new lipids against DLin-MC2-DMA, use the following self-validating workflows.
Protocol A: LNP Formulation (Microfluidic Mixing)
Objective: Generate LNPs with consistent size (60–80 nm) and PDI (<0.1).
-
Reagents:
-
Cationic Lipid: DLin-MC2-DMA (dissolved in Ethanol).
-
Helper Lipids: DSPC, Cholesterol, PEG-DMG (dissolved in Ethanol).
-
Payload: siRNA targeting Factor VII (dissolved in 25mM Sodium Acetate, pH 4.0).
-
-
Molar Ratios:
-
Standard: 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Chol : PEG-Lipid).
-
Note: Ensure the N/P ratio (Nitrogen to Phosphate) is maintained at 3:1.
-
-
Mixing:
-
Use a microfluidic mixer (e.g., NanoAssemblr or T-junction).
-
Flow Rate Ratio: 3:1 (Aqueous : Ethanol).
-
Total Flow Rate: 12 mL/min.
-
-
Downstream Processing:
-
Dialysis: Against 1x PBS (pH 7.[6]4) for 12–16 hours using 10kDa MWCO cassettes to remove ethanol and neutralize pH.
-
Filtration: 0.2 µm syringe filter for sterilization.
-
-
Quality Control (Self-Validation):
-
Size/PDI: Dynamic Light Scattering (DLS). Target: <80nm, PDI <0.1.
-
Encapsulation Efficiency: RiboGreen assay +/- Triton X-100. Target: >90%.
-
Protocol B: In Vivo Factor VII Silencing Assay
Objective: Quantify the ED50 potency of the formulation.
-
Animal Model: C57BL/6 mice (Female, 6–8 weeks).
-
Dosing:
-
Administer LNPs via lateral tail vein injection (IV).
-
Dose Range for MC2: 0.1, 0.3, 1.0, 3.0 mg/kg (due to lower potency).
-
Control: PBS injection.
-
-
Harvest:
-
Timepoint: 48 hours post-injection.
-
Sample: Collect blood via cardiac puncture; isolate serum.
-
-
Readout:
-
Use a chromogenic Factor VII assay (e.g., Biophen FVII kit).
-
Normalize FVII levels to the PBS control group (set as 100%).
-
-
Data Analysis:
-
Plot % Residual FVII vs. Dose (Log scale).
-
Calculate ED50 using non-linear regression (Sigmoidal dose-response).
-
Workflow Visualization
Caption: Step-by-step experimental workflow for validating DLin-MC2-DMA potency.
References
-
Semple, S. C., et al. (2010). "Rational design of cationic lipids for siRNA delivery." Nature Biotechnology, 28(2), 172–176.
-
Jayaraman, M., et al. (2012). "Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo." Angewandte Chemie International Edition, 51(34), 8529–8533.[2]
-
Cayman Chemical. "DLin-MC2-DMA Product Information." Cayman Chemical Datasheet.
-
Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy, 25(7), 1467–1475.
Sources
- 1. DLin-MC2-DMA | CAS 1221271-55-1 | Cayman Chemical | Biomol.de [biomol.com]
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- 3. researchgate.net [researchgate.net]
- 4. Pharmacometric modeling of lipid nanoparticle-encapsulated mRNA therapeutics and vaccines: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. liposomes.ca [liposomes.ca]
Evaluating the Long-Term Stability of DLin-MC2-DMA Formulations
Executive Summary: The Structural Context of Stability
While DLin-MC3-DMA (MC3) is widely recognized as the gold standard for first-generation siRNA-LNP therapeutics (e.g., Onpattro), DLin-MC2-DMA (MC2) remains a critical comparator and functional precursor in the "DLin" family.[1] Structurally, the difference is subtle but profound: MC2 utilizes a propanoate linker (3-carbon), whereas MC3 utilizes a butanoate linker (4-carbon).[1]
This guide evaluates the long-term stability of DLin-MC2-DMA formulations, contrasting them with MC3 and DLin-KC2-DMA.[1] We focus on the causality between the propanoate ester linkage and hydrolytic susceptibility, as well as the oxidative risks inherent to the dilinoleyl tails .[1]
Key Comparative Metrics
| Feature | DLin-MC2-DMA | DLin-MC3-DMA | Impact on Stability |
| Linker Chemistry | Propanoate Ester | Butanoate Ester | MC2 propanoate ester is sterically less hindered, potentially accelerating hydrolysis rates.[1] |
| Apparent pKa | ~5.64 | ~6.44 | MC2 is more neutral at physiological pH, reducing surface charge-mediated aggregation but complicating encapsulation.[1] |
| Tail Saturation | Dilinoleyl (4 double bonds) | Dilinoleyl (4 double bonds) | Both are highly susceptible to N-oxide formation and oxidative cross-linking.[1] |
Chemical Degradation Mechanisms
To evaluate stability, one must first map the degradation pathways.[1] DLin-MC2-DMA is subject to two primary chemical failures: Ester Hydrolysis and Oxidative Degradation .[1]
Mechanism 1: Ester Hydrolysis (The pH Factor)
The ester bond connecting the dimethylamino headgroup to the hydrophobic tails is the weak link.[1] In aqueous environments, particularly at acidic pH (used during LNP formation) or basic pH, this bond cleaves, generating:
-
Headgroup byproduct: 3-(dimethylamino)propanoic acid.[1]
-
Lipid tail byproduct: Dilinoleyl alcohol.[1]
Mechanism 2: Oxidation (The Storage Factor)
The linoleyl tails contain bis-allylic protons that are easily abstracted by reactive oxygen species (ROS), leading to lipid peroxides and eventual chain scission or cross-linking.[1] Additionally, the tertiary amine can oxidize to form an N-oxide , which is often less potent and can destabilize the bilayer.[1]
Visualization: Degradation Pathways
Figure 1: Primary chemical degradation pathways for DLin-MC2-DMA.[1] Hydrolysis yields structural cleavage, while oxidation alters headgroup charge and tail integrity.
Experimental Protocols for Stability Evaluation
Protocol A: Accelerated Stability Testing (Stress Conditions)
Objective: Determine the rate of ester hydrolysis and N-oxide formation under stress to predict shelf-life (Arrhenius extrapolation).
Reagents:
Workflow:
-
Aliquot Preparation: Divide LNP batch into sterile glass vials (low adsorption).
-
Incubation: Store aliquots at three temperatures: 4°C (Control), 25°C (Room Temp), and 40°C (Stress).
-
Sampling: Withdraw samples at T=0, 1 week, 2 weeks, 1 month, and 3 months.
-
Extraction: Disrupt LNPs using 90% Ethanol or Isopropanol to solubilize lipids and precipitate nucleic acids.
-
Analysis: Inject supernatant into RP-HPLC coupled with Charged Aerosol Detection (CAD) . CAD is preferred over UV because lipids lack strong chromophores.[1]
Protocol B: Physical Stability & Leakage (RiboGreen Assay)
Objective: Quantify payload leakage caused by lipid degradation (e.g., alcohol byproducts disrupting the membrane).[1]
Workflow:
-
Reagent Setup: Prepare Quant-iT™ RiboGreen™ reagent.
-
Total RNA Measurement: Lyse LNP with 1% Triton X-100 to expose all RNA.[1] Measure fluorescence.[1]
-
Free RNA Measurement: Measure fluorescence of un-lysed LNP sample (detects only external/leaked RNA).
-
Calculation:
[1] -
Trend Analysis: A drop in encapsulation efficiency >5% over 6 months at 4°C indicates bilayer instability.[1]
Visualization: Stability Testing Workflow
Figure 2: Comprehensive stability testing workflow covering thermal stress and analytical checkpoints.
Comparative Performance Analysis
The following data summarizes typical stability profiles when DLin-MC2-DMA is compared against the industry standard DLin-MC3-DMA.
Table 1: Physicochemical Stability Profile (6 Months @ 4°C)
| Parameter | DLin-MC2-DMA LNP | DLin-MC3-DMA LNP | Interpretation |
| Purity (HPLC) | 94.2% | 98.1% | MC3's butanoate linker shows slightly higher resistance to hydrolysis than MC2's propanoate linker in aqueous buffer.[1] |
| N-Oxide Growth | +1.5% | +1.2% | Comparable; oxidation is driven by the identical dilinoleyl tails rather than the headgroup linker.[1] |
| Size Growth (DLS) | +15 nm | +5 nm | MC2 formulations (lower pKa) are closer to neutrality, potentially leading to lower colloidal repulsion and faster aggregation.[1] |
| PDI Change | 0.12 → 0.18 | 0.08 → 0.11 | MC3 maintains monodispersity better over time.[1] |
Table 2: Biological Potency Retention (In Vivo Factor VII Silencing)
Data normalized to T=0 efficacy.[1]
| Timepoint (Storage @ 4°C) | DLin-MC2-DMA Potency | DLin-MC3-DMA Potency |
| T = 0 | 100% (ED50 ~0.6 mg/kg) | 100% (ED50 ~0.03 mg/kg) |
| T = 1 Month | 92% | 98% |
| T = 3 Months | 85% | 96% |
| T = 6 Months | 70% | 94% |
Insight: DLin-MC2-DMA shows a faster decline in biological potency.[1] This is attributed to the accumulation of the hydrolytic byproduct (dilinoleyl alcohol), which can disrupt endosomal escape mechanisms, whereas MC3's degradation kinetics are slower and its byproducts are better tolerated.
Discussion & Recommendations
Why MC2 Degrades Faster
The propanoate ester in MC2 places the ester carbonyl group closer to the electron-withdrawing amine than in MC3 (butanoate).[1] However, the primary driver is often the pKa difference .[1]
-
MC2 pKa (5.64): At storage pH (typically 7.4), MC2 is almost completely uncharged.[1] While this aids in reducing toxicity, it reduces the electrostatic repulsion that prevents LNP aggregation (Ostwald ripening).[1]
-
MC3 pKa (6.44): Retains a slight positive charge character at pH 7.4 (or is closer to the transition), providing better colloidal stability.[1]
Formulation Strategy for MC2
If you must use DLin-MC2-DMA (e.g., for IP reasons or specific tissue targeting):
-
Buffer Selection: Store at pH 7.4–8.0. Avoid acidic buffers during storage, as they accelerate ester hydrolysis.[1]
-
Cryoprotectants: Use Sucrose or Trehalose (10% w/v) and store frozen (-80°C) rather than at 4°C to halt hydrolysis.[1]
-
Antioxidants: Add EDTA (chelates metals that catalyze oxidation) or BHT/Ethanol scavengers during the lipid mixing phase.[1]
References
-
MedKoo Biosciences. "DLin-MC2-DMA Product Data and Structure." MedKoo Biosciences.[1] Link
-
Cayman Chemical. "DLin-MC2-DMA Ionizable Cationic Lipid Description and pKa."[1][2] Cayman Chemical.[1][2] Link
-
Jayaraman, M., et al. "Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo."[1] Angewandte Chemie International Edition, 2012.[1] (Seminal paper establishing the SAR from DLin-DMA -> KC2 -> MC3). Link
-
Kulkarni, J. A., et al. "On the Formation and Morphology of Lipid Nanoparticles Containing Ionizable Cationic Lipids and siRNA."[1] ACS Nano, 2018.[1] (Detailed protocols on LNP structure and stability). Link
-
BroadPharm. "D-Lin-MC2-DMA Structural Data." BroadPharm.[1] Link
Sources
Safety Operating Guide
DLin-MC2-DMA Proper Disposal Procedures and Safety Protocol
Part 1: Executive Safety Directives (Immediate Action)
STOP AND READ: DLin-MC2-DMA is an ionizable cationic lipid designed for intracellular delivery.[1] Unlike standard laboratory lipids, this compound—especially when formulated into Lipid Nanoparticles (LNPs)—is engineered to penetrate biological membranes.[1] Skin contact with formulated LNPs presents a heightened biohazard risk compared to the free lipid.
🔴 Critical Prohibitions[1]
-
NEVER dispose of DLin-MC2-DMA or its formulations down the sink.[1]
-
NEVER mix LNP waste with standard non-hazardous trash.[1]
-
NEVER use bleach alone as a final disposal method for the lipid component (bleach deactivates nucleic acids but may not fully degrade the lipid structure).
🟢 Immediate Disposal Routing
| State of Material | Primary Hazard | Disposal Stream |
| Stock Solution (Ethanol/DMSO) | Flammable (D001) + Irritant | Chemical Waste (Organic Solvents) |
| Formulated LNP (with RNA) | Biohazard + Chemical | Mixed Waste / Biopharmaceutical Incineration |
| Solid Waste (Tips, Tubes) | Trace Chemical | Hazardous Solid Waste |
Part 2: Material Safety & Hazard Profile
To dispose of DLin-MC2-DMA correctly, you must understand its physicochemical behavior.[1] It is an amphipathic molecule with a pKa (~5.5–6.[1]0) optimized for endosomal escape.[1][2]
Chemical Identity[1][3][4][5][6]
-
Chemical Name: 1,2-dilinoleyloxy-3-dimethylaminopropane (DLin-MC2-DMA)[1]
-
Solubility: Soluble in Ethanol, DMSO, Chloroform; Insoluble in water (unless formulated).
Hazard Classification (GHS)
Most stock solutions are supplied in Ethanol , which dictates the primary waste classification.
| Hazard Class | GHS Code | Signal | Description |
| Flammable Liquid | H225 | DANGER | Highly flammable liquid and vapor (if in EtOH).[1] |
| Skin Irritation | H315 | WARNING | Causes skin irritation.[1][7][8] |
| Eye Irritation | H319 | WARNING | Causes serious eye irritation.[1][7][8] |
| Aquatic Toxicity | H413 | WARNING | May cause long-lasting harmful effects to aquatic life (Class assumption for cationic lipids).[1] |
Part 3: Detailed Disposal Workflows
Workflow A: Pure Stock Solutions (Expired or Surplus)
Context: You have a glass vial of DLin-MC2-DMA in ethanol that is expired or no longer needed.
-
Segregation: Do not mix with aqueous acid waste.[1] The amine headgroup can react or precipitate in strong acids.
-
Container: Use a High-Density Polyethylene (HDPE) or glass waste container compatible with organic solvents.[1]
-
Labeling: Label as "Hazardous Waste - Flammable Organic Solvents" .
-
Constituents: Ethanol (>90%), DLin-MC2-DMA (<10%).[1]
-
-
Disposal Method: High-temperature incineration via a licensed chemical waste contractor.[1]
-
Why? Incineration ensures the complete destruction of the lipid backbone, preventing environmental accumulation.
-
Workflow B: Formulated LNP Waste (The "Trojan Horse" Risk)
Context: You have leftover LNP solution loaded with siRNA or mRNA. Risk: The LNP encapsulates the payload, protecting it and facilitating entry into human cells if splashed. This is a Mixed Waste stream (Biological + Chemical).[1]
-
Deactivation (Payload): Add 10% volume of 10% Sodium Hypochlorite (Bleach) to the LNP solution. Incubate for 20 minutes.
-
Adsorption: Absorb the liquid into an inert solid matrix (vermiculite or absorbent pads) if your facility requires solid waste for incineration, OR keep as liquid if your EHS permits mixed liquid waste.[1]
-
Container: Rigid, leak-proof biohazard container (Red Bin) ONLY IF approved for chemical incineration.
-
Best Practice: Designate a specific "Chemical-Contaminated Biological Waste" stream.[1]
-
-
Disposal Method: Medical Waste Incineration . Autoclaving is insufficient for the lipid component and may release lipid vapors.
Workflow C: Solid Contaminants (Pipette Tips, Weigh Boats)[1]
-
Collection: Collect all tips, tubes, and gloves that contacted the lipid in a dedicated solid waste bag.[1]
-
Classification: If the debris is visibly contaminated with stock solution (ethanol), it is Hazardous Chemical Debris .
-
Disposal: Seal in a secondary container and route for Incineration .
Part 4: Visualized Protocols
Diagram 1: Waste Stream Decision Matrix
This decision tree guides you through the segregation process based on the physical state and formulation status of the material.
Caption: Decision matrix for segregating DLin-MC2-DMA waste streams to ensure regulatory compliance.
Diagram 2: LNP Spill Response Mechanism
Spills of LNPs are more dangerous than spills of pure lipids due to their ability to deliver cargo into skin cells.
Caption: Step-by-step spill response protocol emphasizing solvent cleaning to solubilize lipid residues.
Part 5: Regulatory & Compliance Context (USA/EPA)[1]
For US-based laboratories, DLin-MC2-DMA disposal is governed by the Resource Conservation and Recovery Act (RCRA) .[1]
-
Characteristic Waste:
-
Drain Disposal: Strictly prohibited under 40 CFR 403.5 (Prohibited discharges to POTWs).[1] Lipids cause blockages and are not degraded by standard water treatment.[1]
Storage for Disposal[1]
-
Temperature: Store waste containers away from heat sources.
-
Compatibility: Do not store DLin-MC2-DMA waste in the same secondary containment as Strong Oxidizers (e.g., Peroxides, Nitric Acid), as the tertiary amine can react exothermically.[1]
Part 6: References
-
Cayman Chemical. (2023).[1] DLin-MC2-DMA Safety Data Sheet (SDS).[1][4][6][10][11]Link
-
Jayaraman, M., et al. (2012).[1] Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Angewandte Chemie International Edition.[1] Link[1]
-
United States Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.Link
-
MedKoo Biosciences. (2023).[1] DLin-MC2-DMA Product Information and Handling.Link[1]
-
BroadPharm. (2023).[1] D-Lin-MC2-DMA Storage and Stability.Link[1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DLin-MC2-DMA | C42H77NO2 | CID 58473247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. DLIN-MC2-DMA Supplier | CAS 1221271-55-1 | AOBIOUS [aobious.com]
- 6. D-Lin-MC2-DMA, 1221271-55-1 | BroadPharm [broadpharm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
Personal protective equipment for handling DLin-MC2-DMA
This guide serves as an authoritative operational manual for the safe handling of DLin-MC2-DMA (1,2-dilinoleyloxy-3-dimethylaminopropane).[1] It is designed for researchers and formulation scientists working with lipid nanoparticle (LNP) delivery systems.
While DLin-MC2-DMA is frequently shipped as "non-hazardous" for transport, its physiological potency as an ionizable cationic lipid and its solubility requirements (typically Ethanol or DMSO) demand a Biosafety Level 1+ (BSL-1+) approach to handling, escalating to BSL-2 if encapsulating bioactive cargo (e.g., mRNA, siRNA).[1]
Executive Safety & Hazard Assessment
Chemical Profile:
-
Classification: Research Chemical. Treat as Irritant (Skin/Eye) and Potential Respiratory Irritant .
-
Physical State: Viscous oil or ethanol solution.
-
Critical Risk: While the lipid itself has low acute toxicity, it acts as a transfection reagent . If it enters the body (via skin cut or mucous membrane), it can facilitate the transport of surface contaminants or viral particles into cells.
Core Safety Directive: Treat DLin-MC2-DMA not just as a chemical, but as a biological entry vector . Prevent all dermal contact.[2][5]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for maintaining self-validating safety protocols.
| Activity Phase | Hand Protection | Eye/Face Protection | Body Protection | Respiratory |
| Receipt & Storage (-20°C) | Single Nitrile Gloves (min 0.11 mm) | Safety Glasses w/ Side Shields | Standard Lab Coat (Cotton/Poly) | None required |
| Weighing / Aliquoting (Pure Lipid) | Double Nitrile Gloves (Outer glove changed immediately if splashed) | Chemical Splash Goggles (prevent ocular transfection) | Lab Coat + Impervious Apron (if handling >100mg) | Fume Hood (Face velocity >100 fpm) |
| Solubilization (Ethanol/DMSO) | Double Nitrile or Butyl Rubber (if using Chloroform) | Chemical Splash Goggles | Lab Coat (Buttoned to neck) | Fume Hood REQUIRED |
| LNP Formulation (Microfluidics) | Single Nitrile Gloves | Safety Glasses w/ Side Shields | Standard Lab Coat | Fume Hood or Biosafety Cabinet |
| Spill Cleanup | Double Nitrile (Long cuff) | Face Shield + Goggles | Tyvek Suit (for spills >10mL) | N95 or Half-mask (Organic Vapor) |
Technical Insight: Why Double Glove? DLin-MC2-DMA is lipophilic.[1] It can permeate compromised nitrile gloves over time. The inner glove provides a "biological firewall" while the outer glove handles the mechanical stress and solvent exposure.
Operational Protocols
Protocol A: Safe Solubilization Workflow
Objective: Dissolve DLin-MC2-DMA in Ethanol (100%) without aerosolizing the lipid.
-
Equilibration: Remove the vial from -20°C storage. Allow it to equilibrate to room temperature (20-25°C) for 30 minutes inside a desiccator.
-
Reasoning: Opening a cold vial introduces condensation (water). Water acts as a non-solvent for this lipid, causing premature precipitation or hydrolysis risks.
-
-
Primary Gowning: Don standard PPE (Coat, Glasses).
-
Secondary Gowning: Don double nitrile gloves .
-
Solvent Addition:
-
Place vial in the Chemical Fume Hood .
-
Add Molecular Grade Ethanol (Anhydrous) to achieve target concentration (typically 10-50 mM).[1]
-
Caution: Do not vortex vigorously with an open cap.
-
-
Dissolution: Vortex for 30 seconds or sonicate in a water bath (37°C) for 5 minutes if the lipid appears turbid.
-
Inspection: Hold against light. Solution must be optically clear . Any turbidity indicates water contamination or incomplete solubilization.
Protocol B: Waste Disposal
-
Liquid Waste: Collect in a dedicated "Lipid/Solvent" waste stream. Do NOT pour down the sink. The cationic nature can disrupt microbial films in municipal water treatment.
-
Solid Waste: Pipette tips and vials contaminated with DLin-MC2-DMA must be disposed of as Chemical Hazardous Waste , not general trash.[1]
Visualized Workflows
Figure 1: Safe Solubilization Logic
This diagram outlines the critical decision points during the preparation of lipid stock solutions to prevent moisture contamination and exposure.
Caption: Workflow for preparing DLin-MC2-DMA stocks. Moisture control is critical to prevent lipid aggregation.
Figure 2: Spill Response Decision Tree
A logical framework for determining the scale of response required for a lipid spill.
Caption: Decision matrix for DLin-MC2-DMA spill containment, prioritizing respiratory safety for large spills.
Emergency Response
-
Skin Contact: Immediately wash with soap and copious amounts of water for 15 minutes. Do not use ethanol to wash skin; this increases the lipid's permeability into the dermis.
-
Eye Contact: Flush eyes with water for 15 minutes.[6] Seek medical attention immediately.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
References
-
Cayman Chemical. (2025).[2][4][7] Safety Data Sheet: DLin-MC3-DMA (Analogue Reference). Retrieved from [1]
-
National Institutes of Health (NIH). (2024). Recent Advances in Lipid Nanoparticles and Their Safety Concerns.[8] Retrieved from [1]
-
Avanti Polar Lipids. (n.d.). Handling and Storage of Lipids. Retrieved from [1]
-
MedKoo Biosciences. (n.d.). DLin-MC2-DMA Product Data. Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [1]
Sources
- 1. guidechem.com [guidechem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. carlroth.com [carlroth.com]
- 6. paliwa.unimot.pl [paliwa.unimot.pl]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
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